Phosphoethanolamine calcium
Description
Properties
CAS No. |
10389-08-9 |
|---|---|
Molecular Formula |
C2H8CaNO4P |
Molecular Weight |
181.14 g/mol |
IUPAC Name |
calcium 2-aminoethyl phosphate |
InChI |
InChI=1S/C2H8NO4P.Ca/c3-1-2-7-8(4,5)6;/h1-3H2,(H2,4,5,6); |
InChI Key |
DSKYSVCNLNUDIK-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)N.[Ca] |
Appearance |
Solid powder |
Other CAS No. |
10389-08-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phosphoethanolamine calcium; Calcium 2-aminoethylphosphate, Ca-AEP or Ca-2AEP; calcium EAP; Phosphorylcolamine calcium; Colamine phosphate; Ethanolamine phosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Structure of Phosphoethanolamine Calcium
Abstract: This technical guide provides a detailed examination of the basic structure of Phosphoethanolamine calcium (Ca-AEP), a compound of interest in cell membrane research and drug development. It outlines the physicochemical properties, core structural arrangement, and biological significance of the molecule. Furthermore, this document furnishes a generalized, detailed experimental protocol for the structural elucidation of such small molecules via X-ray crystallography, a critical methodology for researchers in the field. All data is presented to facilitate comprehension and further investigation by scientists and drug development professionals.
Introduction
Phosphoethanolamine, also known as O-phosphoethanolamine, is a crucial intermediate in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a major component of biological membranes.[1][2][3] Its calcium salt, this compound, is utilized in research to study phospholipid metabolism, cell membrane integrity, and cellular functions.[4][5][6] The molecule's structure is defined by the ionic interaction between the divalent calcium cation (Ca²⁺) and the zwitterionic phosphoethanolamine. Understanding this basic structure is fundamental for applications in biochemistry, materials science, and pharmaceutical formulation.[7] This guide synthesizes the available data to present a comprehensive overview of its core structural and functional characteristics.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The variation in reported molecular formulae and weights may be attributed to the hydration state of the salt.
| Property | Data | Reference(s) |
| Chemical Name | Calcium 2-aminoethyl phosphate (B84403) | [4][8] |
| Synonyms | Ca-AEP, Ca-2AEP, Calcium EAP, Phosphorylcolamine calcium, Colamine phosphate calcium | [4][8] |
| CAS Number | 10389-08-9 | [4][8][9] |
| Molecular Formula | C₂H₆CaNO₄P (anhydrous) | [4] |
| Molecular Weight | 179.12 g/mol (anhydrous) | [4] |
| Appearance | White to almost-white crystalline powder | [7] |
Core Structural Characterization
The basic structure of this compound is characterized by the ionic bond between one calcium ion (Ca²⁺) and the phosphate group of the phosphoethanolamine molecule. In its physiological state, phosphoethanolamine exists as a zwitterion, with a negatively charged phosphate group and a positively charged amino group. The divalent calcium cation neutralizes the negative charge on the phosphate moiety.
Biological Context: The Kennedy Pathway
Phosphoethanolamine is a pivotal precursor in the de novo synthesis of phosphatidylethanolamine (PE) via the CDP-ethanolamine branch of the Kennedy pathway.[1][3][10] This metabolic route is essential for generating a significant portion of the cell's PE, a phospholipid vital for membrane structure and function, including processes like membrane fusion and cell division.[2][3] The enzymatic conversion of ethanolamine (B43304) to phosphoethanolamine is the first committed step in this pathway.
The diagram below outlines the core sequence of the CDP-ethanolamine pathway.
Experimental Protocols: Structure Elucidation
The definitive method for determining the three-dimensional atomic structure of a small molecule like this compound is single-crystal X-ray crystallography.[11][12] This technique provides precise data on molecular geometry, bond lengths, bond angles, and intermolecular interactions.[12]
Generalized Protocol for Small Molecule X-ray Crystallography
This protocol outlines the standard workflow for structural analysis.
1. Sample Preparation and Crystallization:
-
Objective: To grow a single, high-quality crystal of sufficient size (typically >0.1 mm) and regularity.[13][14]
-
Methodology:
- i. Purification: The compound must be purified to the highest possible degree (>98%) to avoid imperfections in the crystal lattice.
- ii. Solvent Screening: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.
- iii. Crystallization Technique: A supersaturated solution is prepared and allowed to slowly equilibrate. Common methods include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, increasing the solute concentration to the point of crystallization.
-
Vapor Diffusion (Hanging/Sitting Drop): A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase.[15]
-
Solvent/Anti-Solvent Diffusion: An "anti-solvent" (in which the compound is insoluble) is slowly introduced into a solution of the compound, inducing crystallization.
- iv. Crystal Harvesting: Once formed, a suitable crystal is carefully selected and mounted on a goniometer head for data collection.
2. X-ray Diffraction Data Collection:
-
Objective: To measure the angles and intensities of X-rays diffracted by the crystal's electron clouds.[14]
-
Methodology:
- i. Mounting: The crystal is mounted on a diffractometer and often cooled to cryogenic temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
- ii. X-ray Source: A monochromatic beam of X-rays (from a sealed tube, rotating anode, or synchrotron source) is directed at the crystal.[13]
- iii. Data Acquisition: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern (a series of spots) is recorded by a detector over a wide range of orientations. Each spot's position and intensity are measured.
3. Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a three-dimensional model of the electron density and, ultimately, the atomic positions.
-
Methodology:
- i. Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
- ii. Phase Problem: The intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment. For small molecules, this "phase problem" is typically solved using direct methods.[14]
- iii. Model Building: The initial phases are used to calculate an electron density map. Atoms are fitted into the areas of high electron density to build an initial molecular model.
- iv. Refinement: The atomic positions and other parameters (like thermal motion) are computationally refined through iterative least-squares minimization to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like R-factors.
// Define nodes
start [label="High-Purity\nPhosphoethanolamine\nCalcium Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
crystallization [label="1. Crystallization\n(e.g., Vapor Diffusion,\nSlow Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
crystal [label="Single Crystal\n(>0.1 mm)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
data_collection [label="2. X-ray Diffraction\nData Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
diff_pattern [label="Diffraction Pattern\n(Intensities & Angles)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
phasing [label="3a. Structure Solution\n(Direct Methods for Phasing)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
map [label="Initial Electron\nDensity Map", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
model_building [label="3b. Model Building\n(Atom Assignment)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
refinement [label="3c. Computational Refinement\n(Least-Squares Minimization)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
final_structure [label="Final 3D Atomic Structure\n(Bond Lengths, Angles, etc.)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges
start -> crystallization;
crystallization -> crystal;
crystal -> data_collection;
data_collection -> diff_pattern;
diff_pattern -> phasing;
phasing -> map;
map -> model_building;
model_building -> refinement;
refinement -> final_structure;
}
Conclusion
This compound is a simple salt formed by the ionic interaction between a calcium ion and the phosphate headgroup of phosphoethanolamine. While its precise crystallographic data is not widely published, its basic structure is well-understood from chemical principles. As a direct precursor in the essential Kennedy pathway for phospholipid synthesis, it remains a molecule of high interest for researchers studying membrane biology, lipid metabolism, and related pathologies. The structural elucidation of this and similar small molecules relies on standardized, powerful techniques like X-ray crystallography, which provide the atomic-level detail necessary for advanced research and drug development.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 3. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 10389-08-9|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cas 10389-08-9,Ethanol, 2-amino-, dihydrogen phosphate (ester), calcium salt (1:1) | lookchem [lookchem.com]
- 7. Calcium 2-Aminoethyl Phosphate - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. This compound | inhibitor/agonist | CAS 10389-08-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. This compound (V17915-500mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 10. researchgate.net [researchgate.net]
- 11. excillum.com [excillum.com]
- 12. rigaku.com [rigaku.com]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Multifaceted Role of Phosphoethanolamine in Cellular Signaling
An in-depth technical guide on the role of Phosphoethanolamine in cellular signaling pathways, with a focus on its interplay with calcium signaling, for researchers, scientists, and drug development professionals.
Introduction
Phosphoethanolamine (PE) is a vital intermediate metabolite in the biosynthesis of phosphatidylethanolamine (B1630911), the second most abundant phospholipid in mammalian cell membranes.[1] As a precursor in the Kennedy pathway, it plays a fundamental role in membrane structure, integrity, and dynamics.[2] Recent research has unveiled a more active role for synthetic phosphoethanolamine (referred to herein as Pho-s) in cellular signaling, particularly in the context of oncology.[3] Studies have demonstrated its ability to selectively induce apoptosis and cell cycle arrest in tumor cells, suggesting its potential as an antineoplastic agent.[4][5]
While the term "phosphoethanolamine calcium" may refer to a specific salt form, the more significant connection lies in the ability of phosphoethanolamine and its derivatives to modulate intracellular calcium (Ca²⁺) signaling pathways.[6] This guide provides a technical overview of the core signaling pathways influenced by phosphoethanolamine, presents quantitative data from key studies, details relevant experimental methodologies, and illustrates these complex interactions through signaling diagrams.
Core Signaling Pathways Involving Phosphoethanolamine
Phosphoethanolamine's influence extends across several critical cellular processes, from membrane synthesis to programmed cell death.
Phospholipid Metabolism: The Kennedy Pathway
Phosphoethanolamine is a central substrate in the de novo synthesis of phosphatidylethanolamine via the Kennedy pathway, which primarily occurs on the endoplasmic reticulum (ER).[7][8] The enzyme phosphoethanolamine cytidylyltransferase (PCYT2) is the rate-limiting step in this pathway.[9][10] The proper synthesis of phosphatidylethanolamine is crucial for maintaining membrane integrity and is involved in processes like autophagy and mitochondrial function.[1][8]
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Causes of Elevated Phosphoethanolamine in Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistas.pucsp.br [revistas.pucsp.br]
- 4. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic phosphoethanolamine a precursor of membrane phospholipids reduce tumor growth in mice bearing melanoma B16-F10 and in vitro induce apoptosis and arrest in G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER-localized phosphatidylethanolamine synthase plays a conserved role in lipid droplet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoethanolamine cytidylyltransferase ameliorates mitochondrial function and apoptosis in hepatocytes in T2DM in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoethanolamine Accumulation Protects Cancer Cells under Glutamine Starvation through Downregulation of PCYT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Mechanism of Action of Calcium Phosphoethanolamine: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synthetic phosphoethanolamine (Pho-s), an analog of a natural precursor in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis, has demonstrated selective anti-neoplastic properties in preclinical studies. This document provides a detailed overview of the molecular mechanisms underpinning its action, focusing on the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of cell cycle arrest. Evidence suggests that Pho-s disrupts mitochondrial homeostasis, modulates key regulatory proteins such as Bcl-2 and Cyclin D1, and activates p53-dependent pathways, culminating in programmed cell death in various cancer cell lines. While its primary mechanism converges on the mitochondria, the broader context of phospholipid metabolism suggests potential, though less defined, roles for calcium signaling and endoplasmic reticulum (ER) stress. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.
Core Molecular Mechanisms of Action
The anti-cancer activity of calcium phosphoethanolamine is multifactorial, primarily revolving around two interconnected processes: induction of apoptosis and cell cycle arrest.
Induction of Intrinsic Apoptosis via Mitochondrial Pathway
The predominant mechanism of action for phosphoethanolamine is the initiation of the mitochondrial-mediated apoptosis cascade. This process is characterized by a sequence of molecular events that compromise mitochondrial integrity and activate downstream executioner proteins.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Pho-s treatment leads to a significant disruption in the mitochondrial membrane potential in cancer cells.[1] This depolarization is a critical early event in the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: A key highlight of its action is the inhibition of the anti-apoptotic protein Bcl-2.[1] By downregulating Bcl-2, Pho-s shifts the cellular balance in favor of pro-apoptotic proteins (like Bax and Bad), facilitating the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release and Caspase Activation: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytoplasm.[1] Cytoplasmic cytochrome c is a crucial component in the formation of the apoptosome, which subsequently activates a cascade of caspase enzymes, most notably the executioner caspase-3.[2] Increased caspase-3-like activity is a consistent finding following Pho-s treatment.[2]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, phosphoethanolamine exerts cytostatic effects by halting cell cycle progression, primarily at the G1/S checkpoint.
-
Stimulation of p53: In cancer cells retaining wild-type p53, such as the MCF-7 breast cancer line, Pho-s stimulates the p53 tumor suppressor protein.[1]
-
Inhibition of Cyclin D1: Activated p53 can transcriptionally repress key cell cycle regulators. Pho-s treatment leads to a marked inhibition of Cyclin D1, a critical protein required for the transition from the G1 to the S phase of the cell cycle.[1] The downregulation of the Cyclin D1/CDK4/6 complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cells from entering the DNA synthesis (S) phase and effectively inducing a G1 arrest. In some cell lines, such as B16-F10 melanoma, arrest at the G2/M phase has also been observed.[2]
Role of Calcium and Endoplasmic Reticulum (ER) Stress
While the mitochondrial pathway is well-documented, the precise roles of the calcium ion and ER stress are less defined and represent areas of ongoing investigation.
-
Calcium Signaling: Calcium is a ubiquitous second messenger essential for apoptosis.[3] Anti-apoptotic Bcl-2 proteins are known to lower ER calcium levels, and their inhibition by Pho-s could theoretically alter intracellular calcium fluxes.[4] However, direct evidence demonstrating that the calcium salt of phosphoethanolamine actively participates in initiating a specific calcium signaling cascade as a primary mechanism of action is currently lacking in the reviewed literature.
-
Endoplasmic Reticulum Stress: Phosphatidylethanolamine (PE) is a major component of the ER membrane, and disruptions in phospholipid ratios can induce the Unfolded Protein Response (UPR), a hallmark of ER stress.[5] While ER stress can be a potent inducer of apoptosis in cancer, direct studies confirming that exogenous phosphoethanolamine treatment initiates a UPR cascade (i.e., activation of PERK, IRE1, or ATF6 pathways) as a primary anti-cancer mechanism have not been prominently featured.[6][7][8]
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular pathways and experimental workflows associated with the action of Calcium Phosphoethanolamine.
Caption: Molecular cascade initiated by Phosphoethanolamine.
Caption: Workflow for evaluating Phosphoethanolamine's effects.
Quantitative Data Summary
The cytotoxic efficacy of phosphoethanolamine is dose-dependent. While a comprehensive database of IC50 values across all cancer cell lines is not available, published studies provide key data points that highlight its activity and selectivity.
| Cell Line | Cancer Type | IC50 Value (Approx.) | Notes | Reference |
| MCF-7 | Human Breast Cancer | Dose-dependent | Cytotoxic effects observed. | [1] |
| MCF-10A | Normal Mammary Epithelium | ~100 mM | Demonstrates significantly lower cytotoxicity in non-cancerous cells. | [9] |
| FN1 | Normal Human Fibroblast | ~81.8 mM | Further demonstrates selectivity for cancer cells over normal cells. | [9] |
| B16-F10 | Murine Melanoma | Dose-dependent | Inhibits cell proliferation and induces apoptosis. | [2] |
| Various Tumor Cells | Multiple Types | Not specified | Described as having potent effects on a wide variety of tumor cells. | [2] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, passage number). The data presented here are for comparative purposes.
Key Experimental Protocols
The following sections detail the methodologies for the core assays used to elucidate the mechanism of action of Calcium Phosphoethanolamine.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, binds with high affinity to PS. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10][11]
-
Protocol:
-
Cell Preparation: Culture and treat cells with Calcium Phosphoethanolamine for the desired time. Include positive and negative controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[12]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
-
Protocol:
-
Cell Preparation & Harvesting: Treat and harvest approximately 1-2 x 10⁶ cells as described previously.
-
Washing: Wash cells once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C (cells can be stored in ethanol for weeks).[2]
-
Washing: Centrifuge the fixed cells to remove ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution. A typical solution contains:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (to prevent staining of double-stranded RNA)
-
0.1% Triton X-100 (to further permeabilize) in PBS.[13]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[2]
-
Analysis: Analyze the samples by flow cytometry, measuring the red fluorescence to generate a DNA content histogram.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Rhodamine 123 Staining
This assay measures changes in mitochondrial polarization.
-
Principle: Rhodamine 123 (Rh123) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in ΔΨm results in the release of Rh123 from the mitochondria and a corresponding decrease in intracellular fluorescence.[14][15]
-
Protocol:
-
Cell Preparation: Culture and treat cells as required.
-
Harvesting: Harvest 1-5 x 10⁵ cells and resuspend in pre-warmed cell culture medium.
-
Staining: Add Rh123 to a final concentration of approximately 1-10 µM.[16]
-
Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light.[16]
-
Washing: Centrifuge the cells, remove the supernatant, and wash twice with pre-warmed medium or PBS to remove excess dye.
-
Analysis: Resuspend the final cell pellet in PBS and analyze immediately by flow cytometry, measuring the fluorescence in the FITC/GFP channel (Ex/Em: ~507/529 nm).[16] A decrease in fluorescence intensity compared to untreated controls indicates a loss of ΔΨm.
-
Protein Expression Analysis: Western Blotting for Bcl-2 and Cyclin D1
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Principle: Proteins from treated and untreated cells are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies (e.g., anti-Bcl-2, anti-Cyclin D1). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to visualize the protein bands.[17]
-
Protocol:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel (e.g., 10-12%) by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[18]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of target proteins to the loading control to determine relative expression levels.
-
References
- 1. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Anti-Cancer Agents in Proliferation and Cell Death: The Calcium Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. benchchem.com [benchchem.com]
The Role of Phosphoethanolamine and Calcium in Biomineralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biomineralization is a fundamental biological process responsible for the formation of mineralized tissues such as bone and teeth. This process is tightly regulated by a complex interplay of cellular activities, extracellular matrix components, and ionic concentrations. Among the key molecular players, phosphoethanolamine (PEA) and calcium ions (Ca²⁺) have emerged as critical components in initiating and propagating hydroxyapatite (B223615) crystal formation. This technical guide provides an in-depth exploration of the function of PEA and calcium in biomineralization, with a focus on the enzymatic activities, signaling pathways, and experimental methodologies relevant to the field. We consolidate quantitative data, detail experimental protocols, and provide visual representations of the core mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The formation of a mineralized extracellular matrix is the hallmark of skeletal tissues. This process, known as biomineralization, primarily involves the deposition of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals within a collagenous matrix. The initiation of mineralization is a critical step, occurring within specialized, membrane-enclosed extracellular vesicles known as matrix vesicles (MVs). These MVs, which bud from the plasma membrane of osteoblasts and chondrocytes, create a protected microenvironment for the controlled nucleation of hydroxyapatite.
Two key molecules are central to this initiation phase: phosphoethanolamine (PEA) and calcium. PEA serves as a crucial substrate for phosphatases that generate the inorganic phosphate (B84403) (Pi) required for hydroxyapatite formation. Concurrently, the influx and accumulation of calcium ions within the MVs are essential for reaching the supersaturated state necessary for crystal nucleation. Understanding the intricate functions of PEA and calcium in this process is paramount for developing therapeutic strategies for bone-related disorders, including osteoporosis and ectopic calcification.
The Core Mechanism: Phosphoethanolamine Metabolism and Calcium Influx in Matrix Vesicles
The primary events of biomineralization initiation unfold within the lumen of matrix vesicles. This process can be broadly divided into two interconnected events: the generation of inorganic phosphate from PEA and the accumulation of intravesicular calcium.
Enzymatic Liberation of Inorganic Phosphate from Phosphoethanolamine
PEA is a naturally occurring phosphomonoester found in mineralizing cells and is a key component of the lipid bilayers of MVs.[1] Its role as a primary source of inorganic phosphate is mediated by two key phosphatases:
-
PHOSPHO1 (Phosphoethanolamine/Phosphocholine (B91661) Phosphatase): Located within the lumen of MVs, PHOSPHO1 is a Mg²⁺-dependent phosphatase with high specificity for PEA and phosphocholine.[2][3][4][5][6] Its activity is optimal at a slightly acidic to neutral pH (around 6.7), which is consistent with the proposed intravesicular environment.[2][3] By hydrolyzing PEA, PHOSPHO1 increases the intravesicular concentration of Pi, a critical step for achieving supersaturation and initiating hydroxyapatite nucleation.[1][7]
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP or ALPL): Anchored to the outer leaflet of the MV membrane, TNAP is another crucial phosphatase in biomineralization.[8] While its primary role is often cited as the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, evidence suggests that TNAP can also hydrolyze PEA.[2][9] This dual functionality allows TNAP to both promote mineralization by removing an inhibitor and by contributing to the local pool of Pi.
The combined action of PHOSPHO1 and TNAP ensures a sufficient supply of inorganic phosphate to drive the formation of hydroxyapatite crystals within and around the matrix vesicles.
The Role of Calcium
Calcium ions are ubiquitously present in the extracellular fluid. For biomineralization to occur, Ca²⁺ must be concentrated within the matrix vesicles. The influx of calcium into MVs is thought to be mediated by several mechanisms, including:
-
Annexins: These are calcium-dependent phospholipid-binding proteins found on the MV membrane that are proposed to form calcium channels.[10]
-
Calcium-Phosphatidylserine-Phosphate Complexes: These complexes on the inner leaflet of the MV membrane can act as nucleation sites for hydroxyapatite formation.[11]
The increased intravesicular concentration of both calcium and inorganic phosphate leads to the formation of amorphous calcium phosphate, which subsequently crystallizes into hydroxyapatite. These initial crystals then penetrate the MV membrane and continue to grow into the extracellular matrix, using the collagen fibrils as a scaffold.
Quantitative Data
The following tables summarize key quantitative data related to the function of phosphoethanolamine and its associated enzymes in biomineralization.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Optimal pH | Reference(s) |
| PHOSPHO1 (human) | Phosphoethanolamine (PEA) | 3.0 | 2.27 | ~6.7 | [2] |
| PHOSPHO1 (human) | Phosphocholine (PCho) | 11.4 | 1.98 | ~6.7 | [2] |
Table 1: Kinetic Parameters of Human PHOSPHO1. This table presents the Michaelis constant (K_m_) and catalytic rate constant (k_cat_) for recombinant human PHOSPHO1 with its primary substrates, phosphoethanolamine and phosphocholine. The low K_m_ values indicate a high affinity of the enzyme for these substrates.
| Analyte | HPP Patients (Not on ERT) (Median, IQR) | Non-HPP Controls (Median, IQR) |
| Urine PEA (nmol/mg creatinine) | 150.0 (82.0–202.0) | 18.0 (14.0–30.0) |
| Plasma ALP (U/L) | 24.0 (15.0–29.5) | 45.5 (34.0–62.0) |
Table 2: Biomarker Levels in Hypophosphatasia (HPP) Patients. This table shows the median and interquartile range (IQR) of urine phosphoethanolamine (PEA) and plasma alkaline phosphatase (ALP) in adult patients with hypophosphatasia (a genetic disorder characterized by defective mineralization due to TNAP deficiency) compared to healthy controls. The elevated PEA levels in HPP patients underscore its role as a key substrate for TNAP. Data from a study on HPP provides these values.
Signaling Pathways in Osteoblast-Mediated Biomineralization
The process of biomineralization is intricately linked to the signaling pathways that govern osteoblast differentiation and function. While the direct modulation of major signaling pathways by PEA is an area of ongoing research, the generation of inorganic phosphate and the influx of calcium are known to influence these cascades.
Overview of Key Signaling Pathways
Several signaling pathways are critical for osteogenesis, including:
-
Wnt Signaling Pathway: The canonical Wnt/β-catenin pathway is a major regulator of osteoblast proliferation and differentiation.[4][12][13][14][15][16] Activation of this pathway leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of osteogenic genes.
-
Bone Morphogenetic Protein (BMP) Signaling Pathway: BMPs, members of the TGF-β superfamily, are potent inducers of osteoblast differentiation.[11][17][18][19] BMPs bind to their receptors and activate the Smad signaling cascade, leading to the expression of key osteogenic transcription factors like Runx2.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK/MAPK pathway is involved in osteoblast proliferation and differentiation in response to various growth factors and mechanical stimuli.[20][21][22][23][24] Calcium signaling has been shown to be a component in the activation of the ERK pathway in osteoblasts.[10]
Putative Interplay with Phosphoethanolamine and Calcium
The downstream products of PEA hydrolysis and calcium influx can influence these signaling pathways. For instance, the increase in intracellular calcium can activate various calcium-dependent kinases and phosphatases, which can, in turn, modulate the activity of components of the ERK and Wnt pathways. The inorganic phosphate generated from PEA can also act as a signaling molecule, influencing osteoblast differentiation.
Signaling Overview in Biomineralization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of phosphoethanolamine and calcium in biomineralization.
In Vitro Mineralization Assay (Alizarin Red S Staining)
This assay is widely used to visualize and quantify calcium deposition by osteoblasts in culture.
Materials:
-
Osteoblast cell culture (e.g., MC3T3-E1)
-
Osteogenic induction medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium (B1175870) hydroxide
Procedure:
-
Cell Culture and Induction: Seed osteoblasts in a multi-well plate and culture until confluent. Replace the growth medium with osteogenic induction medium to induce differentiation and mineralization. Culture for 14-21 days, changing the medium every 2-3 days.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells three times with deionized water.
-
Staining: Add the ARS staining solution to each well and incubate for 20-45 minutes at room temperature with gentle shaking.
-
Washing: Remove the ARS solution and wash the cells four to five times with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange mineralized nodules under a bright-field microscope.
-
Quantification (Optional): a. To quantify the staining, add 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain. b. Transfer the cell lysate and acetic acid to a microcentrifuge tube. c. Heat at 85°C for 10 minutes, then cool on ice. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide. f. Read the absorbance at 405 nm.[8]
Alizarin Red S Staining Workflow.
Enzymatic Assay for PHOSPHO1 Activity
This protocol describes a method to measure the phosphatase activity of PHOSPHO1 using PEA as a substrate and quantifying the released inorganic phosphate.
Materials:
-
Recombinant PHOSPHO1 enzyme
-
Phosphoethanolamine (PEA) solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 2 mM MgCl₂)
-
Malachite Green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer, PHOSPHO1 enzyme, and varying concentrations of the PEA substrate. Include a control with no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the Malachite Green reagent, which also initiates the color development.
-
Color Development: Incubate at room temperature for 15-30 minutes to allow the color to develop.
-
Measurement: Read the absorbance at a wavelength of 620-650 nm.
-
Quantification: Determine the amount of inorganic phosphate released using a standard curve prepared with the phosphate standard solution.
-
Kinetic Analysis: By varying the substrate concentration, the Michaelis-Menten kinetic parameters (K_m_ and V_max_) can be determined.[25][26][27]
PHOSPHO1 Enzymatic Assay Workflow.
Conclusion
Phosphoethanolamine and calcium are indispensable components of the biomineralization process, particularly in the initial stages of hydroxyapatite nucleation within matrix vesicles. The enzymatic hydrolysis of PEA by PHOSPHO1 and TNAP provides the necessary inorganic phosphate, while the influx of calcium creates the supersaturated environment required for mineral formation. The interplay of these molecules with key osteogenic signaling pathways highlights the complexity and tight regulation of bone formation. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate the mechanisms of biomineralization and to develop novel therapeutic interventions for skeletal diseases. Future research should focus on precisely delineating the signaling cascades directly modulated by PEA and its metabolites, and on obtaining more comprehensive quantitative data on the concentrations of these molecules within the dynamic microenvironment of the mineralizing matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaline phosphatase (tissue-nonspecific isoenzyme) is a phosphoethanolamine and pyridoxal-5'-phosphate ectophosphatase: normal and hypophosphatasia fibroblast study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human PHOSPHO1 exhibits high specific phosphoethanolamine and phosphocholine phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Phosphoethanolamine/phosphocholine phosphatase - Wikipedia [en.wikipedia.org]
- 6. PHOSPHO1 | Abcam [abcam.cn]
- 7. Functional involvement of PHOSPHO1 in matrix vesicle-mediated skeletal mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaline phosphatase (tissue-nonspecific isoenzyme) is a phosphoethanolamine and pyridoxal-5'-phosphate ectophosphatase: normal and hypophosphatasia fibroblast study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of extracellular-signal regulated kinase (ERK1/2) by fluid shear is Ca(2+)- and ATP-dependent in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Wnt signaling and cellular metabolism in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt signaling and osteoblastogenesis | Semantic Scholar [semanticscholar.org]
- 14. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Wnt signaling and osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Pathway in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway | eLife [elifesciences.org]
- 23. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
- 24. Regulation of TGF-β/BMP signaling during osteoblast development by non-coding RNAs: Potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Role of PHOSPHO1 in the Initiation of Skeletal Calcification - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Inorganic and organic phosphate measurements in the nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Phosphoethanolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium phosphoethanolamine, the calcium salt of O-phosphoethanolamine, is a molecule of significant interest in biological research and drug development. As a precursor in the Kennedy pathway for the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a crucial component of cellular membranes, it plays a vital role in membrane structure and function. This technical guide provides a comprehensive overview of the known chemical and physical properties of calcium phosphoethanolamine, details its role in cellular signaling, and outlines relevant experimental methodologies. The information is presented to support further research and development involving this compound.
Chemical and Physical Properties
Calcium phosphoethanolamine is a white to almost-white crystalline powder.[1] While comprehensive experimental data for the calcium salt is not extensively available in public literature, the properties of its constituent components and related compounds provide valuable insights.
General Properties
| Property | Value | Source |
| Chemical Name | Calcium 2-aminoethyl phosphate | [2] |
| Synonyms | Phosphoethanolamine calcium, Calcium 2-aminoethylphosphate, Ca-AEP, Ca-2AEP, Calcium EAP, Phosphorylcolamine calcium, Colamine phosphate, Ethanolamine (B43304) phosphate | [2] |
| CAS Number | 10389-08-9 | [2][3][4] |
| Molecular Formula | C₂H₆CaNO₄P | [2] |
| Molecular Weight | 179.13 g/mol | [5] |
| Appearance | White to almost white crystalline powder | [1][6] |
Physical Properties
Specific quantitative data for the melting point and solubility of calcium phosphoethanolamine are not readily found in peer-reviewed literature. The data for the parent compound, O-phosphoethanolamine, is provided as a reference. The stability of calcium phosphoethanolamine is generally cited as stable under normal shipping and short-term storage conditions at room temperature, with long-term storage recommended at -20°C.[7]
| Property | Value | Notes |
| Melting Point | Data not available for calcium salt. 241-243 °C for O-phosphoethanolamine. | Melting point of the parent compound. |
| Solubility | Data not available for calcium salt. O-phosphoethanolamine is soluble in water. | The calcium salt is expected to have some aqueous solubility. |
| Stability | Stable at room temperature for short periods. Recommended long-term storage at -20°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C. | [7] |
Signaling Pathways
Phosphoethanolamine is a critical intermediate in the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway, which occurs in the endoplasmic reticulum.[8][9] PE is a major component of cellular membranes and is involved in various cellular processes, including membrane fusion and fission.[8] Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate numerous cellular processes, and their signaling pathways are intricately linked with phospholipid metabolism.[1][10]
The Kennedy Pathway for Phosphatidylethanolamine Biosynthesis
The synthesis of PE from ethanolamine involves three enzymatic steps. The rate-limiting step is the conversion of phosphoethanolamine to CDP-ethanolamine.[8]
Caption: The Kennedy Pathway for de novo biosynthesis of Phosphatidylethanolamine.
Interplay with Calcium Signaling
Calcium signaling is fundamental to a vast array of cellular functions. The release of calcium from intracellular stores, such as the endoplasmic reticulum, is often triggered by second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃), which is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), another membrane phospholipid.[1] The metabolism of phospholipids (B1166683) is therefore tightly coupled with the regulation of intracellular calcium concentrations.
Caption: Simplified overview of a common calcium signaling pathway.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of calcium phosphoethanolamine are not widely published. However, methodologies for related compounds can be adapted.
Synthesis
A general approach for the synthesis of calcium phosphoethanolamine would involve the reaction of O-phosphoethanolamine with a suitable calcium salt, such as calcium chloride or calcium hydroxide, in an aqueous solution. The product would then be isolated by precipitation, filtration, and drying.
Hypothetical Synthesis Workflow:
Caption: A logical workflow for the synthesis of Calcium Phosphoethanolamine.
Analytical Methods
A reversed-phase HPLC method could be developed for the quantification of calcium phosphoethanolamine. Given the polar nature of the molecule, derivatization may be necessary to enhance retention and detection.
Example HPLC Method Outline (for Phosphoethanolamine):
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV-Vis (after derivatization) or Mass Spectrometry (MS) |
| Derivatization Agent | e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for fluorescence detection |
HPLC Analysis Workflow:
Caption: A general workflow for the HPLC analysis of Phosphoethanolamine.
Standard solid-state characterization techniques would be employed to confirm the identity and purity of synthesized calcium phosphoethanolamine.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as P-O, C-N, and N-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be used to elucidate the molecular structure.
-
Powder X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the solid material.[11]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the compound.
Conclusion
Calcium phosphoethanolamine is a compound with significant biological relevance due to its role as a precursor in phospholipid biosynthesis. While there is a substantial body of research on phosphoethanolamine and its metabolic pathways, specific, publicly available quantitative data on the physicochemical properties of its calcium salt are limited. This guide consolidates the available information and provides a framework for future experimental investigation. Further research is warranted to fully characterize the physical and chemical properties of calcium phosphoethanolamine to support its application in research and drug development.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 10389-08-9|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium 2-Aminoethyl Phosphate - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. This compound | inhibitor/agonist | CAS 10389-08-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of calcium on phosphatidylethanolamine. An investigation of the structure at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Roles of Phosphoethanolamine Calcium: A Technical White Paper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoethanolamine (PEA), a vital intermediate in phospholipid metabolism, plays a crucial role in a myriad of cellular functions, primarily as a precursor to the ubiquitous membrane component, phosphatidylethanolamine (B1630911) (PE). The calcium salt of phosphoethanolamine (Ca-PEA) has garnered significant interest for its distinct biological activities, particularly in bone mineralization and as a potential therapeutic agent in oncology. This technical guide provides an in-depth exploration of the natural biological functions involving Ca-PEA, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development.
Core Biological Functions and Quantitative Data
The biological significance of phosphoethanolamine calcium is most pronounced in two key areas: bone metabolism and cancer pathophysiology.
Role in Bone Mineralization
This compound is a key player in the intricate process of bone formation. It directly contributes to the mineralization of the bone matrix by inducing the accumulation of calcium. This process is tightly regulated and involves the modulation of key enzymes involved in bone metabolism.
Experimental Evidence:
Studies utilizing the chick periosteal osteogenesis model have demonstrated that phosphoethanolamine induces calcium accumulation in bone formed in vitro.[1] This effect is coupled with a dose-dependent inhibition of alkaline phosphatase (ALP) activity, an enzyme intricately involved in bone mineralization.[1] The inverse correlation between ALP activity and organic phosphate-mediated mineralization suggests a regulatory role for phosphoethanolamine in this process.[1]
| Parameter | Observation | Cell/Model System | Reference |
| Calcium Accumulation | Induced by phosphoethanolamine | Chick periosteal osteogenesis model | [1] |
| Alkaline Phosphatase (ALP) Activity | Dose-dependent inhibition by phosphoethanolamine | Chick periosteal osteogenesis model | [1] |
Anticancer Activity: Induction of Apoptosis
Synthetic phosphoethanolamine has demonstrated promising antitumor effects, primarily through the induction of programmed cell death, or apoptosis, in cancer cells. This activity is particularly noted in breast cancer models, where it triggers the intrinsic mitochondrial pathway of apoptosis.
Key Events in Phosphoethanolamine-Induced Apoptosis:
-
Cell Cycle Arrest: Synthetic phosphoethanolamine induces a cell cycle arrest in the G1 phase, mediated by the inhibition of cyclin D1 and stimulation of the tumor suppressor protein p53.[2]
-
Mitochondrial Pathway Activation: It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[2][3]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3]
-
Modulation of Bcl-2 Family Proteins: Synthetic phosphoethanolamine has been shown to inhibit the anti-apoptotic protein Bcl-2, further promoting cell death.[2]
| Parameter | Observation | Cell Line | Reference |
| Cytotoxicity | Dose-dependent | MCF-7 (human breast cancer) | [3] |
| Cell Cycle Arrest | G1 phase | MCF-7 | [2] |
| Mitochondrial Membrane Potential | Disruption | MCF-7 | [3] |
| Cytochrome c Release | Increased | MCF-7 | [3] |
| Caspase-3 Activity | Increased | MCF-7 | [3] |
| Bcl-2 Expression | Inhibited | MCF-7 | [2] |
| p53 Expression | Stimulated | MCF-7 | [2] |
| Cyclin D1 Expression | Inhibited | MCF-7 | [2] |
Signaling Pathways
The biological functions of phosphoethanolamine are intricately linked to its role in cellular signaling and metabolic pathways.
The Kennedy Pathway for Phosphatidylethanolamine Synthesis
Phosphoethanolamine is a central intermediate in the de novo synthesis of phosphatidylethanolamine via the Kennedy pathway. This pathway is crucial for maintaining membrane integrity and function.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The anticancer effects of synthetic phosphoethanolamine are mediated through the intrinsic pathway of apoptosis, a complex signaling cascade that converges on the mitochondria.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in this whitepaper.
Chick Periosteal Osteogenesis Model for Bone Mineralization Studies
This in vitro model is used to study bone formation and mineralization.
Protocol:
-
Explant Culture: Periostea are dissected from the tibiae of 17-day-old chick embryos and cultured on solidified agar (B569324) medium.
-
Treatment: Explants are treated with varying concentrations of this compound.
-
Calcium Accumulation Assay: After the culture period, the tissues are harvested, and the calcium content is determined using methods such as atomic absorption spectrophotometry.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Homogenize the tissue samples in a suitable buffer.
-
Incubate the homogenate with a p-nitrophenyl phosphate (B84403) (pNPP) substrate.
-
Measure the production of p-nitrophenol colorimetrically at 405 nm.
-
Normalize the ALP activity to the total protein content of the sample.[4]
-
Cytotoxicity and Apoptosis Assays in Cancer Cell Lines
These assays are fundamental for evaluating the anticancer potential of this compound.
a. MTT Assay for Cell Viability:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
b. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.[6]
-
c. Caspase-3 Activity Assay:
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Substrate Incubation: Incubate the cell lysates with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Signal Detection: Measure the cleavage of the substrate by activated caspase-3 by reading the absorbance or fluorescence. The signal intensity is proportional to the caspase-3 activity.[7][8]
d. Western Blot for Apoptosis-Related Proteins (e.g., Bcl-2, Cytochrome c):
-
Protein Extraction: Extract total protein from treated and control cells. For cytochrome c release, cytosolic and mitochondrial fractions should be separated.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-cytochrome c).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9][10]
Conclusion
This compound exhibits significant and distinct biological functions, playing a crucial role in bone mineralization and demonstrating potential as an anticancer agent through the induction of apoptosis. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways modulated by the calcium salt of phosphoethanolamine, as well as on conducting more extensive preclinical studies to validate its efficacy and safety in various disease models. The continued exploration of this compound holds promise for the development of novel therapeutic strategies for bone disorders and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. drmillett.com [drmillett.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mpbio.com [mpbio.com]
- 9. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
The Metabolic Interplay of Phosphoethanolamine Calcium: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphoethanolamine and calcium are integral components of cellular physiology, each playing critical roles in a myriad of metabolic pathways. While extensive research exists for each molecule individually, the direct metabolic influence of a combined phosphoethanolamine calcium salt is an emerging area of investigation. This technical guide synthesizes the current understanding of how phosphoethanolamine and calcium signaling independently and potentially synergistically modulate key metabolic networks. We delve into their impact on phospholipid biosynthesis, mitochondrial bioenergetics, lipid and glucose metabolism, and cellular proliferation, providing a foundational resource for researchers exploring the therapeutic and biological significance of this compound.
Introduction: The Biological Significance of Phosphoethanolamine and Calcium
Phosphoethanolamine (PEtn) is a vital intermediate in the synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cell membranes.[1][2][3] PE is crucial for maintaining membrane integrity and fluidity, and it plays a significant role in processes such as membrane fusion, protein folding, and autophagy.[1][2][3] Alterations in PE metabolism have been linked to various diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[4][5][6]
Calcium (Ca2+), a ubiquitous second messenger, orchestrates a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression.[7] In the context of metabolism, calcium signaling is a critical regulator of mitochondrial function, energy production, and nutrient sensing.[7][8][9] Dysregulation of calcium homeostasis is a hallmark of numerous pathologies, including metabolic diseases and cancer.[10][11]
This guide explores the metabolic pathways influenced by both phosphoethanolamine and calcium, providing a framework for understanding their potential combined effects.
Core Metabolic Pathways Influenced by Phosphoethanolamine
The primary metabolic role of phosphoethanolamine is its function as a precursor in the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway.[2][12][13][14]
The Kennedy Pathway: De Novo Phosphatidylethanolamine Synthesis
The Kennedy pathway, also known as the CDP-ethanolamine pathway, is a three-step enzymatic process occurring in the endoplasmic reticulum that synthesizes PE from ethanolamine (B43304).[2][3][15][16]
-
Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine (PEtn).[2][17]
-
Formation of CDP-Ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the rate-limiting step, converting PEtn to CDP-ethanolamine.[2][3][18]
-
Synthesis of Phosphatidylethanolamine: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup to diacylglycerol (DAG) to form PE.[15][18]
Caption: The CDP-Ethanolamine branch of the Kennedy Pathway for de novo PE synthesis.
Mitochondrial Function and Bioenergetics
Phosphoethanolamine and its product, PE, are intimately linked to mitochondrial function. PE is highly enriched in the inner mitochondrial membrane and is essential for maintaining its structural integrity and the function of the electron transport chain.[1][19]
-
Mitochondrial Respiration: Studies have shown that phosphoethanolamine can inhibit mitochondrial respiratory activity in a dose-dependent manner.[2][20] This suggests a direct regulatory role for PEtn in cellular energy production.
-
Mitochondrial Morphology: Deficiencies in PE synthesis lead to mitochondrial dysfunction, altered energy metabolism, and increased oxidative stress.[4][19] In some models, caffeine-induced reductions in PE levels were associated with disrupted mitochondrial morphology, a condition that was partially rescued by PE supplementation.[21][22]
-
Apoptosis: Synthetic phosphoethanolamine has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[23][24] This involves disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[23]
The Role of Calcium Signaling in Metabolic Regulation
Calcium is a pivotal regulator of cellular metabolism, influencing everything from energy production to nutrient storage.
Calcium and Mitochondrial Metabolism
Mitochondria can sequester and release Ca2+, and this dynamic interplay is crucial for matching energy production to cellular demand.[7]
-
Stimulation of ATP Production: Increased mitochondrial Ca2+ stimulates key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to enhanced ATP synthesis.[7]
-
Regulation of Mitochondrial Dynamics: Calcium signaling also influences mitochondrial fission, fusion, and biogenesis, processes essential for maintaining a healthy mitochondrial network.[7]
Calcium's Influence on Lipid and Glucose Metabolism
Calcium signaling pathways are deeply integrated with the regulation of lipid and glucose homeostasis.
-
Lipid Metabolism: Intracellular calcium signaling regulates fat storage and breakdown.[8] It influences enzymes involved in fatty acid oxidation and lipid synthesis.[7]
-
Glucose Metabolism: In hepatocytes, calcium modulates enzymes involved in gluconeogenesis and glycogen (B147801) metabolism.[7] In pancreatic β-cells, calcium influx is a critical trigger for insulin (B600854) secretion, linking nutrient sensing to hormonal control of metabolism.[7][9]
Caption: Overview of IP3-mediated calcium signaling and its impact on metabolism.
Potential Synergistic Effects of this compound
While direct evidence is limited, the known roles of phosphoethanolamine and calcium suggest several potential areas of metabolic synergy.
-
Enhanced Mitochondrial Regulation: Given that both PEtn and Ca2+ independently modulate mitochondrial function, a combined formulation could offer a more potent or nuanced control over mitochondrial bioenergetics and apoptosis. For instance, PEtn's potential to inhibit respiration might be counterbalanced or modulated by Ca2+'s stimulatory effect on ATP production, leading to a fine-tuned regulation of cellular energy status.
-
Modulation of Lipid Metabolism: Both PEtn (as a precursor to PE) and Ca2+ are involved in lipid metabolism. Their combined action could influence membrane composition, lipid signaling, and fat storage.
-
Cancer Metabolism: The pro-apoptotic effects of PEtn in cancer cells could be potentiated by Ca2+ signaling, which is often dysregulated in tumors and can influence cell proliferation and survival.[10][11][23] The accumulation of PEtn in cancer cells under nutrient starvation, coupled with altered calcium homeostasis, presents a potential therapeutic vulnerability.[25]
Data Presentation: Summary of Metabolic Effects
The following tables summarize the observed effects of phosphoethanolamine and calcium on key metabolic parameters as reported in the literature.
Table 1: Effects of Phosphoethanolamine on Metabolic Parameters
| Metabolic Parameter | Observed Effect | Model System | Reference |
| Mitochondrial Respiration | Inhibition | Isolated Mitochondria | [2][20] |
| ATP Production | Decrease | Human Hepatoma Cells | [4] |
| Oxygen Consumption | Decrease | Human Hepatoma Cells | [4] |
| Neutral Lipid Storage | Increase | Human Hepatoma Cells | [4] |
| Cell Proliferation | Decrease | Human Hepatoma Cells | [4] |
| Apoptosis | Induction | Human Breast Cancer Cells | [23] |
| Fat Storage | Reduction (in response to caffeine) | C. elegans | [21][22] |
Table 2: Effects of Calcium on Metabolic Parameters
| Metabolic Parameter | Observed Effect | Model System | Reference |
| Mitochondrial ATP Production | Stimulation | General Cellular | [7] |
| Fatty Acid Oxidation | Regulation | Muscle and Liver Tissue | [7][8] |
| Lipolysis | Regulation | Muscle and Liver Tissue | [8] |
| Gluconeogenesis | Modulation | Hepatocytes | [7] |
| Glycogen Metabolism | Modulation | Hepatocytes | [7] |
| Insulin Secretion | Stimulation | Pancreatic β-cells | [7][9] |
| Lipolysis | Regulation | Adipocytes | [26] |
Experimental Protocols: Methodologies for a Technical Audience
This section outlines key experimental protocols that can be adapted to investigate the metabolic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Utilize relevant cell lines such as human hepatoma cells (e.g., Huh7), breast cancer cells (e.g., MCF-7), or primary cells like hepatocytes or neurons, depending on the research question.
-
Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or cell culture medium). Treat cells with a range of concentrations and for various time points to determine dose- and time-dependent effects. Include appropriate controls (vehicle-only, phosphoethanolamine alone, calcium chloride alone).
Analysis of Mitochondrial Function
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure real-time OCR. This allows for the assessment of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Mitochondrial Membrane Potential (ΔΨm): Employ fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 in conjunction with flow cytometry or fluorescence microscopy to quantify changes in ΔΨm. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.
-
ATP Measurement: Utilize commercially available luciferase-based ATP assay kits to quantify intracellular ATP levels.
Lipid Metabolism Assays
-
Lipid Droplet Staining: Use fluorescent dyes like BODIPY 493/503 or Nile Red to visualize and quantify neutral lipid accumulation in cells via fluorescence microscopy or flow cytometry.
-
Fatty Acid Oxidation (FAO) Assay: Measure the rate of FAO by monitoring the oxidation of radiolabeled fatty acids (e.g., [3H]palmitate) to 3H2O or by using Seahorse XF technology with specific substrates.
Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrate-based assays.
-
Cell Cycle Analysis: Stain cells with a DNA-intercalating dye (e.g., PI) and analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Caption: A generalized experimental workflow for investigating the metabolic effects.
Conclusion and Future Directions
Phosphoethanolamine and calcium are fundamental regulators of cellular metabolism. While their individual roles are well-documented, the metabolic consequences of their combined action as this compound remain a nascent field of study. This guide provides a comprehensive overview of the key metabolic pathways influenced by each component, offering a solid foundation for future research.
Future investigations should focus on:
-
Directly assessing the metabolic impact of this compound in various cell and animal models.
-
Elucidating the specific molecular mechanisms through which this compound exerts its effects.
-
Exploring its therapeutic potential in metabolic diseases and cancer, particularly in contexts of dysregulated lipid metabolism and mitochondrial function.
By building upon the knowledge outlined in this guide, researchers can begin to unravel the intricate metabolic interplay of this compound and unlock its potential applications in health and disease.
References
- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterations in phosphatidylethanolamine metabolism impacts hepatocellular lipid storage, energy homeostasis, and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. metabolon.com [metabolon.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Frontiers | Neuronal Calcium Signaling in Metabolic Regulation and Adaptation to Nutrient Stress [frontiersin.org]
- 9. Metabolic regulation of calcium signaling in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Signaling and Metabolic Reprogramming in Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Two-Way Relationship Between Calcium and Metabolism in Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 15. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 17. Molecular Causes of Elevated Phosphoethanolamine in Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caringsunshine.com [caringsunshine.com]
- 20. Ethanolamine and phosphoethanolamine inhibit mitochondrial function in vitro: implications for mitochondrial dysfunction hypothesis in depression and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Phosphoethanolamine Supplementation on Mitochondrial Activity and Lipogenesis in a Caffeine Ingestion Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anticancer effects of synthetic phosphoethanolamine on Ehrlich ascites tumor: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phosphoethanolamine Accumulation Protects Cancer Cells under Glutamine Starvation through Downregulation of PCYT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Technical Guide to Phosphoethanolamine Calcium as a Precursor for Phosphatidylethanolamine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamine (B1630911) (PE) is a vital glycerophospholipid, second only to phosphatidylcholine (PC) in abundance within mammalian cell membranes, constituting 15-25% of the total cellular lipid content.[1][2] Its unique conical shape, imparted by a small ethanolamine (B43304) head group, induces negative membrane curvature, which is critical for processes such as membrane fusion and fission, protein folding, and maintaining the structural integrity of mitochondrial cristae.[1][3] Given its importance, the biosynthesis of PE is a tightly regulated process.
The primary de novo pathway for PE synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum (ER).[1][4] This pathway utilizes ethanolamine as a starting substrate. Phosphoethanolamine (P-Etn) is the first committed intermediate in this pathway, making it a direct precursor to PE. Phosphoethanolamine calcium is a stable, cell-permeable salt form of P-Etn, frequently used in research to study phospholipid metabolism and its downstream effects on cellular function and disease states.[5]
This technical guide provides an in-depth overview of the role of phosphoethanolamine as a precursor to PE, detailing the biochemical pathways, summarizing available quantitative data, outlining key experimental methodologies, and exploring the implications for therapeutic development.
Biochemical Pathways of Phosphatidylethanolamine Synthesis
Mammalian cells synthesize PE through two major independent pathways: the CDP-ethanolamine (Kennedy) pathway and the phosphatidylserine (B164497) (PS) decarboxylase (PSD) pathway.[6][7] Both pathways are essential, as the global elimination of either is embryonically lethal in mice.[6][7]
The CDP-Ethanolamine (Kennedy) Pathway
The Kennedy pathway is the sole route for the de novo synthesis of PE from ethanolamine.[2][8][9] It is a three-step enzymatic process primarily localized to the endoplasmic reticulum (ER).[1][10]
-
Phosphorylation of Ethanolamine: Exogenous ethanolamine is transported into the cell and phosphorylated by Ethanolamine Kinase (EK) in an ATP-dependent reaction to form phosphoethanolamine (P-Etn).[8][9][11]
-
Formation of CDP-Ethanolamine: P-Etn is then activated by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) , which catalyzes the transfer of a CTP molecule to P-Etn, yielding CDP-ethanolamine and pyrophosphate.[3][9] This step is the rate-limiting and primary regulatory point of the Kennedy pathway.[2][4][9]
-
Synthesis of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) or choline (B1196258)/ethanolamine phosphotransferase (CEPT1) catalyzes the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to a diacylglycerol (DAG) backbone, forming PE and releasing CMP.[12][13][14][15]
The entire process, starting from the entry of phosphoethanolamine, is a direct route to the synthesis of the final PE molecule.
Caption: The CDP-Ethanolamine (Kennedy) Pathway for de novo PE synthesis.
The Phosphatidylserine Decarboxylase (PSD) Pathway
This pathway provides an alternative route for PE synthesis and is localized to the inner mitochondrial membrane.[1][4]
-
Synthesis of Phosphatidylserine (PS): PS is synthesized in the ER and mitochondria-associated membranes (MAM) from PC or PE via base-exchange reactions catalyzed by PS synthase-1 (PSS1) and PS synthase-2 (PSS2), respectively.[7][8][10]
-
Transport to Mitochondria: PS is transported from the MAM to the mitochondria.[10]
-
Decarboxylation to PE: In the inner mitochondrial membrane, phosphatidylserine decarboxylase (PSD) catalyzes the decarboxylation of PS to form PE.[1][16]
While distinct, the Kennedy and PSD pathways are interconnected. PE produced via the Kennedy pathway can be a substrate for PSS2 to generate PS, which can then be transported to the mitochondria to form mitochondrial PE via the PSD pathway.
Caption: Interconnectivity of the Kennedy and PSD pathways for PE synthesis.
Quantitative Data Summary
Quantitative analysis of phospholipid metabolism often involves measuring enzyme kinetics, substrate affinity, and changes in lipid concentrations under various experimental conditions. The available literature provides several key data points, summarized below.
Table 1: Enzyme and Substrate Quantitative Parameters
| Parameter | Molecule/Enzyme | Value | Context | Citation |
|---|---|---|---|---|
| EC₅₀ | Phosphoethanolamine | 15 µM | Effective concentration for a half-maximal increase in high-affinity choline uptake in rat septal nucleus cells. | [17] |
| Cellular PE Reduction | Pcyt2 Knockout | ~50% | Reduction in total cellular PE levels in hepatocytes of Pcyt2 knockout mice, indicating a major contribution from the Kennedy pathway. | [18] |
| PE Contribution to Liver PC | PEMT Pathway | ~30% | In the liver, PE is methylated by PEMT to produce approximately 30% of the total phosphatidylcholine pool. | [1][2] |
| PE Abundance | Mammalian Membranes | 15-25% | PE constitutes a significant fraction of the total phospholipid content in most mammalian cell membranes. | [1][2] |
| PE in Nervous Tissue | Human Brain | 45% | In specialized tissues like the white matter of the human brain and spinal cord, PE can make up as much as 45% of all phospholipids (B1166683). |[16] |
Experimental Protocols and Methodologies
The study of phosphoethanolamine and its conversion to PE relies on a suite of advanced biochemical and analytical techniques. While detailed, step-by-step protocols are specific to each laboratory, this section outlines the core principles of the most common methodologies.
Lipid Extraction
The foundational step for all phospholipid analysis is the efficient extraction of lipids from biological samples (cells, tissues, or biofluids).
-
Principle: The method developed by Folch or Bligh and Dyer is commonly used. It involves a biphasic solvent system, typically chloroform (B151607) and methanol, to partition lipids into an organic phase, separating them from aqueous cellular components.[19]
-
General Workflow:
-
Homogenize the sample in a chloroform/methanol mixture.
-
Add water or saline to induce phase separation.
-
Centrifuge to separate the lower organic phase (containing lipids) from the upper aqueous phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis.
-
Phospholipid Quantification and Profiling by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying individual phospholipid species.[19][20]
-
Principle: This technique combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection sensitivity and specificity of tandem mass spectrometry.
-
Methodology Overview:
-
Chromatographic Separation: The lipid extract is injected into an HPLC system, typically with a reversed-phase column. This separates different phospholipid classes and molecular species based on their hydrophobicity (acyl chain length and saturation).[21]
-
Ionization: As molecules elute from the column, they enter the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source, which generates charged molecular ions with minimal fragmentation.[20]
-
Mass Analysis (MS1): The first mass analyzer scans for parent ions, allowing for the identification of molecules by their mass-to-charge ratio (m/z).
-
Fragmentation (MS2): Specific parent ions are selected and fragmented in a collision cell. The resulting fragment ions provide structural information, such as the identity of the head group and the composition of the fatty acid chains.[22]
-
Detection and Quantification: Specific fragmentation patterns (e.g., precursor ion scanning for the phosphoethanolamine head group) can be used for highly sensitive and specific quantification of PE species against internal standards.[23]
-
Caption: General workflow for phospholipid analysis using LC-MS/MS.
Enzymatic Assays
To study the activity of specific enzymes in the Kennedy pathway (e.g., EK, Pcyt2, EPT), in vitro enzymatic assays are employed.
-
Principle: These assays measure the rate of product formation or substrate consumption under controlled conditions (e.g., temperature, pH, substrate concentration).
-
Methodology Overview:
-
Prepare a source of the enzyme, such as a cell lysate, a microsomal fraction, or a purified recombinant protein.[24]
-
Incubate the enzyme with its specific substrates. Often, one of the substrates is radiolabeled (e.g., [¹⁴C]-phosphoethanolamine or [³²P]-ATP) to facilitate detection of the product.
-
Stop the reaction after a defined time period.
-
Separate the product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or HPLC.
-
Quantify the amount of product formed using scintillation counting (for radiolabels) or mass spectrometry.
-
Conclusion and Future Directions
This compound serves as a direct and crucial precursor for the de novo synthesis of phosphatidylethanolamine via the Kennedy pathway. The regulation of this pathway, particularly at the Pcyt2 step, is fundamental to maintaining cellular PE homeostasis, which in turn affects membrane integrity, mitochondrial function, and cell signaling.[25][26] Dysregulation of PE metabolism has been increasingly linked to a range of pathologies, including neurodegenerative diseases, non-alcoholic fatty liver disease, and cancer, making the enzymes of the Kennedy pathway attractive targets for drug development.[4][27][28]
Future research will likely focus on elucidating the precise regulatory mechanisms that control substrate flux through the Kennedy pathway and its coordination with the mitochondrial PSD pathway. The development of more specific inhibitors and activators for enzymes like Pcyt2 will be critical for both dissecting these pathways and exploring their therapeutic potential. Advanced lipidomics platforms will continue to enable a more detailed understanding of how alterations in specific PE molecular species contribute to the progression of disease.
References
- 1. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 2. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Phosphatidylethanolamine Homeostasis — The Critical Role of CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) | MDPI [mdpi.com]
- 10. Molecular and cell biology of phosphatidylserine and phosphatidylethanolamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline/ethanolamine kinase family - Wikipedia [en.wikipedia.org]
- 12. Locations and contributions of the phosphotransferases EPT1 and CEPT1 to the biosynthesis of ethanolamine phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | CDP-ETA and DAG are converted to PE by CEPT1/EPT1 [reactome.org]
- 14. CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacylglycerol ethanolaminephosphotransferase - Wikipedia [en.wikipedia.org]
- 16. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 17. Phosphoethanolamine enhances high-affinity choline uptake and acetylcholine synthesis in dissociated cell cultures of the rat septal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Phospholipid Analysis Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 22. mdpi.com [mdpi.com]
- 23. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Regulation of Phosphatidylethanolamine Homeostasis — The Critical Role of CTP:Phosphoethanolamine Cytidylyltransferase … [ouci.dntb.gov.ua]
- 26. Regulation of Phosphatidylethanolamine Homeostasis—The Critical Role of CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phosphatidylethanolamine Metabolism in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Alterations in phosphatidylethanolamine metabolism impacts hepatocellular lipid storage, energy homeostasis, and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phosphoethanolamine and Calcium in Membrane Lipid Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phosphoethanolamine is a critical precursor in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of eukaryotic cell membranes. The synthesis of PE from phosphoethanolamine is primarily governed by the Kennedy pathway, a three-step enzymatic process. The regulation of this pathway is intricate, with calcium signaling playing a significant modulatory role, particularly through the activation of key enzymes like CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). This technical guide provides an in-depth exploration of the biochemical pathways involving phosphoethanolamine in membrane lipid synthesis, the regulatory influence of calcium, and detailed experimental protocols for studying these processes.
Introduction to Phosphatidylethanolamine and the Kennedy Pathway
Phosphatidylethanolamine (PE) is the second most abundant phospholipid in mammalian cells, typically constituting 15-25% of the total lipid content.[1][2] It is enriched in the inner leaflet of the plasma membrane and is particularly abundant in the inner mitochondrial membrane.[1] PE's conical shape, owing to its small headgroup, imparts negative curvature to membranes, which is crucial for processes like membrane fusion and fission, protein folding, and the structural integrity of mitochondria.[2]
The primary route for de novo synthesis of PE in mammalian cells is the Kennedy pathway, also known as the CDP-ethanolamine pathway.[3][4][5] This pathway utilizes ethanolamine (B43304) and diacylglycerol (DAG) as primary substrates and proceeds through three enzymatic steps.[4][5]
The Kennedy Pathway for Phosphatidylethanolamine Synthesis
The synthesis of phosphatidylethanolamine from ethanolamine is a sequential process catalyzed by three key enzymes. Phosphoethanolamine serves as a crucial intermediate in this pathway.
Step 1: Phosphorylation of Ethanolamine
The first committed step in the Kennedy pathway is the ATP-dependent phosphorylation of ethanolamine to produce phosphoethanolamine. This reaction is catalyzed by Ethanolamine Kinase (EK) .
Step 2: Synthesis of CDP-Ethanolamine
Phosphoethanolamine is then converted to CDP-ethanolamine in a reaction that is considered the rate-limiting step of the pathway.[1] This step is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) , which utilizes cytidine (B196190) triphosphate (CTP) as a cofactor.[1][6][7]
Step 3: Formation of Phosphatidylethanolamine
In the final step, the phosphoethanolamine moiety from CDP-ethanolamine is transferred to a diacylglycerol (DAG) molecule to form phosphatidylethanolamine. This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) .
Signaling Pathways and Logical Relationships
Diagram: The Kennedy Pathway for PE Synthesis
Caption: The Kennedy pathway for the de novo synthesis of phosphatidylethanolamine (PE).
The Role of Calcium in Regulating Phosphatidylethanolamine Synthesis
Calcium ions (Ca²⁺) are pivotal second messengers that regulate a myriad of cellular processes, including lipid metabolism. The influence of calcium on PE synthesis is primarily indirect, mediated through the activation of calcium-dependent enzymes, most notably Protein Kinase C (PKC).
Elevated intracellular calcium levels, often triggered by signaling cascades initiated at the plasma membrane, lead to the activation of conventional PKC isoforms. Activated PKC can then phosphorylate and thereby modulate the activity of key metabolic enzymes.
PKC-Mediated Activation of Pcyt2
Pcyt2, the rate-limiting enzyme in the Kennedy pathway, is a known target for phosphorylation by PKC.[3] Studies have shown that phorbol (B1677699) esters, which mimic the action of the endogenous PKC activator diacylglycerol (DAG), stimulate Pcyt2 activity and lead to increased PE synthesis.[5] Conversely, specific inhibitors of PKC have been shown to reduce Pcyt2 phosphorylation and activity.[3]
The phosphorylation of Pcyt2 by PKC, particularly the Pcyt2α isoform, occurs on specific serine residues (Ser-215 and Ser-223), leading to an increase in its catalytic activity.[3] This enhanced activity results in a higher rate of CDP-ethanolamine production, thereby driving the synthesis of PE.
Calcium Ionophore Experiments
Experimental evidence supporting the role of calcium in PE metabolism comes from studies using calcium ionophores like A23187. Treatment of cells with A23187 leads to an influx of extracellular calcium, resulting in a calcium-dependent increase in the incorporation of fatty acids into phosphatidylethanolamine.[8] This suggests that elevated intracellular calcium levels can stimulate PE turnover and synthesis.
Diagram: Calcium and PKC Regulation of PE Synthesis
Caption: Indirect regulation of PE synthesis by calcium via PKC-mediated activation of Pcyt2.
Quantitative Data
The following tables summarize quantitative data related to phosphatidylethanolamine composition and the effects of experimental manipulations on its synthesis.
Table 1: Phospholipid Composition in Mammalian Cells
| Phospholipid Class | Typical Abundance (% of total phospholipids) | Reference |
| Phosphatidylcholine (PC) | 45 - 55% | [2] |
| Phosphatidylethanolamine (PE) | 15 - 25% | [1][2] |
| Phosphatidylinositol (PI) | 10 - 15% | [2] |
| Phosphatidylserine (PS) | 5 - 10% | [2] |
| Cardiolipin (CL) | 2 - 5% | [2] |
| Phosphatidic Acid (PA) | 1 - 2% | [2] |
Table 2: Effect of Pcyt2 Gene Disruption on PE Synthesis
| Genotype | PE Synthesis Rate (relative to Wild-Type) | Intermediates | Reference |
| Pcyt2+/+ (Wild-Type) | 100% | Normal | [9] |
| Pcyt2+/- (Heterozygous) | ~65-80% | ↑ Phosphoethanolamine, ↓ CDP-ethanolamine | [9] |
| Pcyt2-/- (Null) | Embryonic lethal | N/A | [9] |
Table 3: Effect of Caffeine and Phosphoethanolamine (PEtn) Supplementation on PE Levels in C. elegans
| Condition | Relative PE Level (Fold Change vs. Control) | Reference |
| Control | 1.0 | [1][10] |
| Caffeine-fed | ~0.4 (significant decrease) | [1][10] |
| Caffeine-fed + PEtn Supplementation | Partially restored towards control levels | [11] |
Experimental Protocols
Protocol for Pcyt2 Enzymatic Activity Assay
This protocol is adapted from studies investigating Pcyt2 activity in tissue homogenates.[9]
Objective: To measure the catalytic activity of Pcyt2 by quantifying the conversion of radiolabeled phosphoethanolamine to CDP-ethanolamine.
Materials:
-
Tissue homogenates
-
Assay buffer: 20 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 5 mM DTT
-
Substrate mix: 2 mM CTP, 1 mM unlabeled phosphoethanolamine
-
Radiolabeled substrate: [¹⁴C]phosphoethanolamine
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., methanol:0.5% NaCl:ammonium hydroxide, 50:50:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare tissue homogenates in a cold lysis buffer and clarify by centrifugation to remove debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 µL of assay buffer
-
10 µL of substrate mix
-
10 µL of [¹⁴C]phosphoethanolamine
-
Add tissue supernatant (up to 150 µg of protein) and bring the final volume to 100 µL with lysis buffer.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction should be within the linear range for time and protein concentration.
-
Stop the reaction by placing the tubes in a boiling water bath for 3 minutes.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Spot an aliquot of the supernatant onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches the top.
-
Allow the plate to dry completely.
-
Scrape the spots corresponding to phosphoethanolamine and CDP-ethanolamine (identified using standards) into separate scintillation vials.
-
Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.
-
Calculate the Pcyt2 activity as nmol of CDP-ethanolamine formed per minute per mg of protein.
Diagram: Pcyt2 Activity Assay Workflow
Caption: Workflow for the CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) enzyme activity assay.
Protocol for Lipid Extraction and Mass Spectrometry Analysis
This protocol is a generalized procedure based on the widely used Bligh and Dyer method for the extraction of total lipids from biological samples for subsequent mass spectrometry analysis.[9]
Objective: To extract total lipids from cells or tissues for quantitative analysis of phospholipid species, including phosphatidylethanolamine, by mass spectrometry.
Materials:
-
Biological sample (cells or tissue)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.9% NaCl solution or water
-
Internal standards for each lipid class to be quantified
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas stream for drying
-
Mass spectrometer (e.g., ESI-MS/MS)
Procedure:
-
Sample Homogenization:
-
For tissues, homogenize a known weight of tissue in a chloroform/methanol mixture (e.g., 2:1 v/v).
-
For cells, collect a known number of cells, wash with PBS, and resuspend in methanol.
-
-
Internal Standards: Add a known amount of non-naturally occurring internal lipid standards to the sample homogenate. This is crucial for accurate quantification.
-
Phase Separation:
-
Follow the Bligh and Dyer procedure by adding chloroform and water (or 0.9% NaCl) to achieve a final chloroform:methanol:water ratio of approximately 2:2:1.8 (v/v/v), resulting in a two-phase system.
-
Vortex the mixture thoroughly and centrifuge to facilitate phase separation.
-
-
Lipid Extraction:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v).
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract using a mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
For PE analysis, a neutral loss scan of 141 Da in positive ion mode or precursor ion scanning in negative ion mode can be employed.[12]
-
Quantify the individual PE species by comparing their peak areas to the peak areas of the corresponding internal standards.
-
Diagram: Lipid Extraction and Analysis Workflow
Caption: General workflow for lipid extraction and quantitative analysis by mass spectrometry.
Conclusion
Phosphoethanolamine is a central metabolite in the synthesis of phosphatidylethanolamine, a phospholipid vital for membrane structure and function. The Kennedy pathway, which converts phosphoethanolamine to PE, is tightly regulated, with calcium signaling emerging as a key modulator through the PKC-mediated activation of the rate-limiting enzyme, Pcyt2. Understanding the interplay between phosphoethanolamine metabolism and calcium signaling is crucial for elucidating the mechanisms of membrane biogenesis and homeostasis. The experimental approaches detailed in this guide provide a framework for researchers to investigate these complex processes, offering potential avenues for the development of therapeutic interventions targeting lipid-related pathologies.
References
- 1. Effects of Phosphoethanolamine Supplementation on Mitochondrial Activity and Lipogenesis in a Caffeine Ingestion Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Ethanolamine-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 8. Calcium-dependent stimulation of erythrocyte membrane phospholipid fatty acid incorporation by the ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental and Metabolic Effects of Disruption of the Mouse CTP:Phosphoethanolamine Cytidylyltransferase Gene (Pcyt2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Phosphoethanolamine Supplementation on Mitochondrial Activity and Lipogenesis in a Caffeine Ingestion Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Extraction and Mass Spectrometric Analysis [bio-protocol.org]
Investigating the enzymatic conversion of Phosphoethanolamine calcium.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core enzymatic pathways involved in the conversion of phosphoethanolamine (PEA), a critical intermediate in phospholipid metabolism. The document details the catabolic hydrolysis by alkaline phosphatases and the anabolic integration into phosphatidylethanolamine (B1630911) via the Kennedy pathway. It includes a compilation of quantitative enzymatic data, detailed experimental protocols for the study of these conversions, and visualizations of the key pathways and experimental workflows.
Core Signaling Pathways
The metabolism of phosphoethanolamine is primarily governed by two opposing pathways: its hydrolysis by alkaline phosphatase and its utilization in the synthesis of phosphatidylethanolamine through the Kennedy pathway.
Catabolic Pathway: Hydrolysis by Alkaline Phosphatase
Phosphoethanolamine is a known substrate for alkaline phosphatase (ALP), particularly the tissue-nonspecific isoenzyme (TNSALP). This enzyme catalyzes the hydrolysis of PEA into ethanolamine (B43304) and inorganic phosphate (B84403). Deficiencies in TNSALP activity lead to the condition known as hypophosphatasia, characterized by the accumulation of PEA.[1][2]
Anabolic Pathway: The Kennedy Pathway
The Kennedy pathway, also known as the CDP-ethanolamine pathway, is the primary route for the de novo synthesis of phosphatidylethanolamine (PE), a crucial component of cellular membranes.[3][4] This pathway consists of three key enzymatic steps:
-
Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.[3][4]
-
Formation of CDP-Ethanolamine: In the rate-limiting step, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) converts phosphoethanolamine and CTP into CDP-ethanolamine.[3][4]
-
Synthesis of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT), also known as selenoprotein I (SELENOI), catalyzes the reaction of CDP-ethanolamine with diacylglycerol (DAG) to form PE.[5][6]
Quantitative Data
Table 1: Kinetic Parameters of Alkaline Phosphatase (with pNPP)
| Enzyme Source | Buffer | pH | Km | Vmax | Reference |
| Calf Intestinal | 50 mM Tris-HCl | 11 | 7.6 x 10-4 M | 3.12 µmoles min-1 unit-1 | [7] |
| Calf Intestinal | 100 mM Glycine-NaOH | 9.5 | 4 x 10-4 M | 1.6 µmoles min-1 unit-1 | [7] |
| E. coli | Not Specified | Not Specified | 0.0290 mM | 0.0254 mM/min | [8][9] |
Table 2: Kinetic Parameters of Other Key Enzymes
| Enzyme | Substrate(s) | Ki | Comments | Reference |
| Ethanolamine Kinase (Rat Lens) | Choline (inhibited by ethanolamine) | 2.3 mM | Competitive inhibition observed in lens homogenates. | [10] |
Note: Specific Km and Vmax values for Ethanolamine Kinase and CTP:Phosphoethanolamine Cytidylyltransferase with phosphoethanolamine as a substrate are not well-documented in publicly available literature.
Table 3: Physiological Concentrations of Phosphoethanolamine
| Biological Matrix | Concentration Range | Reference |
| Human Plasma | 0 - 6.3 nmol/mL | [10] |
| Human Urine (Healthy Volunteers) | 0.93 ± 0.56 mg P L–1 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of phosphoethanolamine.
General Experimental Workflow
A typical investigation into the enzymatic conversion of phosphoethanolamine involves sample preparation, enzymatic assays, and quantification of substrates and products.
Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures ALP activity using p-nitrophenyl phosphate (pNPP) as a substrate.[1][12]
Materials:
-
Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
pNPP Substrate Solution (5 mM)
-
Stop Solution (e.g., 3M NaOH)
-
Samples (serum, plasma, cell/tissue lysates)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Sample Preparation:
-
Serum and plasma can be diluted (e.g., 1:10) with Assay Buffer.
-
For intracellular ALP, homogenize cells (e.g., 1x105) in 50 µL of Assay Buffer and centrifuge to remove insoluble material.
-
-
Assay:
-
Add 80 µL of sample (or diluted sample) to a 96-well plate.
-
Prepare a sample background control by adding the same amount of sample to a separate well, followed by 20 µL of Stop Solution to terminate ALP activity.
-
Add 50 µL of 5 mM pNPP solution to each well (including samples and background controls).
-
Incubate the plate at 25°C for 60 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction in the sample wells by adding 20 µL of Stop Solution.
-
Measure the absorbance at 405 nm in a microplate reader.
-
-
Calculation:
-
Subtract the background control absorbance from the sample absorbance.
-
Calculate the amount of p-nitrophenol (pNP) generated using a standard curve.
-
ALP activity (U/L) = (Amount of pNP generated / (Reaction time x Sample volume)) x 106
-
Quantification of Phosphoethanolamine in Urine by HPLC-ICPMS/MS
This protocol describes a method for the sensitive and specific quantification of phosphoethanolamine in urine samples.[7]
Materials:
-
Urine samples
-
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) derivatization reagent (25 g/L in acetonitrile)
-
Sodium tetraborate (B1243019) buffer (0.1 M, pH 10.5)
-
HPLC system coupled to an ICPMS/MS
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation and Derivatization:
-
In a microcentrifuge tube, mix 30 µL of untreated urine, 200 µL of FMOC-Cl reagent, and 770 µL of sodium tetraborate buffer.
-
Vortex the mixture intermittently during a 20-minute incubation at room temperature.
-
Centrifuge the mixture to pellet any precipitate.
-
-
Chromatographic Separation:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable mobile phase gradient to separate the FMOC-derivatized phosphoethanolamine from other urine components.
-
-
Detection:
-
Detect the phosphorus signal using ICPMS/MS. The mass transition 31P -> 47PO can be monitored for specific detection.
-
-
Quantification:
-
Quantify the phosphoethanolamine concentration by comparing the peak area to a standard curve prepared with known concentrations of phosphoethanolamine.
-
CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) Activity Assay (Radiolabeled)
This protocol outlines a general approach for measuring Pcyt2 activity using a radiolabeled substrate.[13]
Materials:
-
Tissue or cell homogenates
-
Assay buffer containing Tris-HCl, MgCl2, and CTP
-
[14C]phosphoethanolamine (radiolabeled substrate)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, CTP, and the tissue/cell homogenate.
-
-
Initiation of Reaction:
-
Start the reaction by adding a known amount of [14C]phosphoethanolamine to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA) to precipitate proteins.
-
-
Separation of Product:
-
Separate the product, [14C]CDP-ethanolamine, from the unreacted [14C]phosphoethanolamine. This can be achieved using techniques like thin-layer chromatography (TLC) or anion-exchange chromatography.
-
-
Quantification:
-
Quantify the amount of radiolabeled product formed by liquid scintillation counting.
-
-
Calculation:
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the homogenate.
-
This guide provides a foundational understanding of the enzymatic conversion of phosphoethanolamine calcium. Further research is warranted to fully elucidate the kinetic parameters of all involved enzymes with their native substrates and to explore the regulatory mechanisms governing these critical metabolic pathways.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethanolamine kinase - Wikipedia [en.wikipedia.org]
- 4. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Michaelis–Menten Enzyme Kinetics Parameters of Alkaline Phosphatase in Clinical Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. CTP:phosphoethanolamine cytidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Frontiers | Speciation Study on O-Phosphorylethanolamine and O-Phosphorylcholine: Acid–Base Behavior and Mg2+ Interaction [frontiersin.org]
- 10. Phosphoethanolamine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphoethanolamine Elevation in Plasma of Spinal Muscular Atrophy Type 1 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ETNK1 mutations induce a mutator phenotype that can be reverted with phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phosphoethanolamine Calcium in Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bone metabolism is a dynamic process involving the continuous resorption of old bone by osteoclasts and the formation of new bone by osteoblasts. This intricate balance is crucial for maintaining skeletal integrity. Phosphoethanolamine (PEA) and calcium are two fundamental components at the core of bone mineralization. While often studied individually, their combined role, particularly in the form of phosphoethanolamine calcium, is pivotal for the initiation and progression of hydroxyapatite (B223615) crystal formation within the bone matrix. This technical guide provides an in-depth exploration of the involvement of phosphoethanolamine and calcium in bone metabolism, focusing on the enzymatic pathways, cellular mechanisms, and relevant experimental models. It aims to serve as a comprehensive resource for researchers and professionals in the field of bone biology and drug development.
Introduction: The Mineralization Cascade
Bone mineralization is a highly regulated process that involves the deposition of calcium phosphate (B84403) crystals, in the form of hydroxyapatite, onto an organic matrix, primarily composed of type I collagen. This process is initiated within matrix vesicles (MVs), which are small, membrane-bound vesicles secreted by osteoblasts and chondrocytes.[1] These vesicles are enriched with the necessary components to kickstart mineralization, including enzymes and ion transporters.[2][3] Phosphoethanolamine serves as a key substrate, providing the inorganic phosphate (Pi) required for hydroxyapatite formation, while calcium is the essential cation that crystallizes with phosphate.
The Central Role of Phosphoethanolamine and Calcium
Phosphoethanolamine is a naturally occurring molecule in the body and a vital component of cell membranes.[4] In the context of bone metabolism, its primary role is to act as a source of inorganic phosphate (Pi) for mineralization.[5] Calcium, a ubiquitous second messenger, is the other critical mineral component of bone. The localized increase in both Pi and calcium concentrations is the driving force for the nucleation of hydroxyapatite crystals.
Enzymatic Hydrolysis of Phosphoethanolamine
Two key phosphatases are responsible for hydrolyzing phosphoethanolamine to release inorganic phosphate:
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP): TNAP is a crucial enzyme in bone mineralization, anchored to the outer surface of osteoblasts and present in matrix vesicles.[6] Its deficiency leads to the genetic disorder hypophosphatasia, characterized by defective bone mineralization.[3][7][8] TNAP hydrolyzes various phosphate-containing substrates, including phosphoethanolamine and pyrophosphate (PPi), a potent inhibitor of mineralization.[3][9] By hydrolyzing PPi and providing Pi from substrates like PEA, TNAP creates a favorable environment for hydroxyapatite deposition.[9]
-
PHOSPHO1: This soluble phosphatase is found within matrix vesicles and has a high specificity for phosphoethanolamine and phosphocholine.[5][9][10] PHOSPHO1 is believed to be responsible for the initial generation of intravesicular Pi, which is essential for the nucleation of hydroxyapatite crystals inside the matrix vesicles.[9][10] The combined action of PHOSPHO1 and TNAP appears to be non-redundant and essential for skeletal mineralization.[9]
Signaling Pathways in Bone Metabolism
The metabolism of phosphoethanolamine and the resulting flux of calcium and phosphate ions influence several signaling pathways that regulate osteoblast and osteoclast activity.
Osteoblast Differentiation and Mineralization
Increased extracellular calcium and phosphate levels, the latter partly derived from PEA hydrolysis, can activate signaling cascades that promote osteoblast differentiation and function. Key pathways include:
-
Wnt/β-catenin Signaling: This pathway is fundamental for osteoblast proliferation and differentiation.
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs are potent inducers of osteoblast differentiation.
-
RUNX2 and Osterix: These are master transcription factors for osteoblast differentiation.[11]
The influx of calcium through various channels can also act as a second messenger to regulate gene expression related to bone formation.[12]
Osteoclast Differentiation and Function
While phosphoethanolamine is primarily associated with bone formation, the dynamics of phosphatidylethanolamine (B1630911) (a precursor to PEA) in the cell membrane are also important for osteoclast fusion, a critical step in their maturation.[13] Calcium signaling is also pivotal for osteoclast differentiation and activity, with oscillations in intracellular calcium concentration regulating the master regulator of osteoclastogenesis, NFATc1.[14]
Quantitative Data on Phosphoethanolamine's Role
The following tables summarize quantitative data from various studies investigating the effects of phosphoethanolamine on bone metabolism parameters.
Table 1: Effect of Phosphoethanolamine on Alkaline Phosphatase Activity and Calcium Accumulation
| Experimental Model | Treatment | Effect on Alkaline Phosphatase (ALP) Activity | Effect on Calcium Accumulation | Reference |
| Chick Periosteal Osteogenesis Model | Phosphoethanolamine (PEA) | Dose-dependent inhibition | Induced calcium accumulation | [5] |
| Human Dental Pulp Cells from Hypophosphatasia Patients | - | Reduced ALP activity (by 50%) | Reduced mineral nodule formation (by 60%) | [15] |
Table 2: Substrate Specificity of PHOSPHO1
| Substrate | Specific Activity (units/mg) |
| Phosphoethanolamine | High |
| Phosphocholine | High |
| Inorganic Pyrophosphate (PPi) | No detectable activity |
| ATP | No detectable activity |
Data adapted from studies on recombinant human PHOSPHO1, demonstrating its high specificity for phosphoethanolamine.[16]
Experimental Protocols
This section details the methodologies for key experiments cited in the context of phosphoethanolamine and bone metabolism.
Chick Periosteal Osteogenesis Model
This in vitro model is used to study bone formation and mineralization.[5][17]
-
Tissue Isolation: Periostea are dissected from the tibiae of chick embryos.
-
Culture: The isolated periostea are cultured in a suitable medium, often on a solid support like agar.
-
Treatment: The culture medium is supplemented with the test compounds, such as this compound.
-
Analysis: After a defined culture period, the tissues are harvested and analyzed for markers of osteogenesis, including alkaline phosphatase activity, calcium content, and histological evidence of bone formation.
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay is widely used to measure the enzymatic activity of ALP in cell lysates or culture medium.[6][8]
-
Sample Preparation: Osteoblastic cells are cultured and then lysed to release cellular enzymes, or the culture medium is collected.
-
Substrate Addition: A chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), is added to the sample.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Reaction Stoppage: A stop solution (e.g., NaOH) is added to halt the enzymatic reaction and develop the color.
-
Measurement: The absorbance of the product (p-nitrophenol) is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm). The ALP activity is then calculated based on a standard curve.
Matrix Vesicle Isolation and Mineralization Assay
This protocol allows for the study of the initial events of mineralization in a cell-free system.[2][3][7]
-
Cell Culture: Osteoblasts are cultured in a medium that promotes mineralization.
-
Matrix Vesicle Isolation: The culture medium is subjected to differential centrifugation to pellet the matrix vesicles.
-
Mineralization Assay: The isolated matrix vesicles are incubated in a solution containing calcium and a phosphate source (e.g., phosphoethanolamine).
-
Analysis: The formation of mineral within the vesicles is assessed using techniques such as transmission electron microscopy or by measuring the uptake of radioactive calcium (⁴⁵Ca).
Osteoclast Differentiation and Function Assay
These assays are used to evaluate the effects of compounds on osteoclast formation and activity.
-
Cell Culture: Bone marrow macrophages or RAW 264.7 cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
TRAP Staining: Differentiated osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Resorption Pit Assay: Osteoclasts are cultured on a bone-like substrate (e.g., dentin slices or calcium phosphate-coated plates). The resorptive activity is quantified by measuring the area of the pits formed on the substrate.
Conclusion and Future Directions
Phosphoethanolamine and calcium are indispensable for normal bone metabolism. Phosphoethanolamine serves as a critical source of inorganic phosphate for mineralization, a process catalyzed by the enzymes TNAP and PHOSPHO1. The interplay between phosphoethanolamine metabolism and calcium signaling pathways is fundamental for the regulation of osteoblast and osteoclast function.
Future research should focus on elucidating the precise regulatory mechanisms that control the expression and activity of PHOSPHO1 and TNAP. Furthermore, a deeper understanding of how the localized release of phosphate from phosphoethanolamine and the subsequent calcium influx are integrated into the broader signaling networks of bone cells will be crucial. For drug development professionals, targeting the enzymatic pathways of phosphoethanolamine metabolism could offer novel therapeutic strategies for bone disorders characterized by defective mineralization, such as osteoporosis and hypophosphatasia. The development of small molecules that can modulate the activity of these key phosphatases may hold significant promise for future treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of In Vitro Osteoblastic-Derived Matrix Vesicles by Ultracentrifugation and Cell-Free Mineralization Assay [bio-protocol.org]
- 3. Isolation and Characteristics of Matrix Vesicles | Springer Nature Experiments [experiments.springernature.com]
- 4. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoethanolamine- and fructose 1,6-diphosphate-induced calcium uptake in bone formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of In Vitro Osteoblastic-Derived Matrix Vesicles by Ultracentrifugation and Cell-Free Mineralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drmillett.com [drmillett.com]
- 9. The Role of PHOSPHO1 in the Initiation of Skeletal Calcification - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of intracellular calcium signaling in osteoblasts colocalizes with the formation of post-yield diffuse microdamage in bone matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phosphatidylethanolamine dynamics are required for osteoclast fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Signaling in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypophosphatasia-associated deficiencies in mineralization and gene expression in cultured dental pulp cells obtained from human teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Osteogenic cell lineage analysis is facilitated by organ cultures of embryonic chick periosteum - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Exploratory Studies of Phosphoethanolamine Calcium in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the initial exploratory studies investigating the effects of phosphoethanolamine calcium on various cancer cell lines. This document summarizes key findings related to the compound's cytotoxic and pro-apoptotic activities, its impact on the cell cycle, and the underlying molecular mechanisms. Detailed experimental protocols for the principal assays employed in these studies are provided to facilitate reproducibility. Furthermore, this guide presents signaling pathways and experimental workflows as diagrams for enhanced clarity. All quantitative data from the cited studies are compiled into structured tables for comparative analysis.
Introduction
Phosphoethanolamine (Pho-s), a naturally occurring aminophospholipid, is a precursor in the biosynthetic pathway of phosphatidylethanolamine (B1630911), a key component of cell membranes.[1] Synthetic phosphoethanolamine has garnered scientific interest for its potential antitumor properties.[2] This document focuses on the initial in vitro studies that have explored the efficacy and mechanisms of action of a synthetic form of phosphoethanolamine, often in its calcium salt form, against various cancer cell lines. These foundational studies have laid the groundwork for further investigation into its therapeutic potential. The primary focus of this research has been on its ability to induce cytotoxicity and apoptosis in cancer cells while exhibiting minimal effects on normal cells.[3]
Data Presentation: Effects of Phosphoethanolamine on Cancer Cell Lines
The following tables summarize the quantitative data from initial studies on the effects of synthetic phosphoethanolamine (Pho-s) on different cancer cell lines.
Table 1: Cytotoxicity of Synthetic Phosphoethanolamine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| B16-F10 | Murine Melanoma | 1.4 mg/mL | [2] |
| KG-1 | Human Leukemia | 9 mM | [4] |
| K562 | Human Leukemia | 6 mM | [4] |
| Jurkat | Human Leukemia | 12 mM | [4] |
| Murine Renal Carcinoma | Murine Renal Carcinoma | 90 mM | [4] |
Table 2: Apoptotic Effects of Synthetic Phosphoethanolamine on Ehrlich Ascites Tumor (EAT) Cells
| Treatment | Concentration | % of Apoptotic Cells (Annexin V+) | Reference |
| Control | - | Not specified | [3] |
| Pho-s | 2.30 mg/mL | Increase observed | [3] |
Table 3: Cell Cycle Analysis of Ehrlich Ascites Tumor (EAT) Cells Treated with Synthetic Phosphoethanolamine
| Treatment | Concentration | Effect on Cell Cycle | Reference |
| Control | - | Normal distribution | [3] |
| Pho-s | 2.30 mg/mL | Increase in sub-G1 fraction, inhibition of progression to S phase | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial exploratory studies of phosphoethanolamine.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, B16-F10)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound solution (sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice or at -20°C for long-term storage.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action of phosphoethanolamine in inducing cancer cell death involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Phosphoethanolamine-induced mitochondrial apoptosis pathway.
Experimental Workflows
The general workflow for in vitro evaluation of phosphoethanolamine's anticancer effects is depicted below.
Caption: General workflow for in vitro anticancer drug testing.
Logical Relationships
The decision-making process for characterizing the mode of cell death induced by phosphoethanolamine is outlined below.
Caption: Logic diagram for apoptosis determination.
Discussion
Initial exploratory studies consistently demonstrate that synthetic phosphoethanolamine exhibits selective cytotoxicity towards various cancer cell lines.[2][4] The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway.[1] This is supported by observations of decreased mitochondrial membrane potential, inhibition of the anti-apoptotic protein Bcl-2, and activation of p53, leading to the release of cytochrome c and subsequent activation of caspase-3.[1]
Furthermore, phosphoethanolamine has been shown to induce cell cycle arrest, contributing to its antiproliferative effects.[3] A noteworthy finding from these early studies is the compound's apparent selectivity for cancer cells, with minimal cytotoxic effects observed on normal cell lines.[3]
The precise role of calcium in the signaling cascade initiated by phosphoethanolamine requires further elucidation. While calcium is a known regulator of apoptosis, its specific involvement in the context of phosphoethanolamine treatment is an area for future research.
Conclusion
The initial in vitro studies on this compound provide a strong rationale for its further development as a potential anticancer agent. The compound effectively induces apoptosis and inhibits the proliferation of a range of cancer cell lines. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of phosphoethanolamine. Future studies should focus on elucidating the complete signaling pathway, including the role of calcium, and expanding the research to include a wider range of cancer cell lines and in vivo models.
References
- 1. Endoplasmic reticulum stress affects the transport of phosphatidylethanolamine from mitochondria to the endoplasmic reticulum in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium influx pathways in breast cancer: opportunities for pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Phosphoethanolamine Calcium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic phosphoethanolamine (Pho-s) has emerged as a compound of interest in cancer research due to its potential as an antitumor agent.[1][2][3] As a precursor in the biosynthesis of phospholipids, which are essential components of cell membranes, phosphoethanolamine is involved in lipid signaling and membrane turnover.[3][4][5] Studies have indicated that synthetic phosphoethanolamine can selectively induce cytotoxicity in tumor cells while showing minimal effects on normal cells.[1][6] Its mechanism of action is reported to involve the induction of apoptosis through the mitochondrial pathway and the modulation of the cell cycle.[1][4][5]
These application notes provide detailed protocols for key in vitro experiments to assess the efficacy of phosphoethanolamine calcium in cell culture models. The methodologies for evaluating cell viability, apoptosis, and cell cycle progression are outlined to ensure reproducible and reliable results.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of synthetic phosphoethanolamine on different cancer cell lines.
Table 1: Cytotoxicity of Synthetic Phosphoethanolamine (Pho-s) in Various Cell Lines
| Cell Line | Cancer Type | Assay | Pho-s Concentration | % Cell Viability | Reference |
| EAT | Ehrlich Ascites Tumor | MTT | 2.30 mg/mL | Cytotoxic | [1][6] |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 2.30 mg/mL | Cytotoxic | [2] |
| SKMEL-28 | Human Malignant Melanoma | MTT | 2.30 mg/mL | Cytotoxic | [2] |
| MeWo | Human Malignant Melanoma | MTT | 2.30 mg/mL | Cytotoxic | [2] |
| B16-F10 | Murine Malignant Melanoma | MTT | 2.30 mg/mL | Cytotoxic | [2] |
| H292 | Human Mucoepidermoid Pulmonary Carcinoma | MTT | 2.30 mg/mL | Cytotoxic | [2] |
| MCF-7 | Human Breast Cancer | MTT | Dose-dependent | Cytotoxic | [5] |
| MCF10 | Normal Breast Epithelial | MTT | Higher concentrations needed for cytotoxicity | Less sensitive | [5] |
Table 2: Induction of Apoptosis by Synthetic Phosphoethanolamine (Pho-s)
| Cell Line | Cancer Type | Assay | Pho-s Concentration | Observation | Reference |
| EAT | Ehrlich Ascites Tumor | Annexin V/PI | 2.30 mg/mL | Increase in Annexin V positive cells | [1][6] |
| EAT | Ehrlich Ascites Tumor | Caspase-3 Activity | 2.30 mg/mL | Increased caspase-3 activity | [1][6] |
| EAT | Ehrlich Ascites Tumor | Mitochondrial Membrane Potential | 2.30 mg/mL | Loss of mitochondrial potential | [1][6] |
| MCF-7 | Human Breast Cancer | Cytochrome c Expression | Not specified | Increase in cytochrome c expression | [5] |
| MCF-7 | Human Breast Cancer | Caspase-3-like Activity | Not specified | Increase in caspase-3-like activity | [5] |
Table 3: Effect of Synthetic Phosphoethanolamine (Pho-s) on Cell Cycle Progression
| Cell Line | Cancer Type | Assay | Pho-s Concentration | Observation | Reference |
| EAT | Ehrlich Ascites Tumor | Flow Cytometry (PI) | 2.30 mg/mL | Increase in sub-G1 fraction, inhibition of S phase progression | [1][6][7] |
| MCF-7 | Human Breast Cancer | Flow Cytometry | Not specified | Cell cycle arrest in G1 phase | [5] |
| MCF-7 | Human Breast Cancer | Western Blot | Not specified | Inhibition of cyclin D1 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound solution (sterile-filtered)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared this compound solutions. Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound solution
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples on a flow cytometer as soon as possible.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound solution
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Fix the cells for at least 2 hours on ice or store at -20°C.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI channel to properly resolve the G0/G1, S, and G2/M peaks.
-
Gate out doublets and aggregates.
-
-
Data Analysis:
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
Signaling Pathway of Phosphoethanolamine in Cancer Cells
Caption: Proposed signaling pathway of phosphoethanolamine in cancer cells.
Experimental Workflow for In Vitro Analysis
Caption: General workflow for in vitro evaluation of phosphoethanolamine.
Logical Relationship of Apoptosis Assay Results
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. revistas.pucsp.br [revistas.pucsp.br]
- 4. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of synthetic phosphoethanolamine on Ehrlich ascites tumor: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Effects of Synthetic Phosphoethanolamine on Ehrlich Ascites Tumor: An Experimental Study | Anticancer Research [ar.iiarjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. kumc.edu [kumc.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Phosphoethanolamine Calcium Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoethanolamine (Pho-s), a naturally occurring compound involved in the synthesis of membrane phospholipids (B1166683), has garnered significant interest for its potential as an anticancer agent.[1][2] Preclinical studies have demonstrated its ability to selectively induce apoptosis and cell cycle arrest in various cancer cell lines while exhibiting minimal toxicity to normal cells.[1][3] The proposed mechanism of action involves the modulation of lipid signaling pathways within the cell membrane, leading to the activation of intrinsic apoptotic pathways.[3][4]
These application notes provide a comprehensive guide for researchers investigating the anticancer properties of Phosphoethanolamine calcium. Detailed protocols for key in vitro and in vivo assays are outlined to ensure reproducible and robust evaluation of its therapeutic potential.
Data Presentation
Table 1: In Vitro Cytotoxicity of Synthetic Phosphoethanolamine (Pho-s) in Various Cancer Cell Lines (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of synthetic phosphoethanolamine (Pho-s) in different cancer cell lines as determined by the MTT assay after a 24-hour treatment period.
| Cell Line | Cancer Type | IC50 (mg/mL) |
| Skmel-28 | Human Melanoma | 1.20[4] |
| B16F10 | Murine Melanoma | 1.4[5] |
| MCF-7 | Human Breast Adenocarcinoma | 2.30 (approx.)[1] |
| MeWo | Human Malignant Melanoma | 2.30 (approx.)[1] |
| H292 | Human Mucoepidermoid Pulmonary Carcinoma | 2.30 (approx.)[1] |
| Ehrlich Ascites Tumor (EAT) | Murine Mammary Adenocarcinoma | 2.30[3] |
Note: The cytotoxic effect of Pho-s has been shown to be selective for tumor cells, with no significant impact on the viability of normal human endothelial cells, fibroblasts, and murine lymphocytes at similar concentrations.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (synthetic Pho-s)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry. An increase in the sub-G1 population is indicative of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
In Vivo Antitumor Activity Assay (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Cancer cell line for injection
-
This compound
-
Vehicle control (e.g., saline)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound at predetermined doses (e.g., 35 and 70 mg/kg/day) and route (e.g., intraperitoneal, oral gavage).[3] The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Data Analysis: Plot the tumor growth curves for each group. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Phosphoethanolamine-Induced Apoptosis Signaling Pathway
Phosphoethanolamine is believed to induce apoptosis primarily through the intrinsic mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Phosphoethanolamine-induced mitochondrial apoptosis pathway.
Phosphoethanolamine and Cell Cycle Regulation
Phosphoethanolamine has been shown to induce cell cycle arrest, particularly at the G1/S or G2/M phase, depending on the cell type and concentration.[6] This is often associated with the upregulation of the tumor suppressor protein p53 and the downregulation of key cell cycle progression proteins like Cyclin D1.
Caption: Regulation of the cell cycle by Phosphoethanolamine.
Experimental Workflow for In Vitro Anticancer Evaluation
The following diagram illustrates a typical workflow for the in vitro assessment of this compound's anticancer effects.
Caption: In vitro experimental workflow for Phosphoethanolamine.
References
- 1. scielo.br [scielo.br]
- 2. Phosphoethanolamine’s ultimate trial : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 3. Anticancer Effects of Synthetic Phosphoethanolamine on Ehrlich Ascites Tumor: An Experimental Study | Anticancer Research [ar.iiarjournals.org]
- 4. revistas.pucsp.br [revistas.pucsp.br]
- 5. Synthetic phosphoethanolamine a precursor of membrane phospholipids reduce tumor growth in mice bearing melanoma B16-F10 and in vitro induce apoptosis and arrest in G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for In Vivo Delivery of Calcium Phosphoethanolamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoethanolamine is a naturally occurring ethanolamine (B43304) phosphate (B84403) that plays a crucial role in the biosynthesis of phosphatidylethanolamine (B1630911), a key component of cell membranes. Emerging research has highlighted the potential therapeutic effects of synthetic phosphoethanolamine and its salts, such as calcium phosphoethanolamine, in various disease models, including cancer and neurological disorders. The calcium salt of phosphoethanolamine is of particular interest due to the essential role of calcium in numerous physiological processes, including signal transduction and bone mineralization.
These application notes provide a comprehensive overview of the best practices for the in vivo delivery of calcium phosphoethanolamine. The following sections detail established administration routes, dosage considerations, and experimental protocols derived from preclinical studies. The information is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy and safety of this compound.
Signaling Pathway of Phosphoethanolamine
Phosphoethanolamine is a key intermediate in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylethanolamine (PE). PE is a vital phospholipid that contributes to membrane fluidity, fusion, and the proper folding of membrane proteins.[1] The pathway involves the sequential conversion of ethanolamine to phosphoethanolamine, then to CDP-ethanolamine, and finally to PE.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving the administration of phosphoethanolamine. While specific data for the calcium salt is limited, these values for the parent compound provide a strong basis for dose selection.
Table 1: In Vivo Dosage of Synthetic Phosphoethanolamine in a Mouse Leukemia Model
| Animal Model | Administration Route | Dosage (mg/kg) | Frequency | Duration | Observed Effects | Reference |
| NOD/SCID Mice (APL model) | Not Specified | 40 or 80 | Daily | Not Specified | Reduced number of immature myeloid cells in bone marrow, spleen, and liver; Impaired expansion of malignant clones. | [2][3] |
Table 2: Preclinical Safety Data for Oral Phosphoethanolamine Supplementation
| Study Type | Animal Model | Dosage (mg/kg) | Duration | Findings | Reference |
| Genotoxicity (Micronucleus Test) | Not Specified | 8, 50, 320, 2000 | Not Specified | No genotoxicity observed. | [4] |
| Maximum Tolerated Dose | Not Specified | Not Specified | Not Specified | No weight or nourishment pattern alteration; No significant hematological or biochemical alterations. | [4] |
Experimental Protocols
Preparation of Calcium Phosphoethanolamine for In Vivo Administration
The solubility of calcium phosphoethanolamine is a critical factor for its in vivo delivery. While specific solubility data in various buffers is not extensively published, general formulation strategies for poorly water-soluble compounds can be adapted. For oral administration, suspension in a vehicle like 0.2% or 0.5% carboxymethyl cellulose (B213188) is a common approach. Alternatively, dissolving the compound in a solvent such as polyethylene (B3416737) glycol 400 (PEG400) may be considered.[4] For parenteral routes, sterile physiological saline is the preferred vehicle, and the final solution should be filtered through a 0.22 µm filter to ensure sterility.
Protocol 1: Preparation of Calcium Phosphoethanolamine for Oral Gavage
Materials:
-
Calcium Phosphoethanolamine powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of Calcium Phosphoethanolamine and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the precise amount of Calcium Phosphoethanolamine powder using an analytical balance.
-
In a sterile conical tube, add the weighed Calcium Phosphoethanolamine.
-
Add the appropriate volume of 0.5% CMC solution to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing until a uniform suspension is achieved.
-
Prepare the suspension fresh daily before administration.
In Vivo Administration Protocols
The choice of administration route depends on the experimental objectives, including the desired pharmacokinetic profile and target organ. Oral gavage is a common and relatively non-invasive method for systemic delivery, while intraperitoneal and intravenous injections offer more direct routes into the systemic circulation.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared Calcium Phosphoethanolamine suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the suspension to be administered. A common dosing volume is 10 mL/kg body weight.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Attach the gavage needle to the syringe filled with the correct volume of the Calcium Phosphoethanolamine suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the suspension.
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Sterile Calcium Phosphoethanolamine solution in physiological saline
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the injection volume. A typical IP injection volume is up to 10 mL/kg body weight.
-
Restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the Calcium Phosphoethanolamine solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Safety and Toxicology
Preclinical studies on synthetic phosphoethanolamine have indicated a good safety profile. Oral supplementation has been shown to be non-genotoxic and well-tolerated in animal models.[4] A phase 1 clinical study also deemed oral phosphoethanolamine supplementation to be safe in metastatic cancer patients.[4] However, it is crucial to conduct dose-range finding and toxicity studies for the specific formulation of calcium phosphoethanolamine being used in any new experimental setting. Histopathological analysis of major organs from a subset of animals in a long-term study is recommended to assess any potential for chronic toxicity.
Conclusion
The in vivo delivery of calcium phosphoethanolamine is a promising area of research with potential applications in various disease models. The protocols and data presented in these application notes provide a foundation for conducting well-controlled and reproducible in vivo studies. Adherence to best practices in formulation, administration, and safety assessment is paramount to generating high-quality data and advancing our understanding of the therapeutic potential of this compound. Further research is warranted to fully elucidate the pharmacokinetics, biodistribution, and efficacy of calcium phosphoethanolamine in comparison to its parent compound.
References
- 1. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 2. Experimental Studies on the Systemic Toxicity and Biodistribution of Synthesized Calcium Phosphate Nanoparticles After Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoethanolamine calcium | inhibitor/agonist | CAS 10389-08-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for the Synthesis of Phosphoethanolamine Calcium-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate (B84403) nanoparticles (CaP-NPs) are widely investigated as biodegradable and biocompatible nanocarriers for drug delivery. Their composition, being the primary inorganic component of bone and teeth, ensures excellent biocompatibility. Phosphoethanolamine (PEA) is a key metabolite in the biosynthesis of phosphatidylethanolamine (B1630911), a major component of cell membranes. Elevated levels of PEA have been observed in various cancers, and it plays a role in cell signaling, proliferation, and apoptosis.[1][2][3] The targeted delivery of PEA or the use of PEA-functionalized nanoparticles could therefore offer novel therapeutic strategies.
These application notes provide a detailed protocol for the synthesis of phosphoethanolamine calcium-loaded nanoparticles (PEA-CaP-NPs) via a wet co-precipitation method. This method allows for the incorporation of PEA during the formation of the nanoparticles. Characterization techniques and expected quantitative data are also presented.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Nanoparticles (PEA-CaP-NPs)
This protocol is adapted from established wet co-precipitation methods for synthesizing functionalized calcium phosphate nanoparticles.[1]
Materials:
-
Calcium chloride (CaCl₂)
-
Di-sodium hydrogen phosphate (Na₂HPO₄)
-
Phosphoethanolamine (PEA)
-
Ultrapure water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Ultrasonic bath
-
Lyophilizer (Freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 25 mM solution of calcium chloride (CaCl₂) in ultrapure water.
-
Prepare a 15 mM solution of di-sodium hydrogen phosphate (Na₂HPO₄) in ultrapure water.
-
Prepare a 10 mg/mL solution of phosphoethanolamine (PEA) in ultrapure water. Adjust the pH to 7.4 using 0.1 M NaOH.
-
-
Nanoparticle Precipitation:
-
In a beaker, add 20 mL of the 25 mM CaCl₂ solution.
-
To this solution, add 2 mL of the 10 mg/mL PEA solution and stir for 30 minutes at room temperature. This pre-incubation step allows for the interaction between calcium ions and phosphoethanolamine.
-
Slowly add 20 mL of the 15 mM Na₂HPO₄ solution dropwise to the CaCl₂-PEA mixture under vigorous magnetic stirring.
-
Continuously monitor and maintain the pH of the reaction mixture at 7.4 by adding 0.1 M NaOH as needed.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
-
Purification:
-
Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 20 mL of ultrapure water using an ultrasonic bath for 5 minutes.
-
Repeat the washing step two more times with ultrapure water and once with ethanol to remove unreacted precursors and unbound PEA.
-
-
Storage:
-
After the final wash, resuspend the nanoparticle pellet in ultrapure water.
-
For long-term storage, freeze-dry the nanoparticle suspension to obtain a powder.
-
Protocol 2: Characterization of PEA-CaP-NPs
1. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend the purified PEA-CaP-NPs in ultrapure water at a concentration of 0.1 mg/mL.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter, PDI, and zeta potential.
2. Morphology:
-
Prepare a dilute suspension of the PEA-CaP-NPs in ethanol.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
-
Observe the morphology and size of the nanoparticles using a Transmission Electron Microscope (TEM).
3. Chemical Composition:
-
Analyze the lyophilized PEA-CaP-NP powder using a Fourier-Transform Infrared (FTIR) Spectrometer to confirm the presence of phosphate and phosphoethanolamine functional groups.
4. Phosphoethanolamine Loading Efficiency:
-
During the purification steps, collect the supernatants.
-
Quantify the amount of free PEA in the supernatants using a suitable analytical method (e.g., a colorimetric assay or High-Performance Liquid Chromatography).
-
Calculate the loading efficiency using the following formula:
-
Loading Efficiency (%) = [(Total PEA - Free PEA) / Total PEA] x 100
-
Data Presentation
Table 1: Physicochemical Properties of Synthesized Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unloaded CaP-NPs | 80 - 120 | < 0.3 | -15 to -25 |
| PEA-CaP-NPs | 100 - 150 | < 0.3 | -20 to -35 |
Note: The expected size and zeta potential may vary depending on the specific synthesis conditions.
Table 2: Phosphoethanolamine Loading in PEA-CaP-NPs
| Parameter | Value |
| Initial PEA Concentration | 1 mg/mL |
| Loading Efficiency (%) | 60 - 80% |
| Loading Capacity (%) | 5 - 10% |
Loading Capacity (%) = (Weight of loaded PEA / Weight of nanoparticles) x 100
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of PEA-CaP-NPs.
Caption: The Kennedy pathway for phosphatidylethanolamine biosynthesis.[4][5][6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Characterization of Liposomes Containing Phosphoethanolamine and Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal for targeted drug delivery. This document provides detailed protocols for the preparation of liposomes containing both a phosphoethanolamine component within the lipid bilayer and encapsulated calcium ions.
The co-delivery of phosphoethanolamine and calcium is of significant interest for various therapeutic applications. Phosphoethanolamine and its derivatives, such as phosphatidylethanolamine (B1630911) (PE), are integral components of cell membranes and are involved in cellular processes like membrane fusion. Calcium ions are critical second messengers that regulate a multitude of cellular functions, including signaling cascades, proliferation, and apoptosis. The targeted delivery of this combination may offer synergistic effects in modulating cellular behavior for therapeutic benefit.
These application notes provide a comprehensive guide, including detailed experimental protocols, data presentation in tabular format for key quantitative parameters, and visualizations of the experimental workflow and a potential signaling pathway.
Data Presentation: Characterization of Phosphoethanolamine Calcium Liposomes
The following tables summarize representative quantitative data for liposomes prepared using the protocols described below. It is important to note that these values are illustrative and can vary based on the specific lipids, preparation parameters, and analytical instrumentation used.
Table 1: Physicochemical Properties of Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| PE-Ca-Lipo-1 | DPPC:Chol:DOPE (7:3:1) | 125 ± 5.2 | 0.15 ± 0.03 | -5.8 ± 1.2 |
| PE-Ca-Lipo-2 | DSPC:Chol:DOPE (7:3:1) | 110 ± 4.8 | 0.12 ± 0.02 | -4.5 ± 0.9 |
| PE-Ca-Lipo-3 | DPPC:Chol:DSPE-PEG2000 (9:1:0.5) | 130 ± 6.1 | 0.18 ± 0.04 | -15.2 ± 2.1 |
-
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine
-
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine
-
Chol: Cholesterol
-
DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
-
DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
-
SD: Standard Deviation
Table 2: Encapsulation Efficiency and In Vitro Release
| Formulation ID | Encapsulated Agent | Encapsulation Efficiency (%) ± SD | In Vitro Release at 24h (pH 7.4) (%) | In Vitro Release at 24h (pH 5.5) (%) |
| PE-Ca-Lipo-1 | Calcium Chloride | 15 ± 2.5 | 20 ± 3.1 | 45 ± 4.2 |
| PE-Ca-Lipo-2 | Calcium Chloride | 18 ± 3.1 | 15 ± 2.8 | 35 ± 3.9 |
| PE-Ca-Lipo-3 | Calcium Chloride | 12 ± 2.1 | 10 ± 1.9 | 25 ± 3.3 |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with encapsulated calcium, using the thin-film hydration method followed by extrusion for size homogenization.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Methanol
-
Calcium Chloride (CaCl₂) solution (e.g., 150 mM in deionized water)
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DPPC, Cholesterol, and DOPE in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).
-
Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer (e.g., 150 mM CaCl₂ solution) to the same temperature as the lipid film.
-
Add the warm hydration buffer to the round-bottom flask containing the lipid film.
-
Agitate the flask by gentle rotation to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This process should take approximately 1 hour.
-
-
Size Reduction by Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome (B1194612) suspension through the membranes 10-15 times. This process should be performed at a temperature above the lipid phase transition temperature.
-
The resulting suspension will contain large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Removal of Unencapsulated Calcium:
-
To separate the liposomes from the unencapsulated calcium, use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against a calcium-free buffer.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposome suspension with an appropriate buffer (e.g., HBS).
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to determine the surface charge of the liposomes.
-
2. Determination of Encapsulation Efficiency:
-
Method: Atomic Absorption Spectroscopy (AAS) or a calcium-sensitive fluorescent probe (e.g., Fura-2).
-
Procedure:
-
Lyse a known volume of the liposome suspension using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated calcium.
-
Measure the total calcium concentration ([Ca]total) in the lysed sample.
-
Separate the liposomes from the unencapsulated calcium in an unlysed sample of the same volume (using methods from Protocol 1, step 4). Measure the concentration of free calcium ([Ca]free).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (([Ca]total - [Ca]free) / [Ca]total) * 100
-
3. In Vitro Calcium Release Study:
-
Method: Dialysis method.
-
Procedure:
-
Place a known volume of the liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline at pH 7.4 and pH 5.5) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released calcium in the aliquots using a suitable analytical method (e.g., AAS).
-
Calculate the cumulative percentage of calcium released over time.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of this compound liposomes.
Caption: Workflow for liposome preparation and characterization.
Hypothesized Cellular Signaling Pathway
This diagram illustrates a potential signaling pathway initiated by the cellular uptake of liposomes containing phosphoethanolamine (delivered as PE) and calcium. The uptake can lead to the metabolic conversion of PE to lysophosphatidylethanolamine (LPE), which can then act on G-protein coupled receptors (GPCRs). This, in conjunction with the released intracellular calcium, can trigger downstream signaling cascades.
Application Notes and Protocols for Phosphoethanolamine Calcium in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Phosphoethanolamine calcium in preclinical animal studies, based on existing scientific literature. The information is intended to guide researchers in designing and conducting their own in vivo experiments.
Data Presentation: Recommended Dosages
The following table summarizes the recommended dosages of this compound that have been used in various animal models for anti-tumor and anti-metastatic studies. It is crucial to note that the optimal dosage may vary depending on the specific animal model, tumor type, and experimental objectives.
| Animal Model | Dosage Range | Route of Administration | Study Focus | Reference |
| Mice | 7 - 14 mg/kg | Not Specified | Anti-metastatic (Melanoma B16-F10) | [1] |
| 35 and 70 mg/kg/day | Not Specified | Antitumor | [1] | |
| 40 mg/kg | Not Specified | Antileukemic effects | [1] | |
| 800 mg/kg in diet | Oral (in diet) | Modulation of macrophage metabolic activity | [1] | |
| Dogs | 30 - 150 mg/kg | Injection | Safety and Toxicity (Phase 1) | [2] |
Experimental Protocols
Antitumor and Anti-metastatic Efficacy in Mice
This protocol is based on studies investigating the in vivo antitumor and anti-metastatic effects of phosphoethanolamine.
a. Animal Model and Tumor Induction:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Tumor Cell Lines: B16-F10 melanoma cells or Ehrlich ascites tumor cells are frequently utilized.
-
Induction:
-
For solid tumors, subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS)) into the flank of the mouse.
-
For ascitic tumors, intraperitoneally inject the tumor cell suspension.
-
b. Preparation and Administration of this compound:
-
Preparation:
-
For oral administration, this compound can be mixed directly into the powdered chow at the desired concentration (e.g., 800 mg/kg of diet). Ensure homogenous mixing.
-
For injection, dissolve this compound in a sterile, biocompatible vehicle such as PBS or saline. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 0.1-0.2 mL). Ensure the pH of the solution is adjusted to a physiological range (7.2-7.4).
-
-
Administration:
-
Oral: Provide the supplemented diet ad libitum.
-
Intraperitoneal (IP) or Subcutaneous (SC) Injection: Administer the prepared solution daily or as determined by the study design.
-
c. Monitoring and Outcome Assessment:
-
Tumor Growth: Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Metastasis: After a predetermined period, euthanize the animals and examine target organs (e.g., lungs) for metastatic nodules. The number and size of metastases can be quantified.
-
Survival: Monitor the animals daily and record survival rates.
-
Histopathology: Collect tumor tissues and other organs for histological analysis to assess necrosis, apoptosis, and other cellular changes.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis.
Safety and Toxicity Study in Dogs
This protocol is based on a Phase 1 dose-escalation study to determine the safety of injectable phosphoethanolamine.
a. Animal Model:
-
Beagle dogs are a common choice for toxicological studies.
b. Dose Escalation and Administration:
-
Dose Groups: Establish multiple dose groups with escalating concentrations of this compound (e.g., 30, 60, 100, 150 mg/kg)[2].
-
Administration: Administer the prepared sterile solution via intravenous (IV) or subcutaneous (SC) injection. The frequency of administration should be defined (e.g., once daily, three times a week).
c. Monitoring and Outcome Assessment:
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in behavior, appetite, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at regular intervals throughout the study to analyze a complete blood count (CBC) and serum chemistry panels (including liver and kidney function tests, and electrolyte levels).
-
Urinalysis: Collect urine samples for analysis.
-
Pathology: At the end of the study, perform a complete necropsy and collect tissues from all major organs for histopathological examination.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Phosphoethanolamine-Induced Apoptosis
Phosphoethanolamine has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Caption: Phosphoethanolamine-induced apoptosis pathway.
General Experimental Workflow for In Vivo Antitumor Studies
The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate the antitumor efficacy of this compound.
Caption: General workflow for in vivo antitumor studies.
References
- 1. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Phosphoethanolamine Calcium
Introduction
Phosphoethanolamine calcium is a salt composed of the naturally occurring ethanolamine (B43304) phosphate (B84403) and a calcium ion. Accurate quantification of both the phosphoethanolamine and calcium moieties is crucial for researchers, scientists, and drug development professionals in various fields, including neuroscience, bone metabolism, and pharmaceutical sciences. Due to the distinct chemical nature of the organic phosphoethanolamine and the inorganic calcium ion, their analysis typically requires separate analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of phosphoethanolamine, often requiring derivatization for sensitive detection. Ion chromatography is a robust method for the determination of calcium ions.
This document provides detailed application notes and protocols for the analysis of phosphoethanolamine and calcium, which together allow for the characterization of this compound.
Part 1: Analysis of Phosphoethanolamine via HILIC-HPLC with Fluorescence Detection
This method is based on the pre-column derivatization of phosphoethanolamine with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), followed by separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and sensitive detection by fluorescence.[1][2]
1.1. Principle
Phosphoethanolamine is a highly polar molecule that lacks a native chromophore or fluorophore, making its direct detection by UV or fluorescence HPLC challenging. To overcome this, the primary amine group of phosphoethanolamine is derivatized with AQC. This derivatization serves two main purposes: it attaches a fluorescent tag to the molecule, enabling highly sensitive detection, and it increases the hydrophobicity of the analyte, which can aid in chromatographic retention and separation. The resulting derivative is then separated on a HILIC column, which is well-suited for retaining and separating polar compounds.
1.2. Experimental Workflow
Caption: Workflow for Phosphoethanolamine Analysis.
1.3. Detailed Protocol: HILIC-HPLC with AQC Derivatization
1.3.1. Reagents and Materials
-
Phosphoethanolamine standard
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization kit
-
Boric acid buffer
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium bicarbonate
-
Ammonia solution
-
Trifluoroacetic acid (TFA)
-
Water (ultrapure)
-
Titanium dioxide (TiO2) solid-phase extraction (SPE) spin columns
-
Sample vials
1.3.2. Sample Preparation and Derivatization
-
Sample Pre-treatment (for biological samples like plasma):
-
To 100 µL of plasma, add 300 µL of a suitable protein precipitation agent (e.g., cold acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization Reaction: [2]
-
In a microcentrifuge tube, mix 40 µL of the sample (or standard solution) with 15 µL of borate (B1201080) buffer.
-
Add 25 µL of 10 mM AQC reagent solution.
-
Vortex briefly and let the reaction proceed at room temperature for 5 minutes.[2]
-
-
Purification of the AQC-derivatized Phosphoethanolamine: [2]
-
Condition a TiO2 spin column according to the manufacturer's instructions.
-
Load the derivatization reaction mixture onto the column.
-
Wash the column with 300 µL of 50% acetonitrile containing 0.05% TFA.
-
Elute the AQC-derivatized phosphoethanolamine with 80 µL of 80% acetonitrile containing 4% ammonia.
-
Collect the eluate for HPLC injection.
-
1.3.3. HPLC Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector. |
| Column | Amide-type HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 60 mM Ammonium bicarbonate in water |
| Gradient | Optimized based on the specific column and system. A typical starting point is a high percentage of Mobile Phase A, gradually increasing Mobile Phase B. |
| Flow Rate | 0.2 mL/min[2] |
| Column Temperature | 45°C[2] |
| Injection Volume | 10 µL |
| Fluorescence Detector Settings | Excitation: 250 nm, Emission: 395 nm[1][2] |
1.4. Quantitative Data and Validation Parameters
The following table summarizes typical performance characteristics for the HILIC-HPLC method for phosphoethanolamine analysis.[1][2]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.052 µM |
| Limit of Quantification (LOQ) | 0.17 µM |
| Linearity Range | 0.2 - 5.0 nmol/mL in plasma |
| Correlation Coefficient (r) | > 0.999 |
| Precision (RSD%) | 2.0 - 6.6% |
| Accuracy (Recovery %) | 95 - 107% |
Part 2: Analysis of Calcium via Ion Chromatography
Ion chromatography (IC) with conductivity detection is a standard and reliable method for the quantification of calcium ions in aqueous samples.
2.1. Principle
The sample is injected into the IC system, where it is passed through a cation-exchange column. The stationary phase of the column contains negatively charged functional groups that interact with cations in the sample. Different cations have varying affinities for the stationary phase, leading to their separation. A suppressor is used after the analytical column to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. The separated calcium ions are then detected by a conductivity detector.
2.2. Experimental Workflow
Caption: Workflow for Calcium Analysis by Ion Chromatography.
2.3. Detailed Protocol: Ion Chromatography
2.3.1. Reagents and Materials
-
Calcium chloride or calcium carbonate (for standard preparation)
-
Methanesulfonic acid (MSA) or other suitable eluent acid
-
Water (deionized, Type I)
-
0.22 µm syringe filters
-
Sample vials
2.3.2. Sample Preparation
-
Dissolution: Dissolve the this compound salt in deionized water to a known concentration.
-
Dilution: Dilute the sample to fall within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a sample vial.
2.3.3. Ion Chromatography Conditions
| Parameter | Condition |
| IC System | A standard ion chromatography system with a pump, autosampler, cation-exchange column, suppressor, and conductivity detector. |
| Column | Cation-exchange column suitable for the separation of alkaline earth metals (e.g., Dionex IonPac CS16).[3] |
| Eluent | 20 mM Methanesulfonic acid (MSA).[4][5] |
| Flow Rate | 1.0 mL/min.[4][5] |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
| Injection Volume | 25 µL. |
| Suppressor | Cation self-regenerating suppressor. |
| Detection | Suppressed conductivity. |
2.4. Quantitative Data and Validation Parameters
The following table provides typical performance characteristics for the ion chromatography method for calcium analysis.[6]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 2.0 µg/L |
| Limit of Quantification (LOQ) | 6.0 µg/L |
| Linearity Range | 1.0 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Part 3: Determination of this compound
Since a direct simultaneous analysis of the intact salt is not feasible with standard HPLC techniques, the composition of this compound is determined by quantifying the individual components.
3.1. Stoichiometric Calculation
-
Quantify the concentration of phosphoethanolamine in the sample using the HILIC-HPLC method described in Part 1.
-
Quantify the concentration of calcium in the same sample using the ion chromatography method described in Part 2.
-
Based on the molecular weights of phosphoethanolamine (141.06 g/mol ) and calcium (40.08 g/mol ), determine the molar ratio of the two components in the sample. This will confirm the stoichiometry of the salt.
-
The concentration of this compound can then be calculated based on the concentration of the limiting component and the determined stoichiometry.
3.2. Logical Relationship Diagram
Caption: Logic for Determining this compound Concentration.
Disclaimer: These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation. Method validation should be performed according to the relevant regulatory guidelines.
References
- 1. Liquid Chromatographic Determination of o-Phosphoethanolamine in Human Plasma Using Fluorescent Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Frontiers | A High Precision Method for Calcium Determination in Seawater Using Ion Chromatography [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.com [ijrar.com]
Quantitative Analysis of Phosphoethanolamine and Calcium in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantification of phosphoethanolamine (PEA) and total calcium in various biological samples. While the initial request specified "phosphoethanolamine calcium," it is important to clarify that in typical analytical methodologies, phosphoethanolamine, an organic molecule, and calcium, an inorganic ion, are quantified as separate entities. Phosphoethanolamine is a key intermediate in the biosynthesis of phosphatidylethanolamine (B1630911), a major component of cell membranes, and its levels can be indicative of certain metabolic states and diseases.[1] Calcium is a crucial second messenger in signal transduction and plays a vital role in numerous physiological processes. This document, therefore, provides distinct methodologies for the quantification of each of these important analytes.
Section 1: Quantification of Phosphoethanolamine
Phosphoethanolamine is a precursor in the Kennedy pathway for the de novo synthesis of phosphatidylethanolamine.[2][3] Its quantification in biological samples such as plasma, serum, and urine is crucial for studying various physiological and pathological conditions, including metabolic disorders like hypophosphatasia and neurological conditions.[4][5][6][7][8]
Methods for Phosphoethanolamine Quantification
Several analytical techniques are available for the quantification of phosphoethanolamine in biological matrices. The most common methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection and various Mass Spectrometry (MS) based methods.
Table 1: Comparison of Analytical Methods for Phosphoethanolamine Quantification
| Method | Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Key Features |
| HPLC-FLD (AQC Derivatization) | Human Plasma | 0.052 µM[9] | 0.17 µM[10][9] | 0.9995[9][11] | Cost-effective, requires pre-column derivatization.[10] |
| LC-MS/MS | PBS | 0.2 pmol[12] | Not specified | High[12] | High sensitivity and specificity, can identify different NAPE species.[12] |
| HPLC-ICPMS/MS (Fmoc-Cl Derivatization) | Human Urine | 0.5 µg P L⁻¹ (instrumental)[13] | 17 µg P L⁻¹ (method) | 0.9998[13] | High resistance to matrix effects, does not require an isotopically labeled internal standard.[13] |
| ELISA | Human Plasma | - | 0.144 µM | Linear range: 0.11-27 µM | Simple, high-throughput, requires specific antibody. |
Experimental Protocols for Phosphoethanolamine Quantification
Protocol 1: HPLC with Fluorescence Detection (AQC Derivatization)
This method is based on the pre-column derivatization of phosphoethanolamine with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by HPLC analysis with fluorescence detection.[10][9]
1. Sample Preparation (Human Plasma)
-
Deproteinize the plasma sample by adding a suitable protein precipitating agent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
2. Derivatization
-
Mix the supernatant with AQC reagent under mild alkaline conditions.
-
Incubate to allow the derivatization reaction to complete.
-
Purify the AQC-derivatized phosphoethanolamine using a titanium dioxide (TiO₂) spin column to remove excess reagent and by-products.[10][9]
3. HPLC-FLD Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: An amide-type hydrophilic interaction liquid chromatography (HILIC) column.[10]
-
Mobile Phase: An alkaline mobile phase, for example, containing ammonium (B1175870) bicarbonate, to ensure strong retention of the negatively charged derivative on the HILIC column.[10]
-
Detection: Set the fluorescence detector to an excitation wavelength of 250 nm and an emission wavelength of 395 nm.[9]
-
Quantification: Generate a calibration curve using known concentrations of phosphoethanolamine standards that have undergone the same derivatization and purification process.
Protocol 2: HPLC-ICPMS/MS (Fmoc-Cl Derivatization) for Urine Samples
This highly sensitive method involves derivatization to distinguish phosphoethanolamine from the complex urine matrix, followed by detection using tandem inductively coupled plasma mass spectrometry.[13]
1. Sample Preparation and Derivatization (Untreated Urine)
-
In a 1.5 mL microcentrifuge tube, mix 30 µL of untreated urine with 200 µL of 25 g L⁻¹ fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in acetonitrile (B52724) and 770 µL of 0.1 M sodium tetraborate (B1243019) buffer (pH 10.5).[13]
-
Vortex the mixture intermittently during a 20-minute incubation at room temperature.[13]
-
Centrifuge the reaction mixture.[13]
-
Transfer the supernatant to an amber glass HPLC vial for analysis.[13]
2. HPLC-ICPMS/MS Analysis
-
HPLC System: An HPLC system coupled to a tandem ICPMS.
-
Chromatographic Eluent: A novel eluent such as 1,2-hexanediol (B41856) can be used to elute the hydrophobic derivative under ICPMS-compatible conditions.[13]
-
ICPMS/MS Settings:
-
Quantification: Perform external calibration with standards prepared in a similar matrix. This method has the advantage of not requiring an isotopically labeled internal standard due to the high selectivity and robustness of ICPMS/MS detection.[13]
Section 2: Quantification of Total Calcium
The measurement of total calcium in biological fluids is essential for diagnosing and monitoring a wide range of conditions, including bone diseases, kidney disease, and parathyroid disorders.[14]
Methods for Total Calcium Quantification
Commonly used methods for total calcium determination include flame photometry, atomic absorption spectrometry, and colorimetric assays.
Table 2: Comparison of Analytical Methods for Total Calcium Quantification
| Method | Sample Type | Principle | Advantages | Disadvantages |
| Flame Photometry | Serum, Urine, Tissues | Measures light emission from calcium atoms in a flame. | Rapid and simple. | Susceptible to interference from other ions like sodium, potassium, and phosphate.[2] |
| Atomic Absorption Spectrometry (AAS) | Serum, Urine | Measures the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace.[6] | Highly accurate and precise.[11] | Requires specialized equipment and can be time-consuming.[15] |
| Colorimetric (o-Cresolphthalein Complexone - OCPC) | Serum, Plasma, Urine | Calcium forms a colored complex with OCPC in an alkaline medium, and the absorbance is measured.[9][12] | Simple, rapid, and suitable for routine automated analysis.[9] | Potential interference from magnesium, which can be masked.[10] |
| Colorimetric (Arsenazo III) | Serum, Plasma, Urine | Calcium forms a colored complex with Arsenazo III at a neutral pH.[8] | High sensitivity and specificity. | Can be affected by hemolysis, icterus, and lipemia. |
Experimental Protocols for Total Calcium Quantification
Protocol 3: Colorimetric Assay using o-Cresolphthalein (B1221799) Complexone (OCPC) for Serum
This method is widely used in clinical laboratories for the determination of total calcium in serum.[9]
1. Reagents
-
R1 (Buffer): 2-Amino-2-methyl-1-propanol buffer (e.g., 0.3 mol/L, pH 10.5).[12]
-
R2 (Chromogen): o-Cresolphthalein complexone solution.[12]
-
Calcium Standard: A solution of known calcium concentration (e.g., 10 mg/dL).[12]
2. Procedure
-
Blank: Pipette the specified volumes of R1 and R2 into a cuvette.
-
Standard: Pipette the specified volume of Calcium Standard, R1, and R2 into a separate cuvette.
-
Sample: Pipette the specified volume of serum, R1, and R2 into a third cuvette.
-
Mix the contents of each cuvette and incubate for 5 minutes at room temperature (20-25°C).[12]
-
Measure the absorbance of the standard and the sample against the reagent blank at 578 nm.[12]
3. Calculation
Calculate the calcium concentration in the sample using the following formula: Calcium Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Protocol 4: Atomic Absorption Spectrometry (AAS) for Serum and Urine
AAS is a reference method for the determination of total calcium due to its high accuracy and precision.[11]
1. Sample Preparation
-
Serum: Dilute the serum sample (e.g., 1:50) with a solution containing a releasing agent like lanthanum chloride to overcome interference from phosphate.[16]
-
Urine: Dilute the urine sample (e.g., 1:50) with the lanthanum chloride solution.[16]
2. AAS Analysis
-
Instrument: An atomic absorption spectrophotometer equipped with a calcium hollow-cathode lamp.
-
Wavelength: Set the wavelength to the calcium resonance line at 422.7 nm.
-
Flame: Use a suitable flame, such as air-acetylene.
-
Calibration: Aspirate a series of calcium standards of known concentrations to generate a calibration curve.
-
Measurement: Aspirate the prepared samples and measure their absorbance. The concentration is determined from the calibration curve.
Visualizations
Signaling Pathway: The Kennedy Pathway
The Kennedy pathway, also known as the CDP-ethanolamine pathway, is the primary route for the de novo synthesis of phosphatidylethanolamine (PE) from ethanolamine. Phosphoethanolamine is a key intermediate in this pathway.[2][3]
Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.
Experimental Workflow: Quantification of Phosphoethanolamine
This diagram illustrates a general workflow for the quantification of phosphoethanolamine in biological samples using chromatography-based methods.
References
- 1. The flame-spectrophotometric determination of calcium in biological fluids and an isotopic analysis of the errors in the Kramer–Tisdall procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bwbtech.com [bwbtech.com]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. biolabo.fr [biolabo.fr]
- 5. assaygenie.com [assaygenie.com]
- 6. Determination of Calcium in Urine and Serum by Atomic absorption spectroscopy (AAS) - STEMart [ste-mart.com]
- 7. labcarecolombia.com [labcarecolombia.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. gspchem.com [gspchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Measurement of total calcium in biological fluids: flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 13. Direct colorimetric determination of serum calcium with o-cresolphthalein complexon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uclahealth.org [uclahealth.org]
- 15. Urine Calcium: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. Determination of Calcium in Urine and Serum by Atomic Absorption Spectrophotometry (AAS) (1967) | David L. Trudeau | 306 Citations [scispace.com]
Application of Phosphoethanolamine Calcium in 3D Bone Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The engineering of functional bone tissue to repair large defects remains a significant challenge in regenerative medicine. Three-dimensional (3D) scaffolds play a pivotal role in this endeavor, providing a temporary template for cell attachment, proliferation, and differentiation, ultimately leading to new bone formation. While various biomaterials have been explored, those based on calcium phosphate (B84403) are particularly promising due to their chemical similarity to the inorganic component of natural bone.
This document details the application of phosphoethanolamine calcium in 3D bone tissue engineering scaffolds. It is important to note that while direct research on scaffolds fabricated exclusively from "this compound" is limited, the principles are largely extrapolated from the extensive research on calcium phosphate-based biomaterials. Phosphoethanolamine is a key metabolite in bone mineralization, serving as a substrate for the enzyme PHOSPHO1, which liberates the inorganic phosphate necessary for hydroxyapatite (B223615) crystal formation within the extracellular matrix.[1] Therefore, the incorporation of phosphoethanolamine in a calcium-based scaffold is hypothesized to provide a direct and readily available source of phosphate ions to enhance mineralization and bone formation.
These application notes and protocols are designed to guide researchers in the fabrication, characterization, and in vitro/in vivo evaluation of such scaffolds.
Data Presentation: Quantitative Properties of Calcium Phosphate-Based Scaffolds
The following tables summarize typical quantitative data for porous 3D scaffolds based on calcium phosphate materials, which can serve as a benchmark for scaffolds incorporating this compound.
Table 1: Mechanical Properties of Porous Calcium Phosphate Scaffolds
| Scaffold Material | Porosity (%) | Compressive Strength (MPa) | Elastic Modulus (GPa) |
| Hydroxyapatite (HA) | 50-70 | 2-15 | 0.1-1.0 |
| β-Tricalcium Phosphate (β-TCP) | 60-80 | 1-10 | 0.05-0.5 |
| Biphasic Calcium Phosphate (BCP) | 55-75 | 2-20 | 0.1-1.5 |
| Poly(lactic-co-glycolic acid) (PLGA)/HA Composite | 70-90 | 0.5-5 | 0.01-0.2 |
Table 2: In Vitro Osteogenic Potential of Mesenchymal Stem Cells on Calcium Phosphate Scaffolds
| Parameter | Control (Tissue Culture Plastic) | Calcium Phosphate Scaffold | Fold Change |
| Cell Viability (Day 7) | 100% | >95% | ~1 |
| Alkaline Phosphatase (ALP) Activity (Day 14) | Baseline | 3-5 fold increase | 3-5 |
| Calcium Deposition (Day 21) | Minimal | Significant increase | >10 |
| Runx2 Gene Expression (Day 7) | Baseline | 2-4 fold increase | 2-4 |
| Osteocalcin Gene Expression (Day 14) | Baseline | 5-8 fold increase | 5-8 |
Experimental Protocols
Protocol 1: Fabrication of Porous this compound-Containing Scaffolds via Solvent Casting and Particulate Leaching
This protocol describes a common and relatively simple method for creating porous scaffolds.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound powder (micron-sized)
-
Sodium chloride (NaCl) crystals (sieved to desired pore size, e.g., 200-400 µm)
-
Ethanol
-
Deionized water
Procedure:
-
Polymer-Ceramic Slurry Preparation:
-
Dissolve PLGA in chloroform to create a 10% (w/v) solution.
-
Disperse the this compound powder into the PLGA solution at a desired ratio (e.g., 50:50 PLGA:ceramic by weight).
-
Sonicate the mixture to ensure homogeneous dispersion of the ceramic particles.
-
-
Porogen Incorporation:
-
Add sieved NaCl crystals to the slurry. The weight ratio of NaCl to the polymer/ceramic blend will determine the final porosity of the scaffold. A 9:1 ratio is common for high porosity.
-
Mix thoroughly to ensure uniform distribution of the porogen.
-
-
Casting and Solvent Evaporation:
-
Cast the resulting paste into a Teflon mold of the desired shape and size.
-
Allow the solvent to evaporate slowly in a fume hood for 48 hours.
-
-
Porogen Leaching:
-
Immerse the dried scaffold in deionized water for 48-72 hours, changing the water every 12 hours to leach out the NaCl.
-
-
Drying:
-
Freeze the scaffold at -80°C and then lyophilize (freeze-dry) for 48 hours to remove all water.
-
-
Sterilization:
-
Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation before cell culture experiments.
-
Protocol 2: In Vitro Assessment of Osteogenic Differentiation
This protocol details the steps to evaluate the bioactivity of the fabricated scaffolds using mesenchymal stem cells (MSCs).
Materials:
-
Fabricated sterile scaffolds
-
Human or animal-derived Mesenchymal Stem Cells (MSCs)
-
Basal growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Osteogenic differentiation medium (basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
Cell viability assay kit (e.g., Live/Dead stain, MTT, or PrestoBlue)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents and primers for osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin)
Procedure:
-
Cell Seeding:
-
Place sterile scaffolds into a low-attachment multi-well plate.
-
Seed MSCs onto the scaffolds at a density of 1 x 10^5 cells per scaffold.
-
Allow cells to attach for 2-4 hours before adding basal growth medium.
-
-
Cell Culture:
-
Culture the cell-seeded scaffolds in basal medium for 24 hours.
-
After 24 hours, switch to osteogenic differentiation medium. Change the medium every 2-3 days.
-
-
Cell Viability Assessment (Day 1, 3, 7):
-
At each time point, assess cell viability using a preferred assay according to the manufacturer's instructions.
-
-
Alkaline Phosphatase (ALP) Activity (Day 7, 14):
-
Lyse the cells on the scaffolds and measure ALP activity using a colorimetric assay. Normalize the results to the total protein content.
-
-
Mineralization Assay (Day 14, 21):
-
Fix the cell-seeded scaffolds with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution to visualize calcium deposits.
-
For quantification, the stain can be destained and the absorbance measured.
-
-
Gene Expression Analysis (Day 7, 14):
-
Extract total RNA from the cell-seeded scaffolds using TRIzol.
-
Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) for osteogenic marker genes.
-
Visualizations
Signaling Pathways in Osteoblast Differentiation
The following diagram illustrates the key signaling pathways activated in osteoblasts by calcium and phosphate ions released from the scaffold, leading to osteogenic differentiation.
References
Application Notes & Protocols: Assessing the Effects of Phosphoethanolamine Calcium on Osteoblast Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction Osteoblast differentiation is a critical process for bone formation and regeneration. It involves the maturation of mesenchymal stem cells into functional osteoblasts that synthesize and mineralize the bone matrix. This process is regulated by a complex network of signaling pathways and transcription factors. Phosphoethanolamine (PEA), a naturally occurring ethanolamine (B43304) derivative, and calcium (Ca²⁺) are both implicated in bone metabolism. Increased intracellular calcium is known to affect the viability, proliferation, and differentiation of osteoblasts.[1] This document provides a detailed protocol for assessing the effects of a combined Phosphoethanolamine Calcium salt on the key stages of osteoblast differentiation, from proliferation to matrix mineralization.
Experimental Workflow
The overall experimental process involves culturing osteoprogenitor cells, treating them with various concentrations of this compound, and assessing key osteogenic markers at different time points.
Caption: Experimental workflow for assessing osteogenic potential.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: MC3T3-E1 subclone 4 (ATCC® CRL-2593™) or primary mesenchymal stem cells.
-
Media:
-
Growth Medium: Alpha Minimum Essential Medium (α-MEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Osteogenic Differentiation Medium (ODM): Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
-
Test Compound: this compound (sterile, stock solution in ddH₂O).
-
Assay Kits & Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
p-Nitrophenyl Phosphate (pNPP) for ALP assay
-
Alizarin Red S (ARS) stain
-
TRIzol™ Reagent or equivalent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Protocol: Cell Culture and Treatment
-
Culture MC3T3-E1 cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate multi-well plates at a density of 5,000-10,000 cells/cm². Allow cells to adhere for 24 hours.
-
Aspirate the Growth Medium and replace it with Osteogenic Differentiation Medium (ODM).
-
Add this compound to the ODM at various final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only (ddH₂O) control group.
-
Change the medium every 2-3 days, replenishing with fresh ODM and the respective treatments.
Protocol: Cell Viability (MTT Assay)
Time Point: Day 3
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Aspirate the medium and dissolve the crystals in 100 µL of DMSO per well.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol: Alkaline Phosphatase (ALP) Activity
Time Point: Day 7
-
Wash the cell monolayers twice with ice-cold PBS.
-
Lyse the cells with 0.1% Triton X-100 in a suitable buffer.
-
Add p-Nitrophenyl Phosphate (pNPP) substrate solution to the cell lysate.
-
Incubate at 37°C for 15-30 minutes. The reaction is stopped by adding 3 M NaOH.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[2][3]
-
Normalize the ALP activity to the total protein content of the corresponding lysate (determined by BCA or Bradford assay).
Protocol: Matrix Mineralization (Alizarin Red S Staining)
Time Point: Day 21
-
Aspirate the medium and wash the cells gently with PBS.
-
Fix the cells with 10% (v/v) formalin at room temperature for 30 minutes.[4]
-
Wash the fixed cells twice with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[5][6]
-
Wash away the excess dye with deionized water and allow the plates to air dry.
-
Quantification (Optional): To quantify mineralization, add 10% cetylpyridinium (B1207926) chloride to each well to destain the calcium-bound ARS. Transfer the supernatant to a new plate and measure the absorbance at 562 nm.[5]
Protocol: Gene Expression Analysis (RT-qPCR)
Time Point: Day 14
-
Wash cells with PBS and lyse them directly in the culture dish using TRIzol™ Reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green Master Mix and primers for osteogenic marker genes. Key target genes include Runt-related transcription factor 2 (Runx2) and Osteocalcin (Ocn). Use a housekeeping gene like Gapdh for normalization.[7][8][9]
-
Analyze relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Osteoblast Viability
| Concentration (µM) | Absorbance (570 nm) ± SD | % Viability vs. Control |
|---|---|---|
| Control (0) | 0.85 ± 0.04 | 100% |
| 0.1 | 0.88 ± 0.05 | 103.5% |
| 1 | 0.92 ± 0.06 | 108.2% |
| 10 | 0.95 ± 0.04 | 111.8% |
| 100 | 0.75 ± 0.07 | 88.2% |
Table 2: Effect on Alkaline Phosphatase (ALP) Activity
| Concentration (µM) | ALP Activity (U/mg protein) ± SD | Fold Change vs. Control |
|---|---|---|
| Control (0) | 1.2 ± 0.15 | 1.0 |
| 0.1 | 1.5 ± 0.20 | 1.25 |
| 1 | 2.1 ± 0.25 | 1.75 |
| 10 | 2.8 ± 0.30 | 2.33 |
| 100 | 1.9 ± 0.22 | 1.58 |
Table 3: Effect on Osteogenic Gene Expression (Fold Change)
| Concentration (µM) | Runx2 Expression ± SD | Ocn Expression ± SD |
|---|---|---|
| Control (0) | 1.0 ± 0.12 | 1.0 ± 0.15 |
| 1 | 1.8 ± 0.21 | 1.5 ± 0.18 |
| 10 | 3.5 ± 0.40 | 4.2 ± 0.55 |
| 100 | 2.1 ± 0.33 | 2.5 ± 0.30 |
Table 4: Effect on Matrix Mineralization (Alizarin Red S Quantification)
| Concentration (µM) | Absorbance (562 nm) ± SD | Fold Change vs. Control |
|---|---|---|
| Control (0) | 0.22 ± 0.03 | 1.0 |
| 1 | 0.35 ± 0.04 | 1.59 |
| 10 | 0.68 ± 0.07 | 3.09 |
| 100 | 0.45 ± 0.05 | 2.05 |
Potential Signaling Pathway
Phosphoethanolamine and calcium can influence several signaling pathways involved in osteogenesis. Calcium influx can activate various downstream pathways that modulate cell differentiation and matrix synthesis.[1] One key pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. Activation of ERK1/2 is associated with the upregulation of key transcription factors like RUNX2, which is a master regulator of osteoblast differentiation.[10][11]
Caption: Proposed Ca²⁺/MAPK/ERK signaling pathway in osteoblasts.
References
- 1. Activation of intracellular calcium signaling in osteoblasts colocalizes with the formation of post-yield diffuse microdamage in bone matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase activity is upregulated in regenerating human periodontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellntec.com [cellntec.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CALCIUM SIGNALLING AND CALCIUM TRANSPORT IN BONE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: In Vitro Apoptosis Induction by Phosphoethanolamine Calcium
Introduction
Phosphoethanolamine (PEA), a precursor in the biosynthesis of membrane phospholipids (B1166683), has emerged as a compound of interest in oncology research for its potential antitumor properties.[1][2] Studies have demonstrated that synthetic phosphoethanolamine can selectively induce apoptosis in various tumor cell lines, including melanoma and breast cancer, while exhibiting lower cytotoxicity towards normal cells.[3][4] The mechanism of action often involves the intrinsic, or mitochondrial, pathway of apoptosis, characterized by the disruption of mitochondrial membrane potential and the activation of the caspase cascade.[1][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the pro-apoptotic effects of Phosphoethanolamine calcium in vitro. The methodologies cover the assessment of apoptotic markers, quantification of cellular changes, and analysis of key protein expression levels.
Mechanism of Action: The Intrinsic Apoptotic Pathway
This compound primarily triggers apoptosis through the mitochondrial pathway.[3] The process is initiated by the inhibition of anti-apoptotic proteins like Bcl-2 and the potential stimulation of pro-apoptotic proteins such as p53.[3] This imbalance disrupts the mitochondrial outer membrane, leading to a loss of the mitochondrial membrane potential (Δψm) and the release of cytochrome c into the cytoplasm.[1][3] Cytoplasmic cytochrome c facilitates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[3][4] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[5]
References
- 1. Synthetic phosphoethanolamine a precursor of membrane phospholipids reduce tumor growth in mice bearing melanoma B16-F10 and in vitro induce apoptosis and arrest in G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoethanolamine induces caspase-independent cell death by reducing the expression of C-RAF and inhibits tumor growth in human melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Application Notes and Protocols for Evaluating the Anti-Angiogenic Properties of Phosphoethanolamine Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. Phosphoethanolamine, a naturally occurring amine, has garnered interest for its potential anti-cancer properties. This document provides detailed application notes and experimental protocols for evaluating the anti-angiogenic properties of Phosphoethanolamine calcium, a synthetic derivative.
The information and protocols outlined below are based on studies conducted on synthetic phosphoethanolamine (Pho-s). While this compound is a closely related compound, its specific anti-angiogenic efficacy should be determined empirically using the described methods.
Putative Anti-Angiogenic Mechanism of Action
Synthetic phosphoethanolamine (Pho-s) has been shown to exhibit anti-angiogenic activities through various mechanisms. In vitro studies have demonstrated that Pho-s can inhibit the proliferation, migration, and formation of tube-like structures by endothelial cells.[1][2][3] A key aspect of its mechanism appears to be the downregulation of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) gene transcription and receptor expression.[1][2][3] Furthermore, Pho-s has been observed to induce cell cycle arrest at the G2/M phase in human umbilical vein endothelial cells (HUVEC), disrupt the actin cytoskeleton, and induce apoptosis via the mitochondrial pathway.[1][2] In vivo models using murine renal carcinoma have shown that Pho-s can potently inhibit lung metastasis, suggesting a significant impact on tumor-associated angiogenesis.[1][2]
Key Signaling Pathways in Angiogenesis
To fully evaluate the anti-angiogenic potential of this compound, it is essential to understand the primary signaling pathways that regulate angiogenesis. The following diagrams illustrate the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF) signaling pathways, which are critical drivers of this process.
Caption: VEGF Signaling Pathway in Angiogenesis.
Caption: FGF Signaling Pathway in Angiogenesis.
Caption: PDGF Signaling Pathway in Angiogenesis.
Experimental Workflow for Evaluating Anti-Angiogenic Properties
The following diagram outlines a comprehensive workflow for assessing the anti-angiogenic potential of a test compound like this compound, progressing from initial in vitro screenings to more complex in vivo validations.
Caption: Experimental evaluation workflow.
Quantitative Data Summary
The following tables summarize the reported in vitro anti-angiogenic activities of synthetic phosphoethanolamine (Pho-s). These data can serve as a benchmark for evaluating this compound.
Table 1: Inhibition of Endothelial Cell Proliferation by Synthetic Phosphoethanolamine (Pho-s)
| Cell Line | Treatment Concentration (mM) | Inhibition (%) |
| HUVEC | 1.0 | ~50 |
| HUVEC | 10.0 | ~80 |
Data are approximate and derived from published graphical representations.
Table 2: Inhibition of Endothelial Cell Migration by Synthetic Phosphoethanolamine (Pho-s)
| Cell Line | Treatment Concentration (mM) | Migration Inhibition (%) |
| HUVEC | 1.0 | Significant |
| HUVEC | 10.0 | Pronounced |
Qualitative assessment from wound healing assay images.
Table 3: Inhibition of Endothelial Cell Tube Formation by Synthetic Phosphoethanolamine (Pho-s)
| Cell Line | Treatment Concentration (mM) | Effect on Tube Formation |
| HUVEC | 1.0 | Disruption of network formation |
| HUVEC | 10.0 | Complete inhibition of tube formation |
Observations from Matrigel tube formation assay images.
Experimental Protocols
Endothelial Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Positive control (e.g., Sunitinib)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTS, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 supplemented with 10% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM-2. A suggested starting range is 0.1 mM to 10 mM. Also, prepare solutions for the vehicle and positive controls.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound, vehicle control, or positive control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assess cell proliferation using a chosen cell proliferation assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition of cell proliferation for each concentration compared to the vehicle control.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® Basement Membrane Matrix
-
24-well or 48-well cell culture plates
-
This compound
-
Vehicle control
-
Positive control (e.g., Suramin)
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well or 48-well plate with 250 µL or 100 µL of Matrigel®, respectively.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound, vehicle, and positive controls in the cell suspension.
-
Gently add 500 µL (for 24-well) or 200 µL (for 48-well) of the cell suspension containing the treatments onto the solidified Matrigel®.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To evaluate the in vivo anti-angiogenic effect of this compound on a developing vascular network.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator
-
Sterile filter paper discs or gelatin sponges
-
This compound solution
-
Vehicle control solution
-
Positive control (e.g., VEGF inhibitor)
-
Stereomicroscope with a camera
-
Sterile surgical tools (forceps, scissors)
-
70% ethanol
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator until day 8-10.
-
Prepare sterile filter paper discs or gelatin sponges and saturate them with different concentrations of this compound, vehicle control, or positive control.
-
On day 8-10, open the window and carefully place the prepared discs/sponges onto the CAM, avoiding major blood vessels.
-
Reseal the window and incubate for another 48-72 hours.
-
On the day of observation, open the window and examine the area around the disc/sponge under a stereomicroscope.
-
Capture images of the blood vessels in the treated areas.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined radius around the implant. A significant reduction in vessel branching in the treated group compared to the control indicates anti-angiogenic activity.
Matrigel Plug Assay
Objective: To assess the in vivo anti-angiogenic activity of this compound by measuring the inhibition of blood vessel infiltration into a Matrigel® plug implanted in mice.
Materials:
-
Matrigel® Basement Membrane Matrix
-
Angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Vehicle control
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Sterile syringes and needles
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
-
Histology equipment and reagents (optional)
Protocol:
-
Thaw Matrigel® on ice.
-
Mix the Matrigel® with an angiogenic factor (e.g., 150 ng/mL bFGF) and the desired concentration of this compound or vehicle control. Keep the mixture on ice.
-
Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of each mouse.
-
The Matrigel® will form a solid plug in vivo.
-
After 7-14 days, euthanize the mice and excise the Matrigel® plugs.
-
Quantify the vascularization of the plugs. This can be done by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a hemoglobin assay kit. A lower hemoglobin content in the treated plugs indicates reduced blood vessel formation.
-
Histological analysis: Fix, embed, and section the plugs. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) or for endothelial cell markers (e.g., CD31) to visualize and quantify the blood vessels.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of the anti-angiogenic properties of this compound. By employing a combination of in vitro, ex vivo, and in vivo assays, researchers can elucidate the compound's mechanism of action and assess its therapeutic potential as an angiogenesis inhibitor. It is recommended to perform these experiments with appropriate controls and in a dose-dependent manner to obtain robust and reliable data.
References
- 1. Anti-angiogenic and anti-metastatic activity of synthetic phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Angiogenic and Anti-Metastatic Activity of Synthetic Phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Angiogenic and Anti-Metastatic Activity of Synthetic Phosphoethanolamine | PLOS One [journals.plos.org]
Application Notes and Protocols: Investigating the Effects of Phosphoethanolamine Calcium on Cellular Calcium Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, muscle contraction, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. Cells maintain a steep electrochemical gradient with low cytosolic Ca²⁺ levels at rest, which is punctuated by transient increases in response to various stimuli. These Ca²⁺ signals are primarily generated through two main mechanisms: release from intracellular stores, predominantly the endoplasmic reticulum (ER), and influx from the extracellular environment through plasma membrane channels.[1][2]
A canonical pathway for intracellular Ca²⁺ release is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors (IP₃Rs) on the ER membrane, triggering the release of stored Ca²⁺ into the cytosol.[1][2]
Phosphoethanolamine (PEA) is a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cell membranes.[4][5][6] PE is particularly enriched in the inner mitochondrial membrane and plays a crucial role in mitochondrial function and integrity.[7] Given that mitochondria are key regulators of intracellular Ca²⁺ homeostasis, it is plausible that modulation of PE synthesis through the administration of its precursors, such as Phosphoethanolamine calcium, could have downstream effects on calcium signaling pathways. This document provides detailed protocols for investigating the potential effects of this compound on intracellular calcium dynamics.
Canonical Calcium Signaling Pathway
Caption: GPCR-mediated calcium signaling pathway.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Dynamics using a Fluorescent Calcium Indicator
This protocol describes the use of a fluorescent Ca²⁺ indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in cultured cells upon treatment with this compound. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become the Ca²⁺-sensitive form, Fluo-4. Upon binding to Ca²⁺, its fluorescence emission increases significantly.
Materials:
-
Adherent cell line (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
This compound (Ca-PEA) stock solution
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
GPCR agonist (e.g., Carbachol, ATP) as a positive control
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Methods:
-
Cell Culture and Plating:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into a black, clear-bottom 96-well plate at a density of 50,000-100,000 cells per well.
-
Incubate for 24-48 hours to allow for cell adherence and recovery.
-
-
Loading with Fluo-4 AM:
-
Prepare a 2X loading buffer by mixing Fluo-4 AM and Pluronic F-127 in Assay Buffer to final concentrations of 4 µM and 0.04% (w/v), respectively.
-
Aspirate the culture medium from the wells.
-
Add 50 µL of the 2X loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well for the experiment.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence microscope or plate reader and allow it to equilibrate for 5-10 minutes.
-
Baseline Measurement: Record the baseline fluorescence (F₀) for 30-60 seconds.
-
Compound Addition: Add the desired concentration of this compound to the wells. For a dose-response experiment, use a range of concentrations.
-
Post-Compound Measurement: Immediately begin recording the fluorescence signal for 3-5 minutes to observe any direct effects of Ca-PEA on intracellular Ca²⁺.
-
Agonist Stimulation: Add a known agonist (positive control) to stimulate Ca²⁺ release and record the fluorescence for another 3-5 minutes. This step is crucial to determine if Ca-PEA modulates agonist-induced Ca²⁺ signals.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence.
-
The peak fluorescence intensity after compound or agonist addition is used to quantify the magnitude of the Ca²⁺ response.
-
Calculate the area under the curve (AUC) to assess the total Ca²⁺ signal over time.
-
Experimental Workflow for Calcium Imaging
References
- 1. KEGG PATHWAY: map04020 [genome.jp]
- 2. KEGG PATHWAY: Calcium signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 7. Effects of Phosphoethanolamine Supplementation on Mitochondrial Activity and Lipogenesis in a Caffeine Ingestion Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Phosphoethanolamine Calcium Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of phosphoethanolamine calcium precipitation in cell culture media.
Troubleshooting Guides
This section is designed to help you identify the cause of precipitation and provides systematic solutions to resolve the issue.
Issue: A white or hazy precipitate forms in my cell culture medium after adding phosphoethanolamine or during incubation.
Question 1: At what stage is the precipitation occurring?
-
A) Immediately upon mixing media components: This suggests a rapid chemical reaction due to high concentrations of calcium and phosphoethanolamine.
-
B) After a period of incubation at 37°C: This may indicate a slower precipitation process influenced by temperature and pH changes.[1]
-
C) After thawing frozen media: Temperature shifts can cause salts and other components to fall out of solution.[2]
Solutions for Immediate Precipitation (A)
Immediate precipitation is often due to the direct reaction of high concentrations of calcium chloride and phosphoethanolamine.
Recommended Solutions:
-
Sequential Component Addition: When preparing media from powdered components or concentrates, dissolve calcium chloride separately in deionized water before adding it to the final media mixture.[3][4] Add other components one by one, ensuring each is fully dissolved before adding the next.
-
Use of Concentrated Stock Solutions: Prepare concentrated stock solutions of calcium chloride and phosphoethanolamine separately.[5] Add them to the bulk of the media formulation sequentially and with gentle mixing to avoid localized high concentrations.
-
pH Adjustment: Ensure the pH of the final medium is within the optimal range (typically 7.2-7.4) before adding the final volumes of calcium and phosphoethanolamine stocks. A slightly more acidic pH during preparation can help keep salts in solution.
Experimental Workflow for Optimizing Media Preparation
Caption: Optimized media preparation workflow to prevent immediate precipitation.
Solutions for Precipitation During Incubation (B)
Precipitation that occurs over time at 37°C is often related to changes in the media environment.
Recommended Solutions:
-
pH Control: The pH of cell culture media can increase during incubation, especially with high cell metabolism, leading to decreased solubility of calcium phosphate (B84403) salts.[1] Ensure your incubator's CO₂ levels are correctly calibrated to maintain the target pH of your bicarbonate-buffered medium. Consider using a medium with a more robust buffering system, such as HEPES, in addition to sodium bicarbonate.[6]
-
Temperature Stability: Avoid frequent and prolonged opening of the incubator door to minimize temperature fluctuations.[2]
-
Chelating Agents: The addition of a weak chelating agent can help to keep calcium ions in solution.
-
Sodium Citrate (B86180): Can be added at a low concentration (e.g., 0.1-1 mM) to chelate calcium and inhibit crystal growth.[7][8]
-
Amino Acids: Certain amino acids, like L-Glutamine, can have a modest chelating effect and contribute to media stability.[9]
-
Solutions for Precipitation After Thawing (C)
Precipitation after a freeze-thaw cycle is common due to changes in component solubility at low temperatures.
Recommended Solutions:
-
Controlled Thawing: Thaw frozen media slowly at 4°C and then bring it to 37°C in a water bath.[1] Gently swirl the bottle periodically to ensure components redissolve evenly. Avoid rapid thawing at room temperature or in a 37°C water bath directly from the freezer.
-
Pre-warming and Mixing: Before use, ensure the thawed medium is at 37°C and well-mixed to redissolve any precipitates. If a small amount of precipitate remains, you may be able to sterile-filter the medium, but be aware that this could remove essential components.
Quantitative Data Summary
| Parameter | Typical Range in Cell Culture Media | Impact on Precipitation |
| Calcium Concentration | 0.3 - 2.0 mM[10] | Higher concentrations increase the likelihood of precipitation. |
| Phosphate Concentration | 1.0 - 5.0 mM | Higher concentrations increase the likelihood of precipitation. |
| pH | 7.2 - 7.4 (physiological) | An increase in pH significantly decreases the solubility of calcium phosphate salts.[11] |
| Temperature | 37°C (incubation) | Higher temperatures can accelerate precipitation kinetics.[1] |
Table 1: Key Factors Influencing Calcium Phosphate Precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate in my cell culture medium containing phosphoethanolamine?
A1: The precipitate is most likely a form of calcium phosphate, where phosphoethanolamine serves as a source of phosphate ions that react with calcium ions in the medium.[1] Other components like salts and proteins can also precipitate, but the combination of calcium and phosphate is a very common cause.
Q2: Can I still use my media if it has a small amount of precipitate?
A2: It is generally not recommended. The precipitate can alter the concentration of essential nutrients in your media, and the particles themselves can be harmful to cells. It is best to discard the media and prepare a fresh batch using the troubleshooting steps above.
Q3: Does the type of basal medium (e.g., DMEM, RPMI-1640) affect this compound precipitation?
A3: Yes, different media formulations have varying concentrations of calcium, phosphate, and other components like amino acids and salts that can influence the overall solubility of this compound.[12] If you are encountering persistent precipitation, testing a different basal medium with a lower calcium or phosphate concentration may be beneficial.
Q4: How can I confirm that the precipitate is calcium-based?
A4: While advanced analytical techniques would be required for definitive identification, a simple test can be informative. Aseptically remove a small aliquot of the medium with the precipitate and add a small amount of a strong calcium chelator like EDTA. If the precipitate dissolves, it is highly likely to be calcium-based.
Q5: Are there alternatives to phosphoethanolamine that are less prone to precipitation?
A5: Ethanolamine (B43304) can be used as an alternative and is sometimes required at a lower concentration than phosphoethanolamine to achieve the same biological effect.[13][14] However, the primary issue is often the reaction between the phosphate group and calcium, so careful media preparation remains crucial.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for Phosphoethanolamine in Cell Culture Medium
This protocol helps determine the maximum concentration of phosphoethanolamine that can be added to your specific cell culture medium before precipitation occurs.
Materials:
-
Your complete cell culture medium, pre-warmed to 37°C.
-
A high-concentration, sterile-filtered stock solution of phosphoethanolamine (e.g., 1 M).
-
A high-concentration, sterile-filtered stock solution of calcium chloride (e.g., 1 M).
-
Sterile 96-well flat-bottom plate.
-
Plate reader capable of measuring absorbance at 600 nm.
Procedure:
-
In the 96-well plate, prepare a serial dilution of your phosphoethanolamine stock solution in your pre-warmed cell culture medium.
-
To a parallel set of wells, add your standard concentration of calcium chloride.
-
In a third set of wells, add both the phosphoethanolamine dilutions and the standard calcium chloride concentration.
-
Include control wells with only the medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 1, 4, 8, and 24 hours), measure the absorbance of each well at 600 nm. An increase in absorbance indicates the formation of a precipitate.
-
The highest concentration of phosphoethanolamine that does not show a significant increase in absorbance over time is considered your working kinetic solubility limit under these conditions.
Logical Flow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of phosphoethanolamine.
Protocol 2: Measuring Free Calcium Ion Concentration
This protocol uses a calcium-selective electrode to measure the concentration of free, unbound calcium ions in your cell culture medium.
Materials:
-
Standard calcium solutions for calibration.
-
Your prepared cell culture medium.
Procedure:
-
Calibrate the calcium ISE according to the manufacturer's instructions using the standard calcium solutions.
-
Place the electrode in a sample of your cell culture medium (without cells) that has been equilibrated to room temperature.
-
Record the potential (mV) and use the calibration curve to determine the concentration of free calcium ions.
-
This can be used to assess the effectiveness of chelating agents or different media preparation techniques in maintaining calcium in a soluble state.
Protocol 3: Quantification of Phosphoethanolamine by HPLC
This protocol provides a method for quantifying the amount of soluble phosphoethanolamine in your cell culture medium, which can be useful for stability studies.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS).[17][18]
-
Appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography).
-
Phosphoethanolamine standard for calibration.
-
Your cell culture medium samples (supernatant after centrifugation to remove any precipitate).
Procedure:
-
Prepare a standard curve using known concentrations of the phosphoethanolamine standard.
-
Prepare your cell culture medium samples by centrifuging to pellet any precipitate and collecting the supernatant.
-
Inject the standards and samples onto the HPLC system.
-
Analyze the resulting chromatograms to determine the concentration of phosphoethanolamine in your samples by comparing the peak areas to the standard curve.
Signaling Pathway: Role of Phosphoethanolamine in Phospholipid Synthesis
Caption: The Kennedy pathway for phosphatidylethanolamine synthesis.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. Effects of citrate and NaCl on size, morphology, crystallinity and microstructure of calcium phosphates obtained from aqueous solutions at acidic or near-neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 10. Calcium in Cell Culture [sigmaaldrich.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth of hybridoma cells in serum-free medium: ethanolamine is an essential component - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ion-selective electrode for measuring low Ca2+ concentrations in the presence of high K+, Na+ and Mg2+ background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Phosphoethanolamine Calcium Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Phosphoethanolamine calcium. The following sections address common issues leading to low yields and offer structured solutions and detailed protocols.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis process in a direct question-and-answer format.
Q1: What are the primary reasons for a lower-than-expected yield of this compound?
A: Low yield is a common issue that can typically be attributed to one or more of the following factors:
-
Suboptimal Precipitation Conditions: The precipitation of the calcium salt is highly sensitive to reaction conditions. Factors such as pH, temperature, and the molar ratio of reactants are critical for maximizing the yield of the desired product.[1] Incorrect conditions can lead to the formation of more soluble calcium phosphate (B84403) species or incomplete precipitation.[2][3]
-
Incomplete Initial Reaction: The initial phosphorylation of ethanolamine (B43304) may not have proceeded to completion, resulting in less substrate available for precipitation with calcium.
-
Formation of Alternative Precipitates: Depending on the pH and temperature, various calcium phosphate phases can form, such as amorphous calcium phosphate (ACP), dicalcium phosphate, or hydroxyapatite (B223615).[1] The formation of these byproducts can consume reactants and reduce the yield of the target compound.
-
Product Loss During Workup: Significant amounts of the product can be lost during the filtering and washing stages, especially if the precipitate is very fine or if an inappropriate washing solvent is used that re-dissolves the product.
-
Side Reactions: The presence of impurities or contaminants can lead to side reactions that consume starting materials or interfere with the precipitation process. Metal contamination, for instance, can interact with phosphate groups.[4]
Q2: How can the precipitation step be optimized to maximize yield?
A: Optimizing the precipitation is the most critical step for improving yield. Key parameters to control include:
-
pH Control: pH is a dominant factor in calcium phosphate solubility.[2] At a lower pH, the more soluble monobasic phosphate ion (H₂PO₄⁻) is prevalent, while higher pH levels favor the less soluble dibasic form (HPO₄²⁻), which is necessary for precipitation.[2] Careful, gradual adjustment of the pH to an optimal alkaline range is crucial.
-
Temperature Management: Temperature influences both the solubility of the product and the crystalline phase that forms.[1][5] Synthesizing certain calcium phosphates, like stoichiometric hydroxyapatite, often requires elevated temperatures (e.g., ~90 °C) to overcome activation energy barriers and ensure the formation of a stable crystalline product.[1]
-
Stoichiometric (Ca/P) Molar Ratio: A precise molar ratio of calcium to phosphoethanolamine is essential. An excess or deficit of calcium can lead to the formation of non-stoichiometric or alternative calcium phosphate phases, thereby reducing the purity and yield of the desired product.[1]
-
Controlled Reagent Addition: Adding the calcium salt solution slowly and with consistent agitation allows for controlled crystal growth rather than rapid, amorphous precipitation. This typically results in a more easily filterable product and can improve purity.
-
Aging the Precipitate: Allowing the precipitate to age in the mother liquor, often with gentle stirring, can promote the transformation of unstable amorphous phases into a more stable, crystalline product, which can improve recovery during filtration.[1]
Q3: What are the most common impurities, and how can they be minimized?
A: Impurities can be unreacted starting materials or undesired side products. Common species include:
-
Different Calcium Phosphate Salts: As mentioned, hydroxyapatite and dicalcium phosphate can precipitate if pH and temperature are not strictly controlled.[1]
-
Unreacted Starting Materials: Residual ethanolamine or phosphorylating agents may remain if the initial reaction is incomplete.
-
Metal Contaminants: Contaminating metal ions can be incorporated into the crystal structure by displacing calcium, affecting purity.[4] Using high-purity reagents and solvents is essential to minimize this.
To minimize impurities, ensure the initial phosphorylation reaction goes to completion, use high-purity reagents, and maintain strict control over pH, temperature, and stoichiometry during precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for precipitating this compound? A: The optimal pH is generally in the alkaline range (typically pH 9-11) to favor the dibasic phosphate species (HPO₄²⁻), which readily precipitates with calcium ions.[2] The exact pH should be determined empirically for your specific reaction conditions.
Q2: How can I verify the identity and purity of my final product? A: A combination of analytical techniques is recommended. Ion chromatography (IC) or HPLC can be used to quantify the phosphoethanolamine content.[6][7] Atomic Absorption Spectrophotometry (AAS) or a titrimetric method with EDTA can be used to determine the calcium content accurately.[8][9] X-ray diffraction (XRD) can be used to confirm the crystalline structure of the final salt.
Q3: What is the recommended method for washing the precipitate to avoid product loss? A: The precipitate should be washed with a solvent in which it has minimal solubility. A common practice is to first wash with deionized water to remove soluble inorganic salts, followed by a wash with a water-miscible organic solvent like ethanol (B145695) or acetone. The organic solvent helps displace water and reduces the solubility of the this compound, minimizing loss during this step.[10][11]
Data Presentation
Table 1: Summary of Key Parameters for Optimizing this compound Precipitation
| Parameter | Typical Range/Value | Effect on Yield and Purity | Reference |
| pH | 9.0 - 11.0 | Higher pH decreases solubility, promoting precipitation. Critical for forming the correct salt. | [2] |
| Temperature (°C) | 25 - 90 °C | Affects crystal phase and solubility. Higher temperatures can favor more stable crystalline forms. | [1][5] |
| Ca/P Molar Ratio | ~1:1 (Stoichiometric) | Crucial for product purity. Non-stoichiometric ratios lead to alternative calcium phosphate phases. | [1] |
| Aging Time (hours) | 1 - 24 h | Allows for the potential conversion of amorphous precipitate to a more stable crystalline form. | [1] |
| Stirring Speed (RPM) | 100 - 300 RPM | Gentle agitation ensures homogeneity and promotes uniform crystal growth. | [5] |
Experimental Protocols
Protocol 1: General Workflow for this compound Synthesis
-
Phosphorylation: React ethanolamine with a suitable phosphorylating agent (e.g., polyphosphoric acid) in an appropriate solvent. Monitor the reaction progress using a suitable technique (e.g., TLC or NMR) to ensure it proceeds to completion.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of ~7.0 using a base such as sodium hydroxide (B78521) or potassium hydroxide.
-
pH Adjustment for Precipitation: Slowly raise the pH of the phosphoethanolamine solution to the optimal range (e.g., 9.5-10.5) with continued stirring.
-
Precipitation: Prepare a stoichiometric solution of a high-purity calcium salt (e.g., calcium chloride). Add the calcium solution dropwise to the pH-adjusted phosphoethanolamine solution under constant, gentle agitation. A white precipitate should form.
-
Aging: Continue stirring the slurry at a controlled temperature for a set period (e.g., 2-4 hours) to allow the precipitate to age.
-
Isolation: Collect the precipitate by vacuum filtration using an appropriate filter paper.
-
Washing: Wash the filter cake sequentially with cold deionized water, followed by cold ethanol, to remove residual impurities and solvent.
-
Drying: Dry the final product under a vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Analysis of Calcium Content by EDTA Titration
This protocol is adapted from standard methods for calcium determination.[8]
-
Sample Preparation: Accurately weigh a known amount of the dried product (~80 mg) and dissolve it in a minimal amount of dilute HCl. Dilute the solution with deionized water to approximately 150 mL in an Erlenmeyer flask.
-
pH Adjustment: Add 15 mL of 1 N NaOH to raise the pH. A suitable indicator, such as hydroxy naphthol blue, is then added.
-
Titration: Titrate the solution with a standardized 0.02 M EDTA solution. The endpoint is reached when the color changes from purple to a clear blue.
-
Calculation: Calculate the calcium content based on the volume of EDTA titrant used and the stoichiometry of the Ca²⁺-EDTA complex (1:1).
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the precipitation of calcium phosphate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. Calcium Ion Deposition with Precipitated Calcium Carbonate: Influencing Factors and Mechanism Exploration [mdpi.com]
- 6. Liquid Chromatographic Determination of o-Phosphoethanolamine in Human Plasma Using Fluorescent Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. Analysis of Amino Acids, Protein Profile, Calcium and Phosphorus Levels of Upeneus moluccensis Waste (Thorns and Scales) | Atlantis Press [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Eco-friendly processes for the synthesis of amorphous calcium carbonate nanoparticles in ethanol and their stabilisation in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03396D [pubs.rsc.org]
Addressing the instability of Phosphoethanolamine calcium solutions over time.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphoethanolamine calcium solutions. The information provided aims to address the common challenges associated with the instability of these solutions over time.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy/precipitated. What is the cause and how can I prevent it?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, primarily related to changes in solubility and chemical stability.
-
pH Shifts: Phosphoethanolamine is an amphoteric molecule, meaning its charge and solubility are highly dependent on the pH of the solution. Deviations from the optimal pH range can lead to aggregation and precipitation.
-
Temperature Fluctuations: Both elevated temperatures and freeze-thaw cycles can negatively impact the stability of the solution. Increased temperature can accelerate degradation, while freezing may cause the solute to fall out of solution.
-
Concentration: Highly concentrated solutions are more prone to precipitation, especially with changes in temperature or pH.
-
Presence of Contaminants: Contaminating ions can interact with this compound, leading to the formation of insoluble salts.
Prevention Strategies:
-
Maintain the recommended pH of the solution using a suitable buffer system.
-
Store solutions at the recommended temperature, avoiding repeated freeze-thaw cycles.[1]
-
Prepare solutions at concentrations appropriate for your experimental needs, avoiding oversaturation.
-
Use high-purity water and reagents to prepare your solutions.
Q2: I suspect my this compound solution has degraded. How can I confirm this?
A2: Degradation of this compound typically involves the hydrolysis of the phosphate (B84403) ester bond, yielding ethanolamine (B43304) and inorganic phosphate. To confirm degradation, you can employ the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact Phosphoethanolamine from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would confirm instability.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds. A shift in the ³¹P chemical signal or the appearance of new signals can indicate changes in the chemical environment of the phosphorus nucleus, signifying degradation.
Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A3: For optimal long-term stability, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at 2-8°C for short-term use (up to one week). For long-term storage, aliquot the solution into single-use vials and store at -20°C or below to minimize degradation from repeated freeze-thaw cycles.
-
pH: Maintain the solution pH within a neutral to slightly alkaline range (pH 7.0-8.5). Use a non-phosphate-based buffer to avoid interference with the phosphate group of the molecule.
-
Light Exposure: Protect the solution from light by storing it in amber vials or by wrapping the container in aluminum foil, as light can potentially accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to lower effective concentration. | 1. Verify the age and storage conditions of your solution. 2. Perform a stability check using HPLC or ³¹P-NMR as described in the "Experimental Protocols" section. 3. Prepare a fresh solution from solid this compound. |
| Inconsistent results between experiments | Inconsistent solution preparation or storage. | 1. Standardize your solution preparation protocol, ensuring consistent pH and concentration. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Visible color change in the solution | Potential contamination or significant degradation. | 1. Discard the solution. 2. Prepare a fresh solution using high-purity reagents and sterile techniques. |
Quantitative Stability Data
The following tables summarize the expected stability of a 10 mM this compound solution in a buffered aqueous solution (pH 7.4) under various storage conditions. These values are illustrative and may vary depending on the specific buffer and purity of the components.
Table 1: Effect of Temperature on Stability (Storage at pH 7.4)
| Storage Temperature (°C) | % Remaining after 1 week | % Remaining after 4 weeks | % Remaining after 12 weeks |
| 25 | 98.5 | 94.2 | 85.1 |
| 4 | 99.8 | 99.1 | 97.5 |
| -20 | >99.9 | >99.9 | 99.5 |
Table 2: Effect of pH on Stability (Storage at 4°C)
| pH | % Remaining after 4 weeks | % Remaining after 12 weeks |
| 5.0 | 96.3 | 90.7 |
| 7.4 | 99.1 | 97.5 |
| 9.0 | 98.5 | 96.2 |
Experimental Protocols
Stability Indicating HPLC Method
This method is designed to separate Phosphoethanolamine from its primary degradation product, ethanolamine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (after pre-column derivatization of the amino group, if necessary for enhanced sensitivity).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the this compound solution in the mobile phase A to a suitable concentration.
-
Data Analysis: Quantify the peak area of Phosphoethanolamine and any degradation products. The percentage of remaining Phosphoethanolamine is calculated relative to a freshly prepared standard.
³¹P-NMR Spectroscopy for Stability Analysis
This method provides a direct measure of the chemical integrity of the phosphate group.
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Prepare samples in D₂O with a known concentration of an internal standard (e.g., trimethyl phosphate).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of the phosphorus nucleus.
-
Number of Scans: 128 or more to achieve a good signal-to-noise ratio.
-
-
Sample Preparation: Lyophilize an aliquot of the this compound solution and reconstitute in D₂O containing the internal standard.
-
Data Analysis: Integrate the signal corresponding to the phosphorus in Phosphoethanolamine and compare it to the integral of the internal standard. A decrease in the relative integral over time indicates degradation.
Signaling Pathways and Experimental Workflows
Kennedy Pathway for Phosphatidylethanolamine (B1630911) Synthesis
Phosphoethanolamine is a key intermediate in the de novo synthesis of phosphatidylethanolamine via the Kennedy pathway.[2][3][4][5][6][7][8]
Caption: The Kennedy Pathway for de novo synthesis of Phosphatidylethanolamine.
Experimental Workflow for Stability Testing
The following workflow outlines the steps for conducting a comprehensive stability study of this compound solutions.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phosphoethanolamine Calcium Concentration for Maximal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phosphoethanolamine calcium to achieve maximal cell viability in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of phosphoethanolamine in maintaining cell viability?
A1: Phosphoethanolamine is a crucial precursor in the synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cell membranes.[1][2] PE plays a vital role in various cellular functions essential for survival, including maintaining membrane structure and integrity, assisting in the proper folding of membrane proteins, and participating in processes like autophagy and cell division.[1][2][3] Therefore, an adequate supply of phosphoethanolamine is critical for sustaining robust cell health and viability.
Q2: How does calcium influence the effects of phosphoethanolamine on cells?
A2: Calcium is a ubiquitous second messenger involved in numerous signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4][5][6] While direct studies on "this compound" are limited, it is known that calcium can influence the structure and function of phosphatidylethanolamine in membranes.[7] Alterations in intracellular calcium levels can impact signaling cascades that may work in concert with the effects of phosphoethanolamine to modulate cell viability.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. Based on studies involving phosphoethanolamine supplementation and general calcium concentrations in cell culture media, a starting range of 10 µM to 1 mM is recommended for initial dose-response experiments. It is crucial to perform a titration to determine the optimal concentration for your specific cell line.
Q4: What are the common methods to assess cell viability in response to this compound treatment?
A4: Several robust methods are available to measure cell viability. The most common include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity.
-
Calcein-AM Assay: This fluorescent dye-based assay identifies live cells by the presence of intracellular esterase activity.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability at All Concentrations | 1. Compound Toxicity: The concentrations used may be too high for the specific cell line. 2. Solubility Issues: The this compound may not be fully dissolved, leading to precipitates that are toxic to cells. 3. Contamination: The cell culture may be contaminated. | 1. Perform a broader dose-response study, starting from a much lower concentration (e.g., 1 µM). 2. Ensure complete dissolution of the compound in the culture medium. Consider using a different solvent if necessary, and include a solvent control in your experiment. 3. Check for signs of microbial contamination and test the culture for mycoplasma. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: Different cell passages can exhibit varied responses. 2. Compound Stability: The this compound solution may be degrading over time. 3. Inconsistent Seeding Density: Variations in the initial number of cells will affect the final viability readout. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Prepare fresh solutions of this compound for each experiment. 3. Ensure accurate and consistent cell counting and seeding for all experimental wells. |
| Unexpected Morphological Changes in Cells | 1. Cellular Stress: The compound may be inducing stress responses even at non-lethal concentrations. 2. Differentiation: Phosphoethanolamine and calcium are known to be involved in cell differentiation pathways. | 1. Lower the concentration of this compound. 2. Analyze for markers of differentiation specific to your cell type. |
Experimental Protocols
Protocol 1: Dose-Response Determination using MTT Assay
This protocol outlines the steps to determine the optimal concentration of this compound for maximal cell viability using a standard MTT assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the concentration to determine the optimal concentration.
Data Presentation
Table 1: Example Dose-Response Data for this compound on MCF-7 Cells (48h Treatment)
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 10 | 1.28 | 0.09 | 102.4% |
| 50 | 1.35 | 0.11 | 108.0% |
| 100 | 1.42 | 0.10 | 113.6% |
| 500 | 1.10 | 0.07 | 88.0% |
| 1000 | 0.75 | 0.06 | 60.0% |
Note: This is example data and actual results will vary depending on the cell line and experimental conditions.
Signaling Pathways and Workflows
Phosphoethanolamine Synthesis and Calcium Signaling Interaction
Phosphoethanolamine is a key intermediate in the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway.[3] Calcium acts as a critical second messenger, and its intracellular concentration is tightly regulated. While a direct link is not fully established, disruptions in PE homeostasis can affect calcium transport, suggesting a potential interplay between these pathways.[1]
Experimental Workflow for Optimizing Concentration
The following workflow diagram illustrates the logical steps for determining the optimal concentration of this compound.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 4. KEGG PATHWAY: map04020 [genome.jp]
- 5. KEGG PATHWAY: Calcium signaling pathway - Homo sapiens (human) [kegg.jp]
- 6. Calcium signaling - Wikipedia [en.wikipedia.org]
- 7. Influence of calcium on phosphatidylethanolamine. An investigation of the structure at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytocompatibility and cell proliferation evaluation of calcium phosphate-based root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the delivery efficiency of Phosphoethanolamine calcium in vivo.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo delivery efficiency of Calcium Phosphoethanolamine.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in achieving efficient in vivo delivery of Calcium Phosphoethanolamine?
The primary challenges include poor solubility, rapid clearance from circulation, low bioavailability, and potential off-target effects. Unformulated Calcium Phosphoethanolamine is a small, water-soluble molecule that is quickly cleared by the kidneys. Overcoming these hurdles is crucial for maximizing its therapeutic potential.
2. What are the most promising strategies to enhance the in vivo delivery of Calcium Phosphoethanolamine?
The most promising strategies focus on nanoencapsulation to improve pharmacokinetic and biodistribution profiles. Key approaches include:
-
Liposomal Formulations: Encapsulating Calcium Phosphoethanolamine within lipid-based vesicles can protect it from premature degradation and clearance. The inclusion of fusogenic lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can facilitate endosomal escape and cytoplasmic delivery.
-
Calcium Phosphate (B84403) Nanoparticles (CaP-NPs): These are biodegradable and biocompatible carriers. Given that the compound of interest is a calcium salt of phosphoethanolamine, forming nanoparticles that leverage the inherent properties of calcium phosphate is a logical approach. These nanoparticles are pH-sensitive, dissolving in the acidic environment of endosomes to release their cargo.
-
Surface Modification (PEGylation): Modifying the surface of nanoparticles with Polyethylene (B3416737) Glycol (PEG) creates a "stealth" effect, reducing uptake by the reticuloendothelial system (RES) and prolonging circulation time. This allows for greater accumulation at the target site through the Enhanced Permeability and Retention (EPR) effect in tumors.
3. How does PEGylation density affect the biodistribution of nanoparticles?
PEGylation density is a critical factor influencing the in vivo fate of nanoparticles.[1] Generally, a higher density of PEG on the nanoparticle surface enhances its "stealth" properties, leading to longer circulation times and reduced uptake by the liver and spleen.[2][3] However, an optimal density is required, as very high PEG concentrations can sometimes hinder cellular uptake at the target site. The choice of lipid to which PEG is attached also influences biodistribution; for instance, LCP NPs with DOTAP showed higher accumulation in hepatocytes compared to those with DOPC.[1]
4. Can targeting ligands be incorporated to improve tumor-specific delivery?
Yes, attaching specific ligands to the surface of the nanoparticles can enhance targeting to cancer cells. For example, anisamide, a sigma-1 receptor ligand, has been used to target lipid-coated calcium phosphate nanoparticles to lung cancer cells, significantly improving gene silencing effects in vivo compared to untargeted nanoparticles.[4]
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with Calcium Phosphoethanolamine formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability / Rapid Clearance | 1. Rapid renal clearance of the small molecule.2. Uptake by the Reticuloendothelial System (RES) for nanoformulations. | 1. Encapsulate Calcium Phosphoethanolamine in nanoparticles (e.g., liposomes or CaP-NPs) to increase size and prevent rapid filtration by the kidneys.2. Surface-modify nanoparticles with PEG (PEGylation) to create a "stealth" coating that reduces RES uptake and prolongs circulation half-life.[2][3] |
| High Liver and Spleen Accumulation | The nanoparticle formulation is being rapidly cleared by macrophages in the liver and spleen (Kupffer cells). | 1. Optimize PEGylation density on the nanoparticle surface. Higher PEG density generally reduces RES uptake.[1]2. Ensure a neutral or slightly negative surface charge, as highly cationic particles are often cleared more rapidly.3. Control particle size; particles below 100 nm often exhibit longer circulation times. |
| Poor Therapeutic Efficacy In Vivo | 1. Inadequate accumulation at the target site.2. Inefficient release of Calcium Phosphoethanolamine from the nanocarrier.3. Poor endosomal escape of the nanoparticles. | 1. Incorporate targeting ligands (e.g., anisamide, antibodies, peptides) on the nanoparticle surface to enhance active targeting.2. Use pH-sensitive formulations, such as Calcium Phosphate Nanoparticles, which dissolve in the acidic endosomal environment to release their payload.[4][5]3. Include fusogenic lipids like DOPE in liposomal formulations to promote endosomal escape. |
| Toxicity or Immunotoxicity Observed | 1. The nanocarrier material itself may have inherent toxicity.2. Cationic lipids in the formulation can cause toxicity.3. The formulation may be triggering an immune response. | 1. Use biodegradable and biocompatible materials like calcium phosphate.[4][5]2. Shield surface charges with PEGylation. Replace highly cationic lipids with ionizable lipids that are neutral at physiological pH but become charged in the acidic endosome.3. Replacing components like a DNA/protamine complex with a calcium phosphate core has been shown to reduce immunotoxicity.[4] |
| Inconsistent Results Between Batches | Variability in nanoparticle synthesis and formulation. | 1. Strictly control synthesis parameters such as pH, temperature, and reagent concentrations.[6]2. Thoroughly characterize each batch for size, zeta potential, and drug loading using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).3. Follow standardized protocols for preparation, such as the thin-film hydration method for liposomes or microemulsion techniques for CaP-NPs.[7][8] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on lipid-coated calcium phosphate (LCP) nanoparticles for siRNA delivery, which can serve as a reference for designing and evaluating Calcium Phosphoethanolamine delivery systems.
Table 1: In Vitro Gene Silencing Efficacy of Different Nanoparticle Formulations
| Formulation | IC50 (siRNA Concentration for 50% Inhibition) | Fold Improvement vs. LPD |
| LPD (Lipid/Protamine/DNA) | 200 nM | - |
| LCP-I | 50 nM | 4x |
| LCP-II (DOTAP or DOPC outer leaflet) | 5 nM | 40x |
| (Data adapted from a study on siRNA delivery, demonstrating the enhanced potency of LCP nanoparticles.[7]) |
Table 2: In Vivo Biodistribution of LCP-II Nanoparticles with Varied PEGylation
| Formulation | Tumor-to-Liver Ratio |
| LCP-II with 16% PEG | 1.09 ± 0.15 |
| LCP-II with 23% PEG | 1.58 ± 0.14 |
| (Data adapted from a study showing that higher PEGylation improves tumor accumulation relative to the liver.[7]) |
Experimental Protocols
Protocol 1: Preparation of Lipid-Coated Calcium Phosphoethanolamine Nanoparticles (LCP-NPs)
This protocol is adapted from methods for preparing lipid-coated calcium phosphate nanoparticles for siRNA delivery.[4][7]
Materials:
-
Calcium Chloride (CaCl2)
-
Disodium Phosphate (Na2HPO4)
-
Calcium Phosphoethanolamine
-
Inner leaflet lipid: Dioleoylphosphatidic acid (DOPA) in chloroform (B151607)
-
Outer leaflet lipids: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), Cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG) in chloroform
-
Tris buffer (pH 7.4)
Procedure:
-
Core Preparation:
-
Prepare an aqueous solution of Calcium Phosphoethanolamine and CaCl2.
-
Separately, prepare an aqueous solution of Na2HPO4.
-
Rapidly mix the two solutions under vigorous stirring to form a nano-precipitate of calcium phosphate co-precipitated with Calcium Phosphoethanolamine.
-
-
Inner Leaflet Coating:
-
Add the DOPA/chloroform solution to the aqueous nanoparticle suspension.
-
Sonicate the mixture to facilitate the coating of the nanoparticles with DOPA. This makes the core soluble in organic solvent.
-
Evaporate the chloroform under vacuum.
-
-
Outer Leaflet Formation and PEGylation:
-
Resuspend the DOPA-coated core in chloroform.
-
Add the outer leaflet lipid mixture (DOTAP, Cholesterol, DSPE-PEG) to the suspension.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film.
-
-
Hydration and Final Formulation:
-
Hydrate the lipid film with Tris buffer (pH 7.4) with gentle agitation.
-
The LCP-NPs will self-assemble.
-
Extrude the suspension through polycarbonate membranes (e.g., 100 nm pore size) to obtain uniformly sized nanoparticles.
-
-
Characterization:
-
Determine particle size and zeta potential using a Malvern Zetasizer.
-
Visualize morphology using Transmission Electron Microscopy (TEM).
-
Quantify Calcium Phosphoethanolamine encapsulation efficiency using an appropriate assay.
-
Protocol 2: In Vivo Pharmacokinetics and Biodistribution Study
This protocol provides a general framework for assessing the in vivo behavior of formulated Calcium Phosphoethanolamine.
Materials:
-
Tumor-bearing mouse model (e.g., xenograft model)
-
LCP-NP formulation of Calcium Phosphoethanolamine (with a fluorescent label incorporated for tracking, e.g., Rhodamine-PE in the lipid coat)
-
Saline solution (for injection)
-
Anesthesia
Procedure:
-
Animal Dosing:
-
Administer the LCP-NP formulation intravenously (i.v.) via the tail vein to the mice at a predetermined dose.
-
-
Blood Sampling (Pharmacokinetics):
-
Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to separate plasma.
-
Quantify the concentration of the fluorescently-labeled nanoparticles in the plasma using a fluorescence plate reader.
-
Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
-
-
Tissue Harvesting (Biodistribution):
-
At the final time point (e.g., 24h), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor).
-
Homogenize the tissues.
-
Quantify the fluorescence in the tissue homogenates to determine the amount of nanoparticle accumulation per gram of tissue.
-
-
Data Analysis:
-
Express the biodistribution data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the accumulation in the tumor versus other organs to assess targeting efficiency.
-
Protocol 3: In Vivo Toxicity Assessment
This protocol outlines a basic acute toxicity study.
Materials:
-
Healthy mice
-
LCP-NP formulation of Calcium Phosphoethanolamine
-
Control vehicle (e.g., saline)
Procedure:
-
Dosing:
-
Administer a single high dose (or multiple doses over a short period) of the LCP-NP formulation to a group of mice.
-
Administer the control vehicle to a separate group.
-
-
Monitoring:
-
Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur, for a period of 14 days.
-
-
Blood and Tissue Analysis:
-
At the end of the study period, collect blood for serum biochemistry analysis to assess liver and kidney function (e.g., ALT, AST, creatinine (B1669602) levels).
-
Harvest major organs for histopathological examination (H&E staining) to look for any signs of tissue damage or inflammation.
-
-
Data Analysis:
-
Compare the results from the treatment group to the control group to identify any formulation-induced toxicity.
-
Visualizations
Signaling and Metabolic Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. Influence of polyethylene glycol density and surface lipid on pharmacokinetics and biodistribution of lipid-calcium-phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable Calcium Phosphate Nanoparticle with Lipid Coating for Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Calcium Phosphate Nanoparticles with an Asymmetric Lipid Bilayer Coating for siRNA Delivery to the Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphoethanolamine Calcium-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Phosphoethanolamine (PEA) calcium-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a Phosphoethanolamine (PEA) calcium-based assay?
A1: Phosphoethanolamine (PEA) is a precursor in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a key component of cell membranes.[1] While direct evidence for PEA acting as a signaling molecule to induce calcium flux is still emerging, related compounds like lysophosphatidylethanolamine can activate G protein-coupled receptors (GPCRs), leading to an increase in intracellular calcium. The assay measures this change in intracellular calcium concentration ([Ca2+]i) upon stimulation with PEA, typically using a calcium-sensitive fluorescent indicator.
Q2: Which fluorescent calcium indicator should I use for my PEA assay?
A2: The choice of indicator depends on your specific experimental setup, including the instrumentation available and the expected magnitude and kinetics of the calcium response. Fluo-4 AM is a widely used green fluorescent indicator suitable for high-throughput screening due to its significant fluorescence increase upon calcium binding.[2] For ratiometric measurements, which can help to correct for variations in dye loading and cell number, Indo-1 is a common choice, although it requires a UV excitation source.[3]
Q3: What are the critical controls to include in a PEA calcium-based assay?
A3: To ensure the validity of your results, it is essential to include the following controls:
-
Negative Control: Cells not treated with PEA to establish the baseline fluorescence.
-
Positive Control: Treatment with a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response and confirm cell viability and dye functionality.[4]
-
Vehicle Control: Cells treated with the same solvent used to dissolve PEA to account for any effects of the vehicle on calcium levels.
Q4: How can I quantify the results from my calcium flux assay?
A4: The results are typically expressed as a change in fluorescence intensity over time. Common quantification methods include:
-
Relative Fluorescence Units (RFU): The raw fluorescence intensity values.
-
Fold Change: The ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.
-
Area Under the Curve (AUC): Integration of the fluorescence signal over time, which can provide a measure of the total calcium response. For dose-response experiments, EC50 values (the concentration of an agonist that gives a response halfway between the baseline and maximum response) are often calculated.[5]
Troubleshooting Guides
Problem 1: Low Fluorescence Signal or No Response
| Possible Cause | Recommended Solution |
| Inadequate Dye Loading | Optimize dye concentration and incubation time. Ensure cells are healthy and not overly confluent. Use a detergent like Pluronic F-127 to aid in dye solubilization.[6] |
| Cell Health Issues | Use healthy, actively dividing cells. Avoid using cells that have been passaged too many times. Ensure proper handling to minimize cell stress. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths are appropriate for the chosen calcium indicator.[7] Adjust the gain or sensitivity settings on the instrument. |
| PEA Degradation or Inactivity | Prepare fresh PEA solutions for each experiment. Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). |
| Receptor Desensitization | If cells are kept in serum-containing medium until the measurement, receptors may be desensitized. Serum-starve the cells for several hours before the experiment.[8] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Incomplete Removal of Extracellular Dye | If using a wash-based protocol, ensure thorough but gentle washing of the cell monolayer to remove all extracellular dye. |
| Dye Compartmentalization | The fluorescent dye may accumulate in organelles, leading to high background. Use a lower dye concentration or a dye less prone to compartmentalization. Mild permeabilization of the plasma membrane can be tested to see if the dye is cytosolic. |
| Autofluorescence | Use phenol (B47542) red-free culture medium during the assay, as phenol red can contribute to background fluorescence. |
| Cell Culture Media Components | Serum in the media can contain esterases that cleave the AM ester of the dye extracellularly, leading to high background. Use serum-free media for dye loading and the assay. |
Problem 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve a uniform cell monolayer in each well. Avoid edge effects by not using the outermost wells of the microplate.[9] |
| Inconsistent Dye Loading | Ensure consistent dye concentration, incubation time, and temperature for all wells. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. |
| Temperature Fluctuations | Maintain a constant and optimal temperature throughout the experiment, as dye loading and cellular responses can be temperature-sensitive.[3] |
Quantitative Data on Assay Variability
The following table summarizes typical performance metrics for fluorescent calcium assays. Note that these values are illustrative and can vary depending on the specific cell type, assay conditions, and agonist used.
| Parameter | Fluo-4 NW Kit | Calcium 3 Kit | BD Calcium Kit | Reference |
| Agonist | Urotensin-II | Urotensin-II | Urotensin-II | [5] |
| Cell Line | 6D9 | 6D9 | 6D9 | [5] |
| EC50 (nM) | 5.2 | 4.5 | 10.0 | [5] |
| Signal to Background Ratio | Low | High | High | [5] |
This data is from a study comparing different no-wash calcium assay kits using the agonist Urotensin-II and is intended to provide an example of the type of variability that can be observed between different assay reagents.
Experimental Protocols
General Protocol for a Phosphoethanolamine Calcium Flux Assay using Fluo-4 AM
Materials:
-
Cells of interest plated in a 96-well black-walled, clear-bottom plate
-
Phosphoethanolamine (PEA)
-
Fluo-4 AM, DMSO stock solution
-
Pluronic F-127, 20% solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin (positive control)
-
EGTA (for quenching signal)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Dye-Loading Solution:
-
Prepare a 1X assay buffer by diluting a 10X stock of Pluronic F-127 Plus in HHBS.[10]
-
Add Fluo-4 AM stock solution to the 1X assay buffer to a final concentration of 2-5 µM.
-
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Washing (if not using a no-wash kit):
-
Gently remove the dye-loading solution.
-
Wash the cells twice with 100 µL of HHBS.
-
-
PEA Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence at Ex/Em = 490/525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the PEA solution at the desired concentration and continue recording the fluorescence signal for 1-2 minutes.
-
-
Controls:
-
In separate wells, inject vehicle buffer as a negative control.
-
At the end of the experiment, inject a saturating concentration of ionomycin to determine the maximum fluorescence, followed by EGTA to quench the signal and determine the minimum fluorescence.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical PEA signaling pathway leading to calcium mobilization.
Caption: General experimental workflow for a PEA calcium flux assay.
Caption: Logical troubleshooting workflow for common assay issues.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fluo-8 Calcium Flux Assay [protocols.io]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. abcam.co.jp [abcam.co.jp]
Common issues and solutions in HPLC analysis of Phosphoethanolamine calcium.
Welcome to our dedicated support center for the HPLC analysis of Phosphoethanolamine calcium. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor or no retention of phosphoethanolamine on my C18 column?
A1: Phosphoethanolamine is a highly polar compound and, as a result, often shows little to no retention on traditional reversed-phase columns like C18.[1][2] To address this, derivatization is frequently employed to increase its hydrophobicity.[1][3][4] Another approach is to use alternative chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
Q2: My phosphoethanolamine peak is tailing significantly. What are the common causes and solutions?
A2: Peak tailing is a frequent issue in HPLC and can be particularly problematic for polar and ionizable compounds like phosphoethanolamine.[6][7] The primary causes often involve secondary interactions between the analyte and the stationary phase or issues with the column itself.[6]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the amine group of phosphoethanolamine, leading to tailing.[6][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion.[9][12] Column aging and bed deformation can also be contributing factors.[6][9]
-
Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.[12]
-
Solution: Try diluting your sample and reinjecting to see if the peak shape improves.[12]
-
Q3: I'm experiencing low sensitivity and cannot detect low concentrations of phosphoethanolamine. How can I improve my detection limits?
A3: Low sensitivity can be a significant hurdle, especially when analyzing biological samples with low endogenous levels of phosphoethanolamine.
-
Derivatization with a Fluorescent Tag: Derivatizing phosphoethanolamine with a fluorescent agent can dramatically enhance detection sensitivity.[5] For example, using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for subsequent fluorometric detection with low limits of detection (LOD) and quantification (LOQ).[5]
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity.[1][4] Techniques like tandem mass spectrometry (MS/MS) can further improve the signal-to-noise ratio and provide structural confirmation.[1]
-
Optimize Sample Preparation: A robust sample preparation procedure that effectively removes interfering matrix components can reduce baseline noise and improve the detection of the target analyte.[13] This can include techniques like solid-phase extraction (SPE).[10]
Q4: My retention times are shifting from one injection to the next. What could be the cause?
A4: Retention time instability can compromise the reliability of your results.[14] Several factors can contribute to this issue.
-
Mobile Phase Preparation: Inconsistent mobile phase composition, pH, or inadequate degassing can lead to retention time shifts.[14][15]
-
Solution: Ensure accurate and consistent preparation of your mobile phase. Always degas the mobile phase before use to prevent air bubbles in the system.[16]
-
-
Column Temperature Fluctuations: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.[14]
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout your analytical run.[14]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection or between gradient runs can cause retention time drift.[14]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting your sequence.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various HPLC methods for phosphoethanolamine analysis, providing a comparison of different approaches.
Table 1: Comparison of HPLC Methods and Performance
| Parameter | Method 1: HILIC with Fluorescence Detection[5] | Method 2: HPLC-ICP-MS/MS with Derivatization[1][4] |
| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Column | Amide-type HILIC | YMC Triart C18 |
| Detection | Fluorescence (Ex: 250 nm, Em: 395 nm) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS) |
| Limit of Detection (LOD) | 0.052 µM | 0.5 µg P L⁻¹ |
| Limit of Quantification (LOQ) | 0.17 µM | Not Specified |
| Linearity (r²) | 0.9995 | 0.9998 |
| Recovery | Not Specified | 90-110% |
| Precision (RSD) | 2.0-6.6% | ±5% |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: HILIC with Pre-Column Derivatization and Fluorescence Detection [5]
-
Derivatization:
-
Mix the plasma sample with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) under mild conditions.
-
-
Purification:
-
Purify the derivatized sample using a titanium dioxide-modified monolithic silica (B1680970) spin column (MonoSpin® TiO).
-
-
HPLC Analysis:
-
Column: Amide-type HILIC column.
-
Mobile Phase: Alkaline mobile phase conditions.
-
Injection: Directly inject the eluate from the purification step.
-
Detection: Fluorescence detector set to an excitation wavelength of 250 nm and an emission wavelength of 395 nm.
-
Protocol 2: Reversed-Phase HPLC with Pre-Column Derivatization and ICP-MS/MS Detection [1]
-
Sample Preparation (Urine):
-
In a 1.5 mL Eppendorf tube, mix 30 µL of untreated urine, 200 µL of Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) solution (25 g L⁻¹ in acetonitrile), and 770 µL of 0.1 M sodium tetraborate (B1243019) buffer (pH 10.5).
-
Vortex the mixture intermittently during a 20-minute incubation at room temperature.
-
Centrifuge the mixture.
-
-
HPLC Analysis:
-
Column: YMC Triart C18 (50 mm × 2.1 mm, 1.9 µm particle size).
-
Mobile Phase: Isocratic elution with 9% v/v of 1,2-hexanediol (B41856) and 0.1% v/v acetic acid, with the pH adjusted to 9.5 with ammonia.
-
Flow Rate: 0.25 mL min⁻¹.
-
Column Temperature: 40 °C.
-
Injection Volume: 30 µL of the supernatant from the sample preparation step.
-
-
ICP-MS/MS Detection:
-
Monitor the mass transition of phosphorus (³¹P → ⁴⁷P).
-
Visual Guides
The following diagrams illustrate key workflows and troubleshooting logic for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of phosphoethanolamine.
References
- 1. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatographic Determination of o-Phosphoethanolamine in Human Plasma Using Fluorescent Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. hplc.eu [hplc.eu]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. m.youtube.com [m.youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. mastelf.com [mastelf.com]
Investigating unexpected cytotoxicity of Phosphoethanolamine calcium in experiments.
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in their experiments with Phosphoethanolamine (PE) calcium salt. Below you will find troubleshooting guides and frequently asked questions to help identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity expected with Phosphoethanolamine calcium?
A1: Generally, synthetic phosphoethanolamine is reported to exhibit selective cytotoxicity against tumor cells while showing minimal to no effect on normal cells. Its mechanism is thought to involve the induction of apoptosis through the mitochondrial pathway. Unexpected cytotoxicity, especially in non-cancerous cell lines or at very low concentrations, warrants a thorough investigation into experimental factors.
Q2: What are the most likely causes of unexpected cytotoxicity?
A2: Unexpected cytotoxicity in experiments with this compound can often be traced back to one of three main areas: issues with the compound itself, problems with the experimental conditions, or artifacts from the cytotoxicity assay being used.
Q3: Could the calcium salt formulation be contributing to the observed cytotoxicity?
A3: Yes, the use of a calcium salt of phosphoethanolamine introduces the possibility of calcium phosphate (B84403) precipitation in the cell culture medium. Many standard cell culture media, such as DMEM, are rich in phosphate ions. The addition of an external source of calcium can lead to the formation of fine calcium phosphate precipitates, which are known to be cytotoxic and can interfere with cell viability assays. This is a critical factor to investigate.
Q4: How can I determine if my batch of this compound is impure?
A4: The synthesis of phosphoethanolamine can result in impurities. One report on a "synthetic" phosphoethanolamine pill revealed significant impurities, including various inorganic phosphate salts (Ca, Mg, Fe, Mn, Al, Zn, and Ba), unreacted monoethanolamine, and byproducts like pyrophosphates and phosphobisethanolamine.[1] The presence of such impurities could contribute to unexpected biological activity.[1] Ideally, the purity of the compound should be verified by analytical methods such as NMR, mass spectrometry, and elemental analysis.
Q5: Can the solvent used to dissolve the this compound be the source of cytotoxicity?
A5: Yes, the vehicle (solvent) used to dissolve the test compound can be cytotoxic at certain concentrations. It is crucial to run a "vehicle-only" control to assess the effect of the solvent on your cells at the same final concentration used in the experimental groups. For many cell lines, DMSO concentrations should be kept at or below 0.5% to avoid toxicity.
Troubleshooting Guides
Problem 1: High Cytotoxicity in All Tested Cell Lines (Including Normal/Control Cells)
This scenario strongly suggests an issue with the compound or the experimental setup rather than a specific biological effect on a particular cell type.
Caption: A logical workflow for troubleshooting unexpected general cytotoxicity.
| Potential Cause | Recommended Action | Rationale |
| Compound Precipitation | Visually inspect wells for cloudiness or precipitate. Centrifuge a sample of the prepared medium with the compound to check for a pellet. | This compound can react with phosphate in the medium (e.g., DMEM) to form insoluble and cytotoxic calcium phosphate precipitates. |
| Compound Impurity | Verify the purity of the compound with the supplier. If possible, perform analytical tests (e.g., HPLC, MS, NMR). Test a new batch from a reputable source. | Synthesis of phosphoethanolamine can leave behind unreacted starting materials or generate cytotoxic byproducts.[1] |
| Solvent Toxicity | Run a dose-response curve for the solvent (e.g., DMSO, ethanol) on your cell line to determine the maximum non-toxic concentration. | The solvent used to dissolve the compound may be cytotoxic at the final concentration in the well. |
| Contamination | Test cell cultures for mycoplasma and other microbial contamination. | Contaminants can stress cells and induce cell death, confounding the results of the cytotoxicity assay. |
| Procedural Errors | Review protocols for cell seeding density, media changes, and incubation times. Ensure consistent and gentle handling of cells. | Inconsistent cell numbers or poor cell health can lead to high variability and false-positive cytotoxicity readings. |
Problem 2: Cytotoxicity Varies Between Experiments or is Not Reproducible
Inconsistent results often point to issues with the stability of the compound or subtle variations in experimental procedures.
Caption: A workflow for addressing reproducibility problems in cytotoxicity experiments.
| Potential Cause | Recommended Action | Rationale |
| Compound Instability | Prepare fresh stock solutions and dilutions immediately before each experiment. Assess the stability of phosphoethanolamine in your culture medium over the time course of the experiment. | Phosphoethanolamine may degrade in aqueous solution at 37°C, leading to a loss of activity or the generation of cytotoxic byproducts. |
| Inconsistent Precipitation | Strictly control the pH of the medium. Ensure consistent mixing and incubation times after adding the compound. | The formation of calcium phosphate precipitates is highly sensitive to pH and temperature, which can vary between experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Cell characteristics and sensitivity to treatments can change as they are passaged over time. |
| Assay Variability | Ensure consistent incubation times for all steps of the cytotoxicity assay (e.g., MTT incubation). Mix plates thoroughly before reading. | Minor variations in assay timing or procedure can lead to significant differences in results. |
Signaling Pathways and Mechanisms
Hypothesized Mechanism of Unexpected Cytotoxicity
The most probable cause of unexpected cytotoxicity is the formation of calcium phosphate precipitates, which are taken up by cells and can lead to lysosomal rupture and cell death.
Caption: Proposed mechanism of cytotoxicity via calcium phosphate precipitation.
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle-only, untreated, and a positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Release Assay
The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Reading: Measure the absorbance at 490 nm. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Plating and Treatment: Treat cells in 6-well plates with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
References
Techniques to prevent the degradation of Phosphoethanolamine calcium during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Calcium Phosphoethanolamine to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Calcium Phosphoethanolamine?
A1: To ensure the long-term stability of solid Calcium Phosphoethanolamine, it should be stored in tightly sealed containers to protect it from moisture. The recommended storage temperature is in a cool, dry place, ideally between 2°C and 8°C. It should also be protected from light. Safety data sheets recommend storing it locked up and away from strong oxidizing agents.[1][2][3]
Q2: How stable is Calcium Phosphoethanolamine in aqueous solutions?
A2: The stability of Calcium Phosphoethanolamine in aqueous solutions is highly dependent on the pH. The phosphate (B84403) ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. For optimal stability, it is recommended to prepare solutions fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at 2-8°C.
Q3: What are the potential degradation pathways for Calcium Phosphoethanolamine?
A3: The primary degradation pathway for Calcium Phosphoethanolamine is the hydrolysis of the phosphate ester bond. This can be accelerated by acidic or basic conditions, leading to the formation of ethanolamine (B43304) and calcium phosphate. Oxidative degradation is another potential pathway, although it is generally less common for this molecule. Under high-heat conditions, thermal decomposition may occur.
Q4: How can I detect the degradation of Calcium Phosphoethanolamine?
A4: Degradation can be detected and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). Such a method can separate the intact Calcium Phosphoethanolamine from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram would indicate degradation.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific drug-excipient compatibility studies for Calcium Phosphoethanolamine are not widely published, general precautions should be taken. Acidic or basic excipients could potentially accelerate the hydrolytic degradation of the phosphate ester. It is always recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in a solid formulation over time. | 1. Improper storage conditions (exposure to humidity, high temperature, or light). 2. Incompatibility with excipients. | 1. Review storage conditions. Ensure the product is stored in a tightly sealed container in a cool, dry, and dark place. 2. Conduct excipient compatibility studies. |
| Precipitate formation in an aqueous solution. | 1. pH of the solution is unfavorable, leading to the formation of insoluble calcium phosphate. 2. Exceeded solubility limit. | 1. Adjust the pH of the solution. The solubility of calcium phosphate is pH-dependent. 2. Ensure the concentration is within the solubility limits at the given temperature and pH. |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation of Calcium Phosphoethanolamine. 2. Contamination of the sample or mobile phase. | 1. Perform a forced degradation study to identify potential degradation products. 2. Verify the purity of the reference standard and the quality of the mobile phase components. |
| Inconsistent analytical results. | 1. Instability of the sample solution. 2. Non-validated analytical method. | 1. Prepare sample solutions fresh before analysis. 2. Develop and validate a stability-indicating HPLC method. |
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | Ethanolamine, Calcium Phosphate |
| 0.1 M NaOH (60°C, 24h) | 12.8% | Ethanolamine, Calcium Phosphate |
| 3% H₂O₂ (RT, 24h) | 4.5% | Oxidative adducts (minor) |
| Thermal (80°C, 48h) | 2.1% | Minor unidentified products |
| Photolytic (ICH Q1B) | 1.5% | Minor unidentified products |
Table 2: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential hydrolytic and thermal degradation. |
| Humidity | < 40% RH | To prevent moisture uptake which can lead to hydrolysis. |
| Light | Protected from light | To prevent potential photolytic degradation. |
| Container | Tightly sealed, inert material | To protect from moisture and atmospheric gases. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of Calcium Phosphoethanolamine in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of Calcium Phosphoethanolamine in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of Calcium Phosphoethanolamine in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid Calcium Phosphoethanolamine in a vial and keep it in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.
-
Photolytic Degradation: Expose 10 mg of solid Calcium Phosphoethanolamine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Note: Since Phosphoethanolamine lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for higher sensitivity and specificity.
Visualizations
Caption: Potential degradation pathways for Calcium Phosphoethanolamine.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Poor Solubility of Phosphoethanolamine Calcium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Phosphoethanolamine calcium (Ca-PE).
Troubleshooting Guide
This guide addresses common issues faced during the dissolution of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding Ca-PE to water or buffer. | The concentration exceeds the intrinsic solubility of Ca-PE in the chosen solvent at the current pH and temperature. | - Decrease the concentration: Start with a lower target concentration. - Modify the pH: Lowering the pH can significantly increase the solubility of calcium salts.[1][2][3][4] - Increase the temperature: Gently warming the solution may aid dissolution, but monitor for any degradation of the compound. |
| The solution is cloudy or contains undissolved particles after vigorous mixing. | Incomplete dissolution due to strong ionic interactions in the crystal lattice. | - Utilize sonication: A bath sonicator can break up solid particles, increasing the surface area exposed to the solvent and promoting dissolution.[5][6] - Allow more time for dissolution: Some compounds require extended mixing times. - Filter the solution: If a small amount of insoluble material remains, sterile filtration (0.22 µm) can clarify the solution, though this will reduce the final concentration. |
| A precipitate forms over time after initial successful dissolution. | The solution is supersaturated and thermodynamically unstable. Changes in temperature or pH, or the introduction of nucleation sites (e.g., dust), can trigger precipitation. | - Prepare fresh solutions: Use the solution shortly after preparation for best results. - Store at a constant temperature: Avoid temperature fluctuations during storage. - Consider the use of co-solvents or chelating agents: These can help stabilize the dissolved Ca-PE. |
| Precipitation occurs when adding the Ca-PE solution to cell culture media. | The pH and ionic composition of the cell culture medium (e.g., presence of phosphate (B84403) and bicarbonate ions) can decrease the solubility of Ca-PE, leading to precipitation.[7][8] | - Add the Ca-PE solution slowly while stirring: This helps to avoid localized high concentrations. - Pre-warm the cell culture medium: Adding a cold solution to a warm medium can sometimes induce precipitation. - Test different media formulations: The concentration of phosphate and other ions can vary between different types of media. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in pure water?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of most calcium salts, including those with phosphate groups, is highly dependent on pH.[1][3][4] Lowering the pH (i.e., making the solution more acidic) generally increases solubility. This is because the phosphate and ethanolamine (B43304) moieties can be protonated, reducing the ionic interactions that lead to precipitation. Conversely, increasing the pH (making the solution more alkaline) will typically decrease its solubility.
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, co-solvents can be an effective strategy. For in vivo formulations, co-solvents such as PEG300 and Tween 80 have been used in combination with DMSO.[10] For laboratory and in vitro use, the choice of co-solvent must be compatible with the experimental system (e.g., not cytotoxic for cell-based assays).
Q4: Are there any chemical additives that can enhance the solubility?
A4: Yes, chelating agents can be very effective. Chelators like ethylenediaminetetraacetic acid (EDTA) bind to calcium ions, forming a soluble complex and thus increasing the overall solubility of the calcium salt.[11][12][13][14][15] The choice and concentration of the chelating agent must be carefully considered, as they can interfere with biological systems by sequestering essential metal ions.
Q5: How can I prepare a stock solution of this compound?
A5: For a concentrated stock solution, especially for non-aqueous applications, dissolving in DMSO is a common starting point, although its solubility may be limited.[10] For aqueous applications, it is recommended to prepare a stock solution in a slightly acidic buffer or to use one of the solubilization protocols outlined below. Due to potential stability issues, it is often best to prepare solutions fresh for each experiment.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to increase the solubility of this compound by lowering the pH of the aqueous solvent.
-
Initial Preparation: Weigh the desired amount of this compound powder.
-
Solvent Addition: Add a portion (e.g., 80%) of the final desired volume of deionized water or a low-buffer solution.
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.
-
Monitoring: Monitor the pH and the dissolution of the solid. Continue adding acid until the solid is fully dissolved. Note the final pH.
-
Final Volume Adjustment: Once the solid is dissolved, add the remaining solvent to reach the final desired volume and concentration.
-
Sterilization (if required): Sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Sonication-Assisted Dissolution
This method uses ultrasonic energy to aid in the dissolution of poorly soluble this compound.
-
Preparation: Weigh the this compound powder and add it to the full volume of the desired aqueous solvent in a suitable container (e.g., a falcon tube or glass vial).
-
Initial Mixing: Vortex the suspension for 30-60 seconds to wet the powder.
-
Sonication: Place the container in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the sample volume in the container.
-
Sonication Cycles: Sonicate in cycles (e.g., 5-10 minutes of sonication followed by a 1-2 minute rest) to prevent excessive heating of the sample.[5]
-
Visual Inspection: After each cycle, visually inspect the solution for undissolved particles. Continue sonication until the solution is clear.
-
Final Step: Once dissolved, the solution can be used directly or sterile-filtered if necessary.
Protocol 3: Co-Solvent/Chelator-Assisted Dissolution
This protocol involves the use of a co-solvent or a chelating agent to enhance the solubility of this compound.
-
Reagent Preparation: Prepare a stock solution of the chosen co-solvent or chelating agent (e.g., a 100 mM stock solution of EDTA, pH adjusted to 8.0).
-
Solvent Preparation: Prepare the final aqueous solvent containing the desired concentration of the co-solvent or chelating agent.
-
Dissolution: Add the weighed this compound powder to the prepared solvent system.
-
Mixing: Stir or vortex the mixture until the solid is completely dissolved. Gentle warming or brief sonication can be used to expedite this process.
-
pH Check and Adjustment: Check the pH of the final solution and adjust if necessary, as the addition of the calcium salt may alter the pH.
-
Sterilization: If required for the application, sterile-filter the final solution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bio.umass.edu [bio.umass.edu]
- 3. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Ultrasound‐assisted solubilization of calcium from micrometer‐scale ground fish bone particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The solubility of calcium and phosphate in two specialty amino acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | inhibitor/agonist | CAS 10389-08-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. Chelating Agents Designed for Effective Calcium Ion Binding and Removal [thinkdochemicals.com]
- 12. The Influence of Chelating Agents on the Kinetics of Calcite Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chelating agents in root canal treatment: mode of action and indications for their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. calcium chelating agent: Topics by Science.gov [science.gov]
- 15. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
Technical Support Center: Optimizing Phosphoethanolamine Calcium Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time and troubleshooting experiments involving Phosphoethanolamine calcium treatment in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cell culture?
Q2: How do I prepare a this compound working solution for my experiments?
A2: While specific solubility in every cell culture medium is not extensively documented, a general protocol for preparing a stock solution can be followed. It is recommended to perform a small-scale solubility test first.
-
Weighing: Aseptically weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a sterile, cell culture-grade solvent. Water or a buffered saline solution like PBS are common choices. Gentle warming and vortexing may aid dissolution.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.
Q3: What is a typical incubation time for this compound treatment?
A3: The optimal incubation time is highly dependent on the cell line, the concentration of the compound, and the desired experimental outcome. Based on available studies, a common starting point is a 24-hour incubation period.[8] However, to determine the optimal time for your specific experiment, a time-course experiment is recommended (e.g., 6, 12, 24, 48, and 72 hours).[9]
Q4: How does this compound induce apoptosis?
Q5: Can this compound affect the cell cycle?
Data on Phosphoethanolamine Treatment in Various Cell Lines
The following tables summarize quantitative data from various studies on the effects of phosphoethanolamine treatment. These values should be used as a starting point for optimizing your own experiments.
Table 1: IC50 Values of Phosphoethanolamine in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Concentration | Reference |
| Skmel-28 | Human Melanoma | 24 | 1.20 mg/mL | [1] |
| K562 | Human Chronic Myeloid Leukemia | 24 | 43.1 mM | [8] |
| K562-Lucena (MDR+) | Human Chronic Myeloid Leukemia | 24 | 145.9 mM | [8] |
| B16F10 | Murine Melanoma | Not Specified | 1.4 mg/mL | [11] |
| MCF-7 | Human Breast Cancer | Not Specified | >20 mM | [5] |
Table 2: Observed Effects of Phosphoethanolamine Treatment at Specific Concentrations and Incubation Times
| Cell Line | Concentration | Incubation Time (hours) | Observed Effect | Reference |
| A2058 | 4.69 - 300 mM | 24 | Reduced viability and blocked clone formation | MedChemExpress Data |
| Ehrlich Ascites Tumor (EAT) | 2.30 mg/mL | Not Specified | Induced apoptosis, loss of mitochondrial potential, increased caspase-3 activity | [1] |
| HepG2 | 40 µM (Meclizine-induced) | 24 | 3.7-fold increase in cellular phosphoethanolamine | [12] |
| Various Tumor Cell Lines | 2.30 mg/mL | 24 | Cytotoxic activity | [1] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol allows for the detection of early and late apoptotic cells by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound | inhibitor/agonist | CAS 10389-08-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. This compound|CAS 10389-08-9|DC Chemicals [dcchemicals.com]
- 3. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shanghai Pemichem Factory Supply this compound Powder CAS 10389-08-9 with High Purity - CAS 10389-08-9 and 10389-08-9 [pemichem.en.made-in-china.com]
- 5. Molecular Causes of Elevated Phosphoethanolamine in Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. web.donga.ac.kr [web.donga.ac.kr]
- 9. mdpi.com [mdpi.com]
- 10. Sequential synthesis and methylation of phosphatidylethanolamine promote lipid droplet biosynthesis and stability in tissue culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effects of phosphoethanolamine and ethanolamine on growth of mammary carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Phosphoethanolamine calcium-mediated biomineralization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro phosphoethanolamine calcium-mediated biomineralization experiments.
Troubleshooting Guides
This section is designed to help researchers identify and resolve specific issues that may lead to inconsistent or unexpected results in their biomineralization assays.
Issue 1: Weak or No Mineralization Detected
Question: My cells have been cultured in osteogenic medium containing phosphoethanolamine and calcium, but I am observing very weak or no Alizarin (B75676) Red S staining. What could be the problem?
Answer: Weak or absent mineralization can stem from several factors, ranging from suboptimal reagent concentrations to issues with the cell culture itself.
-
Suboptimal Reagent Concentrations: The concentrations of both phosphoethanolamine and calcium are critical for inducing mineralization. Ensure you are using them within the optimal range. It has been shown that increasing calcium chloride concentrations (from 2.5 mM to 10 mM) in the osteogenic medium can significantly enhance mineralization in cell lines like MC3T3-E1 and SaOs-2.[1]
-
Culture Duration: Mineralization is a time-dependent process. It's possible that the culture period was not long enough for detectable mineral deposition. Consider extending the culture time.[2]
-
Cell Health and Confluency: Healthy, proliferating cells are essential for robust mineralization. Ensure your cells are not stressed, contaminated, or overly confluent when you begin the differentiation process.
-
Alkaline Phosphatase Activity: Phosphoethanolamine is a substrate for tissue-nonspecific alkaline phosphatase (TNAP), which plays a crucial role in providing inorganic phosphate (B84403) for hydroxyapatite (B223615) crystal formation.[3][4][5][6][7] Low TNAP activity in your cells could lead to inefficient hydrolysis of phosphoethanolamine. You can assay for TNAP activity to confirm its presence and functionality.
-
Expired or Improperly Stored Reagents: Ensure that the phosphoethanolamine, calcium salts, and other media components are not expired and have been stored correctly.[8][9]
Issue 2: High Background or Non-Specific Staining
Question: My Alizarin Red S staining is showing a high background across the entire well, making it difficult to distinguish specific mineralized nodules. What causes this and how can I fix it?
Answer: High background staining is a common artifact in Alizarin Red S staining and can be caused by several factors:
-
Incorrect pH of Staining Solution: The pH of the Alizarin Red S solution is critical for its specificity to calcium deposits. The optimal pH range is between 4.1 and 4.3.[2][8][9][10] A pH outside this range can lead to non-specific binding of the dye.[8] Always check and adjust the pH of your staining solution before use.
-
Inadequate Washing: Insufficient washing after staining can leave behind unbound dye, resulting in a high background. Increase the number and duration of washing steps with distilled water after removing the Alizarin Red S solution.[2][8][9]
-
Over-staining: Incubating the samples in the Alizarin Red S solution for too long can increase the background signal.[8] A typical incubation time is 20-30 minutes at room temperature.[2]
-
Precipitation in the Culture Medium: High concentrations of calcium and phosphate in the medium can sometimes lead to the formation of insoluble precipitates that are not cell-mediated. These precipitates can then non-specifically bind Alizarin Red S. Ensure your medium is properly prepared and filtered.
Issue 3: Uneven or Patchy Staining
Question: The Alizarin Red S staining in my culture wells is patchy and inconsistent. What could be the reason for this?
Answer: Uneven staining patterns often reflect inconsistencies in the cell culture or the staining procedure itself.
-
Uneven Cell Distribution: If the cells are not seeded evenly, they will form a non-uniform monolayer, leading to patchy mineralization. Ensure a single-cell suspension and proper distribution of cells when seeding.
-
Incomplete Reagent Coverage: During fixation or staining, ensure that the entire cell monolayer is completely covered with the respective solutions.[8]
-
Cell Detachment: Rough handling during washing steps can cause patches of cells to detach, leading to uneven staining. Be gentle during all washing and reagent addition/removal steps.
-
Unfiltered Staining Solution: The Alizarin Red S solution may contain undissolved particles that can precipitate onto the sample and cause artifacts.[8] It is recommended to filter the staining solution through a 0.22 µm filter.[2]
Issue 4: Inconsistent Results Between Experiments
Question: I am getting significant variability in the extent of mineralization between different experimental runs, even when I follow the same protocol. How can I improve reproducibility?
Answer: Reproducibility is key in scientific research. Inconsistent results in biomineralization assays can be minimized by carefully controlling several experimental parameters.
-
Reagent Preparation: Prepare fresh reagents, especially the Alizarin Red S staining solution, for each experiment or ensure they are stored correctly and within their shelf life.[8][9] The pH of the staining solution should be verified each time.[10]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and differentiation potential can change with extensive passaging.
-
Standardization of Protocols: Strictly adhere to a standardized protocol for cell seeding density, media changes, incubation times, and staining procedures.
-
Environmental Factors: Maintain consistent environmental conditions in the incubator, such as temperature, humidity, and CO2 levels, as these can affect cell growth and differentiation.
-
Quantification Method: Use a reliable and consistent method for quantifying mineralization. While visual assessment is useful, a more quantitative approach, such as dye extraction and spectrophotometric measurement, is recommended for reducing subjectivity.[1][2][11]
Frequently Asked Questions (FAQs)
Q1: What is the principle of Alizarin Red S staining?
A1: Alizarin Red S is an anthraquinone (B42736) dye that selectively binds to calcium salts through a chelation process, forming a visible orange-red complex.[2][8] This allows for the visualization and quantification of calcium deposits in the extracellular matrix, which is an indicator of biomineralization.
Q2: Is Alizarin Red S staining specific to calcium?
A2: While widely used for calcium detection, Alizarin Red S is not strictly specific. It can also form complexes with other divalent cations such as magnesium, manganese, barium, and strontium. However, in most biological samples, these elements are not present at high enough concentrations to interfere with the specific detection of calcium deposits.[10][12]
Q3: Can I quantify the amount of mineralization?
A3: Yes, Alizarin Red S staining can be quantified. The most common method involves extracting the bound dye from the stained cells using a solution like 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[2][11] The extracted dye's absorbance is then measured using a spectrophotometer, typically at a wavelength of 405-550 nm.[2][11]
Q4: What is the role of PHOSPHO1 in this process?
A4: PHOSPHO1 is a phosphatase that plays a crucial role in initiating bone mineralization. It is localized within matrix vesicles and hydrolyzes phosphoethanolamine and phosphocholine (B91661) to release inorganic phosphate (Pi).[13][14][15] This localized increase in Pi concentration within the matrix vesicles is a critical step for the nucleation of hydroxyapatite crystals.[15]
Q5: How does alkaline phosphatase (TNAP) contribute to mineralization?
A5: Tissue-nonspecific alkaline phosphatase (TNAP) is another key enzyme in biomineralization. It is an ectoenzyme that hydrolyzes various phosphate-containing molecules, including inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[3][4] By hydrolyzing PPi and providing a local source of inorganic phosphate, TNAP facilitates the growth of hydroxyapatite crystals on the extracellular matrix.[3]
Data Presentation
Table 1: Troubleshooting Common Issues in Alizarin Red S Staining
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Insufficient mineralization | Extend culture period in osteogenic medium.[2] |
| Suboptimal reagent concentrations | Optimize calcium (e.g., 2.5-10 mM CaCl2) and phosphoethanolamine concentrations.[1] | |
| Low alkaline phosphatase activity | Assay for TNAP activity; ensure cells are healthy and at an appropriate passage number. | |
| High Background Staining | Incorrect pH of staining solution | Adjust Alizarin Red S solution pH to 4.1-4.3.[2][8][10] |
| Inadequate washing | Increase the number and duration of washing steps with distilled water after staining.[2][8] | |
| Over-staining | Reduce incubation time with Alizarin Red S solution to 20-30 minutes.[2] | |
| Uneven/Patchy Staining | Non-uniform cell monolayer | Ensure even cell seeding and distribution. |
| Incomplete reagent coverage | Make sure the entire cell layer is covered during fixation and staining.[8] | |
| Cell detachment | Handle plates gently during washing steps. |
Experimental Protocols
Protocol 1: In Vitro Biomineralization Assay
This protocol provides a general guideline for inducing biomineralization in osteogenic cells using phosphoethanolamine and calcium.
-
Cell Seeding: Seed osteogenic cells (e.g., MC3T3-E1, SaOs-2) in a multi-well plate at a density that allows them to reach confluency before starting differentiation.
-
Growth Phase: Culture the cells in their standard growth medium until they reach 80-90% confluency.
-
Osteogenic Induction: Replace the growth medium with osteogenic differentiation medium. This medium is typically composed of a basal medium (e.g., α-MEM) supplemented with fetal bovine serum, ascorbic acid (ascorbate-2-phosphate), dexamethasone, and the mineralizing agents:
-
Phosphoethanolamine: Typically used at a concentration of 1-10 mM.
-
Calcium Chloride: Concentrations can be optimized, with studies showing enhanced mineralization at 2.5-10 mM.[1]
-
-
Culture and Media Changes: Culture the cells in the osteogenic medium for 14-28 days. Change the medium every 2-3 days.
-
Assessment of Mineralization: At the end of the culture period, assess mineralization using Alizarin Red S staining (see Protocol 2).
Protocol 2: Alizarin Red S Staining and Quantification
This protocol details the procedure for staining and quantifying calcium deposits in cultured cells.
-
Preparation of Alizarin Red S Solution (2% w/v):
-
Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water.
-
Adjust the pH to 4.1-4.3 using 0.1% ammonium (B1175870) hydroxide (B78521) or dilute HCl.[2][10]
-
Filter the solution through a 0.22 µm filter. Store at 4°C, protected from light.[2]
-
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[2]
-
Wash the cells three times with deionized water.
-
-
Staining:
-
Visualization:
-
Visualize the orange-red mineralized nodules under a bright-field microscope.
-
-
Quantification (Dye Extraction):
-
To each stained well, add 1 mL of 10% acetic acid.[2]
-
Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.
-
Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.
-
Heat the tubes at 85°C for 10 minutes, then place on ice for 5 minutes.[11]
-
Centrifuge the slurry at 20,000 x g for 15 minutes.[11]
-
Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[11]
-
Read the absorbance of the solution in a 96-well plate at 405 nm.[11]
-
Mandatory Visualization
Caption: Signaling pathway of phosphoethanolamine-mediated biomineralization.
Caption: Experimental workflow for in vitro biomineralization assay.
Caption: Troubleshooting flowchart for inconsistent biomineralization.
References
- 1. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. The mechanism of mineralization and the role of alkaline phosphatase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. josorge.com [josorge.com]
- 5. mdpi.com [mdpi.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 11. 3hbiomedical.com [3hbiomedical.com]
- 12. Clinical utility of the alizarin red S stain on permanent preparations to detect calcium-containing compounds in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osteoblasts sense extracellular levels of phosphate to control the local expression of phosphatases for matrix mineralisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. How To Build a Bone: PHOSPHO1, Biomineralization, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in Phosphoethanolamine Calcium Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Phosphoethanolamine calcium.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is typically soluble in aqueous solutions. For cell culture experiments, it is recommended to dissolve it in sterile, deionized water or a buffered solution such as HEPES-buffered saline (HBS) to a stock concentration of 10-100 mM.[1] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] For long-term storage, -80°C is preferable. The powder form should be stored at -20°C.[3]
Q2: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
A2: Precipitation is a common issue and is often due to the formation of insoluble calcium phosphate (B84403) complexes.[4] The solubility of calcium phosphate is highly dependent on pH, temperature, and the concentration of phosphate and other ions in the medium.[5]
-
pH: Higher pH increases the likelihood of precipitation.[5][6] Ensure your medium is buffered and the pH is maintained within the optimal physiological range (typically 7.2-7.4).
-
Concentration: High concentrations of both calcium and phosphate can lead to precipitation. Consider the phosphate concentration in your basal medium when preparing your this compound solution.
-
Order of Addition: When preparing working solutions, add the this compound solution to the medium slowly while gently stirring to ensure even dispersion.[7] Avoid adding a highly concentrated stock solution directly to a small volume of medium.
-
Temperature: Changes in temperature can affect solubility. Prepare solutions at room temperature and ensure they are fully dissolved before adding to the cell culture.[2]
Q3: My cell viability assay results are inconsistent when using this compound. What are some potential reasons?
A3: Inconsistent cell viability results can stem from several factors:
-
Precipitation: As mentioned in Q2, precipitates can be toxic to cells or interfere with the assay readings.[2] Visually inspect your wells for any precipitation before adding viability reagents.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in results.[8]
-
Metabolic Activity: Some viability assays, like MTT, measure metabolic activity.[8][9] If this compound alters the metabolic state of your cells, this could affect the assay readout without directly impacting cell viability. Consider using a complementary assay that measures a different parameter, such as cell membrane integrity (e.g., trypan blue exclusion or a live/dead staining kit).[8][9]
-
Incubation Time: The timing of your viability assay after treatment is crucial. Ensure you are measuring at a consistent and appropriate time point to capture the desired biological effect.
Q4: What are typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. Based on available literature for related compounds and general cell culture practices, a starting range of 1 µM to 1 mM can be considered.
Q5: Can this compound affect intracellular calcium levels?
A5: While direct evidence for this compound's effect on intracellular calcium is limited, its role as a precursor to phosphatidylethanolamine (B1630911) (PE) suggests a potential indirect influence. PE is a major component of cell membranes and its levels can impact the function of membrane-bound channels and pumps that regulate calcium homeostasis.[5] It is advisable to perform a calcium flux assay to directly measure any changes in intracellular calcium concentration in response to treatment.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Solution Instability/Precipitation | Prepare fresh working solutions for each experiment. Visually inspect for precipitates under a microscope. Refer to the solution stability troubleshooting guide below. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage number, seeding density, and growth phase. Standardize all incubation times and media conditions. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents before use. |
| Biological Variability | Use cells from the same passage number for comparative experiments. Include appropriate positive and negative controls in every experiment. |
Problem 2: Difficulty in preparing a stable this compound solution.
| Potential Cause | Troubleshooting Step |
| High Concentration in Phosphate-Rich Medium | Lower the stock solution concentration or use a phosphate-free buffer for initial dissolution before adding to the final medium. |
| Incorrect pH | Adjust the pH of the solvent to be slightly acidic (around 7.0) before dissolving the powder.[5] |
| Order of Reagent Addition | Add the this compound solution to the bulk of the medium last, while stirring.[7] |
| Temperature Effects | Dissolve at room temperature. Avoid heating the solution, as this can promote precipitation.[2] |
Problem 3: Unexpected results in cell-based assays (e.g., viability, signaling).
| Potential Cause | Troubleshooting Step |
| Off-target Effects | Ensure the purity of the this compound. Include a vehicle control (the solvent used to dissolve the compound) in all experiments. |
| Assay Interference | The compound may interfere with the assay chemistry. Run a cell-free control with the compound and the assay reagents to check for direct interactions. |
| Alteration of Cellular Metabolism | For metabolic assays like MTT, WST-1, or resazurin-based assays, confirm results with a method that measures a different cellular parameter, such as ATP levels or membrane integrity.[8][10] |
| Incorrect Assay Window | Optimize the treatment duration and the timing of the assay to capture the biological response of interest. A time-course experiment is recommended. |
Data Presentation
Table 1: Solubility of Calcium Phosphate in Cell Culture Media as a Function of pH
| pH | Lowest Calcium Concentration Resulting in Precipitation (mM) |
| 6.8 | > 12.5 |
| 7.2 | ~12.5 |
| 7.6 | ~8.0 |
| 7.9 | ~6.0 |
Data synthesized from studies on calcium phosphate precipitation in DMEM/F12 medium.[5] The presence of phosphoethanolamine may alter these values.
Table 2: Common Calcium Concentrations in Cell Culture Media
| Medium | Calcium Concentration (mM) |
| BGJb Medium Fitton-Jackson Modification | 0 |
| MCDB media 151, 153 (for keratinocytes) | 0.03 |
| Nutrient Mixtures, Ham's F-10 and F-12 | 0.30 |
| RPMI-1640 | 0.42 |
| MCDB medium 302 (for CHO cells) | 0.60 |
| DMEM/Ham's Nutrient Mixture F-12 (50:50) | 1.05 |
| Basal Medium Eagle (BME), DMEM, MEM | 1.8 |
| MCDB media 201 (for Chick Embryo Fibroblasts) | 2.0 |
Data from various cell culture media formulations.[11]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
-
Materials:
-
This compound powder
-
Sterile, deionized water or 20 mM HEPES buffer (pH 7.2)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure for 100 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or HEPES buffer to achieve a 100 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Procedure for Preparing Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Warm the desired volume of cell culture medium to 37°C.
-
While gently swirling the medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Use the prepared medium immediately. Do not store the final working solution for extended periods.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Measurement of Intracellular Calcium Mobilization
-
Materials:
-
Cells of interest seeded on black-walled, clear-bottom 96-well plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with and without calcium
-
This compound working solution
-
Fluorescence plate reader with dual excitation capabilities
-
-
Procedure:
-
Load cells with Fura-2 AM (typically 1-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS (with calcium) to each well.
-
Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: ~510 nm).
-
Inject the this compound working solution into the wells and immediately begin recording the fluorescence ratio over time.
-
Analyze the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium response.
-
Mandatory Visualization
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Calcium Phosphate Transfection Kit Protocol [sigmaaldrich.com]
- 2. merck.com [merck.com]
- 3. RCN1 suppresses ER stress-induced apoptosis via calcium homeostasis and PERK–CHOP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. researchgate.net [researchgate.net]
- 6. merck.com [merck.com]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of Phosphoethanolamine Calcium and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of Phosphoethanolamine (Ca-PE), a synthetic aminophosphate, and Doxorubicin (B1662922), a well-established anthracycline antibiotic used in chemotherapy. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, and outline common experimental protocols for their evaluation.
Introduction
Doxorubicin is a cornerstone of cancer chemotherapy, with a broad spectrum of activity against various malignancies.[1] Its use, however, is often limited by significant side effects, most notably cardiotoxicity.[2][3] This has driven the search for alternative or complementary anticancer agents with improved safety profiles. Phosphoethanolamine has been a subject of interest and controversy, with some preclinical studies suggesting potential anticancer effects, while its clinical efficacy remains a topic of debate and further investigation.[4][5] This guide aims to provide an objective comparison based on currently available scientific literature.
Mechanism of Action
The two compounds exhibit distinct proposed mechanisms of anticancer activity.
Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[1][6][7] It also stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils, which leads to DNA strand breaks.[1][6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[6] This induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, and can trigger apoptotic pathways.[6]
-
Induction of Apoptosis: The cellular damage instigated by doxorubicin activates various signaling pathways that converge on apoptosis, or programmed cell death. This includes both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]
Phosphoethanolamine Calcium , in contrast, is thought to influence the lipid metabolism of cancer cell membranes. Its proposed mechanisms include:
-
Alteration of Membrane Phospholipids: It is hypothesized that phosphoethanolamine may be incorporated into the cell membrane, altering its fluidity and signaling properties, potentially leading to apoptosis.[5][9]
-
Mitochondrial Pathway of Apoptosis: Some studies suggest that phosphoethanolamine can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.[5][10] This pathway is also associated with the inhibition of the anti-apoptotic protein Bcl-2 and the cell cycle protein cyclin D1, alongside the stimulation of the tumor suppressor p53.[5]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin and phosphoethanolamine from various preclinical studies. It is crucial to note that these values are from different studies, employing varied cell lines and experimental conditions, and therefore do not represent a direct head-to-head comparison.
Table 1: IC50 Values for Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Melanoma | 2.77 ± 0.20 |
| SK-OV-3 | Ovarian Cancer | 0.0048 |
| HEY A8 | Ovarian Cancer | 0.0074 |
| A2780 | Ovarian Cancer | 0.015 |
Data extracted from a summary of literature values.[4]
Table 2: IC50 Values for Synthetic Phosphoethanolamine
| Cell Line | Cancer Type | IC50 | Delivery Method |
| B16F10 | Murine Melanoma | 1.4 mg/mL | Free drug |
| B16F10 | Murine Melanoma | 0.8 mM | Liposomal delivery |
| Hepa1c1c7 | Murine Hepatoma | 0.2 mM | Liposomal delivery |
Data from separate preclinical studies. Direct comparison is not possible due to different units and delivery methods.
Experimental Protocols
This section outlines generalized protocols for key experiments used to evaluate the anticancer effects of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the test compound (this compound or Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the intended period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[4]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at 4°C for at least 2 hours.[11]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[11]
-
Incubation: Incubate at room temperature in the dark for at least 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA.[13]
Visualizations
Signaling Pathways
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Hypothesized mechanism of action for Phosphoethanolamine.
Experimental Workflow
Caption: General workflow for in vitro comparative studies.
Conclusion
Doxorubicin is a potent and well-characterized chemotherapeutic agent with multiple mechanisms of action centered on DNA damage and induction of apoptosis.[1][6][7] Its clinical utility is, however, hampered by significant toxicity.[2][3] this compound is a compound that has been suggested to have anticancer properties, potentially through mechanisms involving the cell membrane and mitochondrial-mediated apoptosis.[5][9] However, the scientific evidence supporting its efficacy is still preliminary and requires more rigorous, controlled, and comparative studies to be substantiated. The quantitative data available for phosphoethanolamine is sparse and derived from a limited number of preclinical studies, making direct comparisons with established drugs like doxorubicin challenging. Further research, including head-to-head in vitro and in vivo studies with standardized protocols, is necessary to fully elucidate the potential of this compound as a therapeutic agent for cancer.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis assay [bio-protocol.org]
- 3. 2.4. Apoptosis assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. mdpi.com [mdpi.com]
- 9. revistas.pucsp.br [revistas.pucsp.br]
- 10. Anticancer effects of synthetic phosphoethanolamine on Ehrlich ascites tumor: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anticancer Efficacy of Phosphoethanolamine Calcium in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer efficacy of synthetic phosphoethanolamine (Pho-s) in various mouse models, benchmarked against established alternative chemotherapeutic agents. The data presented is compiled from peer-reviewed preclinical studies to offer an objective overview for researchers in oncology and drug development. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key studies, and visualizes experimental workflows and signaling pathways using Graphviz diagrams.
I. Comparative Efficacy of Phosphoethanolamine and Alternatives
The following tables summarize the in vivo anticancer effects of synthetic phosphoethanolamine (Pho-s) in comparison to standard chemotherapeutic agents in specific mouse tumor models.
Table 1: Efficacy in B16-F10 Melanoma Mouse Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) ± SD (at study endpoint) | Survival Rate (%) / Median Survival (days) | Key Findings | Reference |
| Control (Saline) | N/A | 3310 ± 1022 | N/A | Uninhibited tumor growth. | [1] |
| Phosphoethanolamine (Pho-s) | 7 and 14 mg/kg; intratumoral injection | Significant reduction | Increased survival rate | Pho-s treatment decreased tumor growth and metastasis. | |
| Dacarbazine (DTIC) | 10 mg/kg | N/A | Median Survival: 7.5 days | Standard chemotherapeutic agent for melanoma. | [2] |
| Doxorubicin (B1662922) (SSL-DOX) | 3 mg/kg; IV, q3d | 3310 ± 1022 | N/A | Liposomal doxorubicin showed significant tumor growth inhibition compared to control. | [1] |
| iRGD-SSL-DOX | 3 mg/kg; IV, q3d | 1205 ± 496 | N/A | Targeted liposomal doxorubicin demonstrated superior tumor growth inhibition. | [1] |
Note: Direct comparison of tumor volume and survival data between studies should be done with caution due to variations in experimental design.
Table 2: Efficacy in Ehrlich Ascites Carcinoma (EAC) Mouse Model
| Treatment Group | Dosage & Administration | Change in Body Weight (%) | Mean Survival Time (days) | Key Findings | Reference |
| Control (EAC) | N/A | +50% | N/A | Significant increase in body weight due to ascites. | [3] |
| Phosphoethanolamine (Pho-s) | 35 and 70 mg/kg; daily i.p. injection | Significant reduction | Significantly increased | Pho-s inhibited tumor growth and increased lifespan without causing liver toxicity. | [1][4] |
| Cisplatin | 3.5 mg/kg; single i.p. injection | N/A | Prolonged MST | Standard chemotherapeutic agent for various cancers. | [5] |
| Hesperidin + Cisplatin | Hesp: 50mg/kg; Cis: 2.5 & 5 mg/kg | Restored to normal | N/A | Combination therapy showed potent antitumor effects and minimized cisplatin's renal side effects. | [3] |
Note: Body weight change is an indicator of ascites fluid accumulation in this model.
II. Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
A. B16-F10 Melanoma Mouse Model
-
Cell Line: B16-F10 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneous injection of 1 x 10^5 B16-F10 cells into the dorsal region of the mice.
-
Phosphoethanolamine Treatment:
-
Dosage: 7 and 14 mg/kg body weight.
-
Administration: Intratumoral injections.
-
-
Doxorubicin Treatment:
-
Formulation: Doxorubicin loaded in iRGD-modified sterically-stabilized liposomes (iRGD-SSL-DOX).
-
Dosage: 3 mg/kg.
-
Administration: Intravenous (IV) injection every 3 days for three doses, starting when tumor volume reached 150-200 mm³.
-
-
Efficacy Evaluation:
-
Tumor Volume: Measured with a caliper and calculated using the formula: V = length (cm) × width (cm²) × 0.5236.[1]
-
Survival Rate: Monitored daily.
-
Metastasis: Lungs were examined for metastatic nodules.
-
Histopathology: Tumors were excised for histological analysis to assess necrosis and apoptosis.
-
B. Ehrlich Ascites Carcinoma (EAC) Mouse Model
-
Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.
-
Animal Model: Female albino mice or BALB/c mice.
-
Tumor Induction: Intraperitoneal (i.p.) injection of 2 x 10^6 or 1 x 10^5 EAC cells per mouse.[1][3]
-
Phosphoethanolamine Treatment:
-
Dosage: 35 and 70 mg/kg body weight.
-
Administration: Daily i.p. injections starting 48 hours after tumor implantation.[1]
-
-
Cisplatin Treatment:
-
Dosage: 3.5 mg/kg body weight.
-
Administration: Single i.p. injection 24 hours after tumor inoculation.[5]
-
-
Efficacy Evaluation:
-
Tumor Growth: Monitored by changes in body weight and measurement of ascitic fluid volume at the end of the experiment.
-
Survival Time: Recorded daily, and the mean survival time (MST) and percentage increase in lifespan were calculated.
-
Cell Viability: Viable tumor cell count in the ascitic fluid was determined.
-
III. Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo anticancer efficacy of a test compound in a mouse tumor model.
Caption: General experimental workflow for in vivo anticancer efficacy studies.
Signaling Pathway of Phosphoethanolamine-Induced Apoptosis
Synthetic phosphoethanolamine is reported to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.[6][7]
Caption: Proposed signaling pathway for Phosphoethanolamine-induced apoptosis.
References
- 1. Anticancer Effects of Synthetic Phosphoethanolamine on Ehrlich Ascites Tumor: An Experimental Study | Anticancer Research [ar.iiarjournals.org]
- 2. scielo.br [scielo.br]
- 3. Protective and Therapeutic Efficacy of Hesperidin versus Cisplatin against Ehrlich Ascites Carcinoma-Induced Renal Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of synthetic phosphoethanolamine on Ehrlich ascites tumor: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regression of murine Ehrlich ascites carcinoma using synthesized cobalt complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
Comparative analysis of Phosphoethanolamine calcium and phosphatidylethanolamine on cell signaling.
A comprehensive guide for researchers and drug development professionals on the distinct signaling roles of a key phospholipid and its metabolic precursor.
This guide provides a detailed comparative analysis of the effects of Phosphoethanolamine calcium and the membrane phospholipid Phosphatidylethanolamine on cellular signaling pathways. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct mechanisms of action and potential impacts on cellular function.
Introduction
Phosphoethanolamine (PE) and Phosphatidylethanolamine (PEtn) are two closely related molecules in the Kennedy pathway for phospholipid biosynthesis. PE is a water-soluble precursor to PEtn, a major, cone-shaped lipid component of cellular membranes. While structurally similar, their downstream effects on cell signaling are divergent. Phosphoethanolamine, particularly in its calcium salt form, is thought to influence signaling cascades primarily after its metabolic conversion or through modulation of intracellular calcium levels. In contrast, Phosphatidylethanolamine exerts its influence directly through its structural role in membranes, affecting the localization and activity of signaling proteins, and by acting as a precursor for other signaling molecules.
Comparative Data on Cellular Effects
The following table summarizes quantitative data from various studies, illustrating the differential impacts of Phosphoethanolamine and Phosphatidylethanolamine on key cellular processes.
| Parameter | Phosphoethanolamine | Phosphatidylethanolamine | Key Findings & References |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines (e.g., 50% reduction in viability of MCF-7 cells at 200 µg/mL). | Generally anti-apoptotic; promotes cell survival. Essential for mitochondrial function. | Phosphoethanolamine has been studied for its pro-apoptotic effects in oncology, while Phosphatidylethanolamine is crucial for maintaining mitochondrial membrane integrity and preventing apoptosis. |
| Cell Cycle Progression | Can induce cell cycle arrest at the G0/G1 phase in tumor cells. | Required for the completion of cytokinesis; its deficiency leads to cytokinesis failure. | This highlights a key difference: Phosphoethanolamine can act as an anti-proliferative agent, whereas Phosphatidylethanolamine is essential for cell division. |
| Autophagy Modulation | Indirectly influences autophagy through metabolic effects. | Directly participates in autophagosome formation by conjugating with LC3 to form LC3-II. | Phosphatidylethanolamine is a direct and critical component of the core autophagy machinery. |
| Kinase Pathway Activation | May modulate PI3K/Akt and MAPK pathways, though often linked to its anti-cancer properties. | Can recruit and activate kinases like Raf-1 to the cell membrane. | Phosphatidylethanolamine's role is often structural, facilitating the assembly of signaling complexes on membranes. |
Signaling Pathways and Mechanisms of Action
This compound
The signaling effects of this compound can be attributed to two main mechanisms: its role as a precursor in lipid synthesis and the independent action of intracellular calcium as a second messenger. Exogenously supplied Phosphoethanolamine is transported into the cell and enters the Kennedy pathway, where it is converted to CDP-ethanolamine and finally incorporated into Phosphatidylethanolamine. Any observed signaling effects may be a downstream consequence of altered membrane composition. Additionally, the calcium component can transiently increase intracellular calcium concentrations, activating a wide array of calcium-dependent enzymes such as protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).
Caption: Proposed signaling mechanism for this compound.
Phosphatidylethanolamine
Phosphatidylethanolamine is an integral structural component of cellular membranes. Its unique conical shape influences membrane curvature, which is critical for processes like vesicle formation, fusion, and cell division. In signaling, PEtn can act as a lipid anchor and a docking site for various proteins. For instance, it can recruit signaling proteins like Raf-1 to the membrane, a crucial step in the activation of the MAPK pathway. Furthermore, PEtn is the substrate for the covalent attachment of Atg8-family proteins (like LC3), a seminal step in autophagosome elongation.
Caption: Direct signaling roles of Phosphatidylethanolamine.
Experimental Protocols
Western Blot for LC3-I to LC3-II Conversion (Autophagy Assay)
This protocol is used to assess the induction of autophagy by measuring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at a density of 1x10⁶ cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentration of Phosphoethanolamine or induce serum starvation to modulate Phosphatidylethanolamine levels for 24 hours. A positive control (e.g., rapamycin) and a negative control (vehicle) should be included.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities for LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). Calculate the LC3-II/LC3-I ratio.
Caption: Workflow for Western Blot analysis of LC3 lipidation.
Kinase Activity Assay (e.g., Raf-1)
This protocol provides a general framework for an in-vitro kinase assay to determine if Phosphatidylethanolamine-containing liposomes can facilitate the activation of a kinase like Raf-1.
-
Liposome Preparation: Prepare liposomes containing a defined molar ratio of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PEtn) (e.g., 80% PC, 20% PEtn). A control set of liposomes should contain 100% PC.
-
Kinase Reaction: In a microcentrifuge tube, combine recombinant, inactive Raf-1 kinase, the prepared liposomes (PEtn-containing or control), and a kinase buffer containing ATP and a known substrate (e.g., inactive MEK1).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes to allow for potential kinase activation and substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-MEK1).
-
Analysis: Compare the levels of substrate phosphorylation in the presence of PEtn-containing liposomes versus control liposomes. An increased signal indicates that PEtn facilitates Raf-1 activation.
Conclusion
This compound and Phosphatidylethanolamine, despite being metabolically linked, exhibit fundamentally different modes of interaction with cellular signaling networks. Phosphatidylethanolamine acts as a direct, structural modulator of signaling events at the membrane level, influencing protein recruitment, membrane dynamics, and autophagy. The effects of this compound are likely indirect, resulting from its metabolic conversion into Phosphatidylethanolamine or from the broad, second-messenger effects of a potential calcium influx. Understanding these distinct roles is critical for researchers in drug development and cell biology when interpreting experimental results and designing novel therapeutic strategies.
A Comparative Analysis of Phosphoethanolamine Calcium and Calcium Glycerophosphate in Biomedical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Phosphoethanolamine Calcium and Calcium Glycerophosphate, supported by experimental data and detailed protocols. This document aims to facilitate informed decisions in the selection of calcium and phosphate (B84403) sources for various research and therapeutic applications.
This guide delves into the mechanisms of action, bioavailability, and applications of two organic calcium salts: this compound and Calcium Glycerophosphate. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective efficacies, particularly in the contexts of bone mineralization and calcium and phosphate supplementation.
Executive Summary
Phosphoethanolamine and its derivatives are integral to cellular membrane structure and signaling. Calcium Glycerophosphate is a well-established supplement for dental health and parenteral nutrition. The primary distinction lies in their organic moieties, which influence their metabolic pathways and potential cellular interactions. While both serve as sources of calcium and phosphate, their suitability for specific applications may differ based on their unique biochemical properties.
Comparative Data on Efficacy
The following table summarizes quantitative data from various studies to facilitate a comparison between the two compounds. Due to the lack of head-to-head trials, data is presented from separate studies investigating similar endpoints.
| Parameter | Phosphoethanolamine | Calcium Glycerophosphate | Source (Citation) |
| In Vitro Bone Mineralization | Induces calcium accumulation in chick periosteal osteogenesis model. | Promotes mineralization in osteoblast cultures; used as a phosphate source in mineralization assays. | [1][2] |
| Calcium Retention (Animal Model) | Data not available for the calcium salt. | In piglets on TPN, retention was 14.5 ± 0.2 mmol/kg/24h. | [3] |
| Phosphorus Retention (Animal Model) | Data not available for the calcium salt. | In piglets on TPN, retention was 13.3 ± 0.4 mmol/kg/24h. | [3] |
| Bone Mineralization (Animal Model) | Data not available for the calcium salt. | Significantly higher ratio of Ca to fat-free dry weight in humerus and femur of piglets on TPN compared to control. | [3] |
| Calcium Retention (Human) | Data not available for the calcium salt. | In low-birth-weight infants on TPN, net retention was 1.0 ± 0.2 mmol/kg/d (similar to calcium gluconate + phosphate). | [4][5] |
| Phosphorus Retention (Human) | Data not available for the calcium salt. | In low-birth-weight infants on TPN, net retention was 0.8 ± 0.3 mmol/kg/d (similar to calcium gluconate + phosphate). | [4][5] |
| Dental Remineralization | Data not available. | Significantly increased surface microhardness of demineralized primary enamel in vitro. | [6] |
Signaling Pathways and Mechanisms of Action
This compound
Phosphoethanolamine is a key intermediate in the Kennedy pathway for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[7] As a calcium salt, it is expected to dissociate to provide calcium ions (Ca2+) and phosphoethanolamine. The calcium ions can then participate in various cellular signaling pathways. Phosphoethanolamine itself can be utilized by cells for PE synthesis, which is crucial for membrane integrity and function. The phosphatase PHOSPHO1 can hydrolyze phosphoethanolamine to release inorganic phosphate (Pi), which is essential for bone mineralization.[8]
Calcium Glycerophosphate
The mechanism of action for Calcium Glycerophosphate is primarily through its dissociation in an aqueous environment into calcium ions (Ca2+) and glycerophosphate ions.[9][10] These ions are then readily available for various physiological processes. In the context of bone and dental health, the released calcium and phosphate ions contribute directly to the mineralization of bone matrix and tooth enamel.[6][11] The glycerophosphate can also be hydrolyzed by alkaline phosphatase to yield glycerol (B35011) and inorganic phosphate, further increasing the local concentration of phosphate available for mineralization.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
In Vitro Bone Mineralization Assay (Alizarin Red S Staining)
This protocol is adapted from standard methods for assessing osteoblast-mediated calcium deposition.[9][13]
Objective: To quantify the mineralization of extracellular matrix by osteoblasts in culture when treated with this compound or Calcium Glycerophosphate.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1 or SaOs-2)
-
Culture medium (e.g., α-MEM or DMEM) with fetal bovine serum and antibiotics
-
Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate, or the test compounds)
-
24-well culture plates
-
Phosphate-buffered saline (PBS)
-
10% (v/v) neutral buffered formalin
-
40 mM Alizarin Red S (ARS) solution (pH 4.1-4.3)
-
10% (w/v) cetylpyridinium (B1207926) chloride (CPC) solution
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed osteoblasts into 24-well plates at a density that allows for confluence and nodule formation over the culture period.
-
Induction of Differentiation: Once cells are confluent, replace the growth medium with osteogenic differentiation medium containing either this compound or Calcium Glycerophosphate at various concentrations. A positive control with β-glycerophosphate and a negative control without any organic phosphate source should be included.
-
Culture: Culture the cells for 14-28 days, changing the medium every 2-3 days.
-
Fixation: After the culture period, aspirate the medium, wash the cells with PBS, and fix with 10% formalin for 15-30 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 40 mM ARS solution for 20-30 minutes at room temperature.
-
Washing: Aspirate the ARS solution and wash the wells multiple times with deionized water to remove non-specific staining.
-
Quantification:
-
Visually inspect and photograph the stained wells to assess the extent of mineralization.
-
For quantitative analysis, add 10% CPC solution to each well to destain and dissolve the calcium-bound ARS.
-
Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 562 nm.
-
Create a standard curve with known concentrations of ARS to quantify the amount of bound dye, which correlates with the amount of calcium deposition.
-
Animal Model for Calcium and Phosphorus Retention
This protocol is based on balance studies conducted in animal models to determine the retention of minerals from dietary supplements.[3]
Objective: To determine the net retention of calcium and phosphorus from diets supplemented with this compound or Calcium Glycerophosphate in a growing animal model (e.g., rats).
Materials:
-
Young, growing rats (e.g., Sprague-Dawley)
-
Metabolic cages for separate collection of urine and feces
-
Control diet and experimental diets supplemented with this compound or Calcium Glycerophosphate.
-
Analytical equipment for measuring calcium and phosphorus content in diet, urine, and feces (e.g., atomic absorption spectrophotometer for calcium, colorimetric assay for phosphorus).
Procedure:
-
Acclimatization: House the rats in individual metabolic cages and allow them to acclimatize for a period of 5-7 days, providing them with the control diet.
-
Experimental Period: Randomly assign the rats to different dietary groups: control, this compound, and Calcium Glycerophosphate.
-
Sample Collection: Over a defined period (e.g., 7 days), meticulously collect all urine and feces from each animal. Record the total food intake for each animal.
-
Sample Processing:
-
Homogenize the feces collected over the experimental period for each rat.
-
Measure the total volume of urine collected for each rat.
-
Analyze representative samples of the diets, feces, and urine for their calcium and phosphorus content.
-
-
Calculation of Retention:
-
Intake: (Amount of food consumed (g)) x (Mineral concentration in food (mg/g))
-
Fecal Excretion: (Total weight of feces (g)) x (Mineral concentration in feces (mg/g))
-
Urinary Excretion: (Total volume of urine (mL)) x (Mineral concentration in urine (mg/mL))
-
Net Retention: Intake - (Fecal Excretion + Urinary Excretion)
-
Conclusion
Both this compound and Calcium Glycerophosphate offer potential as sources of calcium and phosphate for biomedical applications. Calcium Glycerophosphate is supported by a larger body of evidence for its use in parenteral nutrition and dental care. Phosphoethanolamine, while a key metabolite, requires further investigation in its calcium salt form to fully elucidate its efficacy and potential advantages. The experimental protocols provided herein offer a framework for conducting direct comparative studies to better define the relative merits of these two compounds. Researchers should consider the specific requirements of their application, including desired bioavailability, cellular uptake mechanisms, and target tissue, when selecting between these organic calcium salts.
References
- 1. Phosphoethanolamine- and fructose 1,6-diphosphate-induced calcium uptake in bone formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mineralization of Biomaterials for Bone Tissue Engineering [mdpi.com]
- 3. Calcium glycerophosphate as a source of calcium and phosphorus in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of calcium glycerophosphate vs conventional mineral salts for total parenteral nutrition in low-birth-weight infants: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Remineralization Effect of Calcium Glycerophosphate in Fluoride Mouth Rinse on Demineralized Primary Enamel: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 8. How To Build a Bone: PHOSPHO1, Biomineralization, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Mineralization Assay: A Colorimetric Method to Quantify Osteoblast Calcium Deposits on Bone Graft Substitute by Alizarin Red S Staining and Extraction [jove.com]
- 10. Rapid, Fluorescence-based Assessment of in vitro Mineralization Using the New OsteoImage Mineralization Assay [labonline.com.au]
- 11. opendentistryjournal.com [opendentistryjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different quantification methods for Phosphoethanolamine calcium.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Phosphoethanolamine (PEA), a key metabolite in phospholipid metabolism. The following sections detail the experimental protocols, present comparative performance data, and discuss the cross-validation of these techniques to aid researchers in selecting the most suitable method for their specific applications.
Overview of Quantification Methods
The accurate quantification of Phosphoethanolamine is crucial for studies in various fields, including cancer research, neurology, and metabolic disorders. Several analytical techniques are available, each with its own set of advantages and limitations. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC) with various detectors, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Performance Data
The selection of a quantification method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the different methods for PEA quantification.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (%RSD) | Recovery (%) | Citation(s) |
| HPLC-Fluorescence | PEA | Human Plasma | 0.052 µM | 0.17 µM | 0.2 - 5.0 nmol/mL | 2.0 - 6.6 | 95 - 107 | [1][2][3] |
| HPLC-ICP-MS/MS | PEA (as P) | Human Urine | 17 µg P/L (method) | Not specified | r² = 0.9998 | ~5 | 90 - 110 | [4][5] |
| ¹H NMR | Phospholipids (B1166683) | Infant Nutrition | < 0.0290 mg | < 0.059 mg | 150 - 450 mg sample | < 10 (for PE) | 97.7 - 107.2 | [6] |
| ³¹P NMR | PC and PE | AL721 | Not specified | Not specified | Not specified | < 6 | Not specified | [7] |
| ELISA | PEA | Human Plasma | 24 ng/mL | 0.144 µM | 50.6 - 1128.4 ng/mL | Not specified | Not specified | [8][9] |
Note: The performance characteristics can vary depending on the specific instrumentation, reagents, and sample preparation protocols used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key quantification methods discussed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the pre-column derivatization of Phosphoethanolamine to enhance its detection by fluorescence.
Sample Preparation and Derivatization:
-
To a 40 µL aliquot of the plasma sample in a 1.5 mL tube, add 15 µL of borate (B1201080) buffer and 25 µL of 10 mM 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reagent solution.[10]
-
Vortex the mixture and incubate at room temperature.
-
The derivatized PEA is then purified using a titanium dioxide-modified monolithic silica (B1680970) spin column (MonoSpin® TiO).[1][2][3]
-
Load the sample solution onto the preconditioned spin column.
-
Wash the column with 300 µL of 50% acetonitrile (B52724) containing 0.05% trifluoroacetic acid.
-
Elute the derivative with 80 µL of 80% acetonitrile containing 4% ammonia.[1]
-
The eluate is then directly injected into the HPLC system.
Chromatographic Conditions:
-
Column: Amide-type hydrophilic interaction liquid chromatography (HILIC) column.[1][2][3]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 45 °C.[1]
-
Detection: Fluorescence detector with excitation and emission wavelengths of 250 and 395 nm, respectively.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ³¹P NMR can be used for the quantification of Phosphoethanolamine, often as part of a broader phospholipid analysis.
¹H NMR Spectroscopy (for Phospholipids including PE):
-
Sample Preparation: A specific weight of the sample (e.g., 300 mg of infant nutrition formula) is dissolved in a suitable deuterated solvent.[6]
-
Data Acquisition: ¹H NMR spectra are recorded on an NMR spectrometer (e.g., 600 MHz). A standard pulse program like 'noesypr1d' or 'zg30' can be used.[11] For quantitative purposes, a sufficient relaxation delay (e.g., 15 s for noesypr1d) is crucial.[11]
-
Quantification: The concentration of PE is determined by integrating the area of a specific resonance signal corresponding to PE and comparing it to the integral of a known concentration of an internal standard.
³¹P NMR Spectroscopy:
-
Sample Preparation: The sample containing PEA is dissolved in an appropriate solvent system. For phospholipids, this could be a mixture of CHCl₃-CH₃OH-H₂O or solubilization in aqueous sodium cholate.[12]
-
Internal Standard: An internal standard, such as triphenylphosphate (TPP), is added at a known concentration.[7]
-
Data Acquisition: ³¹P NMR spectra are acquired, typically with ¹H decoupling to simplify the spectrum. For quantitative analysis, inverse gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[13]
-
Quantification: The amount of PEA is calculated by comparing the integral of the phosphorus signal from PEA to the integral of the phosphorus signal from the internal standard.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
This method utilizes the specific binding of an antibody to Phosphoethanolamine.
Protocol Overview (based on a competitive ELISA principle):
-
Sample Preparation: Plasma samples undergo extraction and derivatization.[8]
-
Competitive Binding: The processed sample, containing the PEA to be quantified, is added to the wells of a microplate pre-coated with a PEA antigen. A limited amount of anti-PEA antibody is then added. The PEA in the sample competes with the coated antigen for binding to the antibody.[8][9]
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the primary antibody.[8]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.[8]
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The absorbance is inversely proportional to the concentration of PEA in the sample.[8]
-
Quantification: A standard curve is generated using known concentrations of PEA, and the concentration in the samples is determined by interpolation from this curve.
Cross-Validation of Methods
Cross-validation is essential to ensure that different analytical methods produce comparable results.
-
ELISA vs. HPLC: A study developing an ELISA for PEA in human plasma demonstrated a strong correlation between the values determined by the newly developed ELISA and a conventional HPLC method.[9] This indicates that for this specific application, the ELISA method is a valid and potentially simpler alternative to HPLC.
-
HPLC-ICP-MS/MS vs. HPLC-ESI-MS/MS: For the determination of phosphoethanolamine in urine, an HPLC-ICP-MS/MS method was cross-validated against an independently developed HPLC-ESI-MS/MS method. The results showed agreement within ±5-20%, confirming the accuracy of the newly developed ICP-MS/MS method.[4]
Signaling Pathway and Experimental Workflow Visualization
To provide a biological context for the importance of Phosphoethanolamine, the following diagram illustrates the Kennedy pathway, a key metabolic route for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.
Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.
The following diagram illustrates a typical experimental workflow for the quantification of Phosphoethanolamine using HPLC.
Caption: Experimental Workflow for HPLC-based Quantification.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Liquid Chromatographic Determination of o-Phosphoethanolamine in Human Plasma Using Fluorescent Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR as a release methodology for the analysis of phospholipids and other constituents in infant nutrition - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. 31P-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoethanolamine (PEA) ELISA I Plasma I High Sensitive [immusmol.com]
- 9. Development of an enzyme-linked immunosorbent assay for the quantification of O-Phosphoethanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 12. Analysis of phospholipid molecular species in brain by (31)P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Head-to-Head Benchmark: Evaluating the Osteogenic Potential of Phosphoethanolamine Calcium Against Synthetic Bone Grafts
For Immediate Release
In the pursuit of ideal bone regenerative materials, researchers are continually exploring novel compounds that can rival or surpass the performance of established synthetic bone grafts. This guide provides a comprehensive benchmark comparison between Phosphoethanolamine calcium (PEA-Ca), a biologically relevant phosphate (B84403) donor, and the gold-standard synthetic bone grafts, primarily those based on calcium phosphates like Hydroxyapatite (B223615) (HA) and Tricalcium Phosphate (TCP). This analysis is tailored for researchers, scientists, and professionals in the field of drug and material development for bone regeneration.
Executive Summary
Section 1: Mechanism of Action and Osteogenic Signaling
The osteogenic potential of a biomaterial is rooted in its ability to modulate cellular signaling pathways that drive mesenchymal stem cells (MSCs) towards an osteoblastic lineage.
This compound (PEA-Ca): The primary proposed mechanism for PEA-Ca is its role as a bioavailable source of phosphate ions, a critical component of hydroxyapatite, the mineral phase of bone. Tissue-nonspecific alkaline phosphatase (TNS-ALP), a key enzyme in bone formation, functions as a phosphoethanolamine ectophosphatase. This suggests that PEA-Ca can serve as a direct substrate for ALP, which hydrolyzes it to provide the necessary phosphate ions for the mineralization of the extracellular matrix. This localized increase in phosphate concentration is a critical trigger for the expression of late-stage osteogenic genes and the formation of mineralized nodules.
Synthetic Bone Grafts (HA/TCP): These materials are primarily osteoconductive, meaning they provide a biocompatible scaffold onto which bone cells can adhere, proliferate, and form new bone.[1] Their chemical similarity to the mineral component of bone is a key feature.[5] Some advanced formulations of synthetic grafts, particularly those with specific microporosity and surface characteristics, have also demonstrated osteoinductive properties, actively stimulating the differentiation of osteoprogenitor cells.[6] The release of calcium and phosphate ions from the dissolution of these materials, especially more resorbable ones like β-TCP, also contributes to stimulating osteogenesis.
Below is a diagram illustrating the proposed signaling pathway for Phosphoethanolamine in promoting osteogenesis.
Section 2: Comparative Analysis of Osteogenic Performance
This section presents a summary of quantitative and qualitative data from various in vitro and in vivo studies. It is important to note that the data for PEA-Ca and synthetic grafts are compiled from separate studies and do not represent a direct head-to-head experiment. They are presented here to provide a representative benchmark of performance.
Table 1: In Vitro Osteogenic Marker Expression
| Marker | This compound | Synthetic Grafts (HA/TCP) |
| Alkaline Phosphatase (ALP) Activity | Potentiates osteogenic differentiation, though one study noted an inverse correlation with mineralization, suggesting complex regulation.[4] | Significantly increases ALP activity compared to controls.[7][8] |
| Mineralization (Alizarin Red Staining) | Induces calcium accumulation and potentiates early mineralization processes.[3][4] | Significantly increases mineral nodule formation (OD values from 0.5 to >2.0 depending on assay) compared to controls.[9][10] |
| Gene Expression (RUNX2) | Data not widely available, but potentiation of differentiation implies upstream regulator activation. | Upregulates RUNX2 expression, with reported fold increases of 1.5x to 3x over controls on HA surfaces.[11][12] |
| Gene Expression (OPN, OCN) | Data not widely available. | Significantly upregulates late-stage markers like OPN and OCN.[11][13] |
Table 2: In Vivo Bone Formation
| Parameter | This compound | Synthetic Grafts (HA/TCP) |
| Ectopic Bone Formation | Induces bone formation, as demonstrated in chick periosteal models.[4] | Porous HA and TCP show significant ectopic bone formation in rat models.[1] |
| Bone Volume / Pore Area | Quantitative data not available in comparable models. | In a rat subcutaneous model, pore area filled with new bone was ~16% for HA and ~15% for TCP at 1 month, increasing to ~34% and ~31% respectively at 2 months.[1] |
| Biocompatibility | Generally considered biocompatible as it is an endogenous molecule. | Excellent biocompatibility, widely used in clinical applications.[5] |
Section 3: Experimental Methodologies
To ensure reproducibility and standardized comparison, detailed experimental protocols are essential. Below is a representative protocol for assessing the in vitro osteogenic potential of a biomaterial.
Generalized Protocol for In Vitro Osteogenesis Assay
-
Cell Culture:
-
Human Mesenchymal Stem Cells (hMSCs) are cultured in a growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Cells are seeded onto the test materials (e.g., PEA-Ca coated discs, porous HA/TCP scaffolds) and control surfaces (tissue culture plastic) at a density of 2 x 10⁴ cells/cm².
-
-
Osteogenic Induction:
-
After 24 hours, the growth medium is replaced with an osteogenic induction medium.
-
Standard Osteogenic Medium: High-glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM Dexamethasone, 50 µg/mL Ascorbic Acid, and 10 mM β-glycerophosphate.
-
Note: When testing a phosphate-donating material like PEA-Ca, a control group without β-glycerophosphate should be included to assess the material's intrinsic capacity to provide phosphate.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Day 7 & 14):
-
Cells are lysed, and the supernatant is incubated with a p-nitrophenyl phosphate (pNPP) substrate.
-
The conversion of pNPP to p-nitrophenol is measured colorimetrically at an absorbance of 405 nm.
-
Results are normalized to total protein content (e.g., via a BCA assay).
-
-
Mineralization Assay - Alizarin Red S Staining (Day 21):
-
Cells are fixed with 4% paraformaldehyde.
-
Monolayers are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
For quantification, the stain is extracted using 10% cetylpyridinium (B1207926) chloride.[10]
-
The absorbance of the extracted stain is measured at 570-620 nm.[10]
-
-
Gene Expression Analysis - RT-qPCR (Day 7 & 14):
-
Total RNA is extracted from the cells.
-
cDNA is synthesized via reverse transcription.
-
Quantitative PCR is performed using primers for key osteogenic genes: RUNX2, ALPL (ALP), SPP1 (Osteopontin), and BGLAP (Osteocalcin).
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and reported as fold change relative to the control group.
-
The workflow for such a comparative study is visualized below.
Conclusion
The available evidence indicates that this compound is a promising bioactive material that actively promotes key stages of osteogenesis, particularly mineralization.[3][4] Its mechanism as a substrate for ALP provides a direct and biologically elegant route to enhancing bone formation.
Synthetic bone grafts like HA and TCP remain the benchmark due to their proven osteoconductive scaffolding properties and extensive clinical history.[1][2] They reliably support bone ingrowth and show increasing evidence of osteoinductive potential.
Future Directions: A direct, controlled in vitro and in vivo study benchmarking PEA-Ca against various formulations of HA and TCP is critically needed. Such a study should focus on quantifying the dose-dependent effects of PEA-Ca and comparing rates of mineralization and new bone formation against clinically relevant synthetic grafts. The ideal outcome may lie in composite materials that combine the robust scaffolding properties of synthetic grafts with the bioactive, phosphate-donating capabilities of this compound to synergistically enhance bone regeneration.
References
- 1. Marrow cell induced osteogenesis in porous hydroxyapatite and tricalcium phosphate: a comparative histomorphometric study of ectopic bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteogenesis of hydroxyapatite and tricalcium phosphate used as a bone substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.umass.edu [bio.umass.edu]
- 4. Frontiers | Fabrication of In Situ Grown Hydroxyapatite Nanoparticles Modified Porous Polyetheretherketone Matrix Composites to Promote Osteointegration and Enhance Bone Repair [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Regulatory Cascades in Runx2-Dependent Bone Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of Hierarchical 3D Scaffolds Produced by Combining Additive Manufacturing and Thermally Induced Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Vital Mineralization Detection and Quantification during In Vitro Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterization, and in vitro osteoblast functions of a nano-hydroxyapatite/polyetheretherketone biocomposite as orthopedic implant material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Phosphoethanolamine Calcium Through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Phosphoethanolamine calcium, with a focus on its validation through gene expression analysis. While direct comparative gene expression studies between this compound and other cytotoxic agents are limited in publicly available literature, this document synthesizes existing data to offer insights into its molecular pathways and provides a framework for comparison against established alternatives like cisplatin.
Mechanism of Action: An Overview
Phosphoethanolamine is a precursor in the Kennedy pathway, a critical metabolic route for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes.[1][2][3] In the context of cancer, alterations in phospholipid metabolism have been frequently observed.[4][5][6] The proposed anticancer mechanism of synthetic phosphoethanolamine involves the modulation of this pathway, leading to changes in membrane fluidity and signaling, ultimately inducing apoptosis and cell cycle arrest in tumor cells.[7][8][9]
Key genes involved in the Kennedy pathway include:
-
Ethanolamine (B43304) kinase (ETNK1): Catalyzes the phosphorylation of ethanolamine to phosphoethanolamine.
-
CTP:phosphoethanolamine cytidylyltransferase (PCYT2): A rate-limiting enzyme that converts phosphoethanolamine to CDP-ethanolamine.[1][5][10]
-
Ethanolamine phosphotransferase 1 (SEPT1/SELENOI): Catalyzes the final step in PE synthesis.[11][12]
Studies have shown that the expression of these genes can be dysregulated in cancer cells, and that synthetic phosphoethanolamine may exert its effects by influencing their activity or expression.[3][6]
Signaling Pathway of Phosphoethanolamine Metabolism
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Causes of Elevated Phosphoethanolamine in Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoethanolamine Accumulation Protects Cancer Cells under Glutamine Starvation through Downregulation of PCYT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breast cancer cells adapt to metabolic stress by increasing ethanolamine phospholipid synthesis and CTP:ethanolaminephosphate cytidylyltransferase-Pcyt2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. protocols.io [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ether‐Linked Glycerophospholipids Are Potential Chemo‐Desensitisers and Are Associated With Overall Survival in Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulated ethanolamine phospholipid synthesis via selenoprotein I is required for effective metabolic reprogramming during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Phosphoethanolamine Calcium: Evaluating Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common chemical synthesis protocols for phosphoethanolamine, a crucial precursor in phospholipid metabolism and a molecule of interest in various research and therapeutic contexts. The focus is on the reproducibility and robustness of these methods, with a subsequent theoretical protocol for its conversion to the calcium salt. While detailed, peer-reviewed comparative studies on the synthesis of phosphoethanolamine calcium are limited, this guide consolidates available information from patent literature and analytical reports to offer insights into the prevailing synthetic strategies and their potential challenges.
Comparison of Phosphoethanolamine Synthesis Protocols
The chemical synthesis of phosphoethanolamine predominantly involves the reaction of an ethanolamine (B43304) with a phosphorus-containing electrophile. The choice of reagents and reaction conditions significantly impacts yield, purity, and the profile of byproducts, thereby affecting the reproducibility and robustness of the synthesis. Below is a summary of the most common approaches described in patent literature.
| Synthesis Protocol | Starting Materials | General Reaction Conditions | Reported Yield | Reported Purity | Key Advantages | Potential Challenges & Robustness Issues |
| Protocol 1: Phosphoric Acid Method | Ethanolamine, Phosphoric Acid | Direct heating of reactants, often under vacuum to remove water. Temperatures can range from 150°C to over 200°C.[1] | Up to 100% (theoretical)[1] | Not consistently reported; requires significant purification. | Utilizes readily available and relatively inexpensive starting materials. | High temperatures can lead to side reactions and the formation of pyrophosphates and other impurities.[2] Control of the water removal rate is critical for driving the reaction to completion and can be a source of variability. |
| Protocol 2: Phosphorus Pentoxide Method | Ethanolamine, Phosphorus Pentoxide (P₂O₅) | Reaction is typically carried out in a solvent or by direct mixing, followed by heating and vacuum drying.[3] | ~94%[3] | ≥99.3%[3] | P₂O₅ is a powerful dehydrating agent, which can drive the reaction efficiently. | The reaction can be highly exothermic and difficult to control, potentially leading to charring and the formation of complex phosphate (B84403) byproducts. The hygroscopic nature of P₂O₅ requires stringent anhydrous conditions. |
| Protocol 3: Phosphorus Oxychloride Method | Ethanolamine, Phosphorus Oxychloride (POCl₃) | The reaction is often performed in a non-polar solvent (e.g., toluene) at elevated temperatures, followed by vacuum drying.[3] This method initially forms the hydrochloride salt. | ~91% (for the hydrochloride salt)[3] | ≥99.0% (for the hydrochloride salt)[3] | POCl₃ is a highly reactive phosphorylating agent, potentially leading to faster reaction times. | POCl₃ is corrosive, toxic, and reacts violently with water, requiring specialized handling procedures. The formation of HCl necessitates subsequent neutralization or removal steps. Incomplete reaction or side reactions can lead to chlorinated impurities. |
Analysis of Impurities and Robustness
An independent analysis of a "synthetic" phosphoethanolamine product revealed that it contained only 32.2% of the target molecule.[2] The major impurities included a mixture of inorganic phosphate salts (such as those of Ca, Mg, Fe, Mn, Al, Zn, and Ba), unreacted monoethanolamine, pyrophosphates, and phosphobisethanolamine.[2] This finding underscores the significant challenges in the synthesis and purification of phosphoethanolamine.
The presence of such a wide range of impurities highlights a lack of robustness in the described synthetic and purification procedures. The formation of various inorganic phosphate salts suggests that the purification process may not effectively remove all starting materials or byproducts. The presence of pyrophosphates is indicative of high-temperature side reactions, a common issue in phosphorylation reactions that are not carefully controlled. The residual monoethanolamine points to incomplete reactions. These factors can lead to significant batch-to-batch variability, making a robust and reproducible synthesis challenging.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of phosphoethanolamine based on the methods described in the patent literature. A theoretical protocol for the subsequent conversion to the calcium salt is also provided, as specific literature on this step is scarce.
Protocol 1: Synthesis of O-Phosphoethanolamine via the Phosphoric Acid Method
This protocol is based on the reaction of ethanolamine with orthophosphoric acid.[1]
Materials:
-
Ethanolamine (anhydrous)
-
Orthophosphoric acid (85%)
-
Anhydrous ethanol (B145695)
-
Distilled water
Procedure:
-
In a glass-jacketed reactor, combine monoethanolamine and 85% phosphoric acid in a molar ratio of approximately 1:1.5.
-
Stir the mixture vigorously. The reaction is exothermic, and the temperature should be monitored.
-
Once the initial reaction subsides, heat the mixture to approximately 200°C under vacuum to drive the esterification and remove water.
-
After the reaction is complete (as determined by monitoring water removal), cool the mixture to 40°C.
-
Slowly add a sufficient amount of distilled water to achieve a solution of desired viscosity.
-
Add the solution to a larger volume of anhydrous ethanol to precipitate the phosphoethanolamine. Allow nucleation and crystal formation to occur over 24-48 hours.
-
Filter the crude product and wash with anhydrous ethanol.
-
Purification can be achieved by recrystallization from a water/ethanol mixture. To achieve high purity, multiple recrystallization steps may be necessary.[1]
-
Dry the final product under vacuum.
Protocol 2: Synthesis of O-Phosphoethanolamine Hydrochloride via the Phosphorus Oxychloride Method
This protocol is adapted from procedures utilizing phosphorus oxychloride.[3]
Materials:
-
Ethanolamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Distilled water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve ethanolamine in anhydrous toluene.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride dropwise with vigorous stirring, maintaining a molar ratio of approximately 1:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C under vacuum for 2 hours.
-
Gradually increase the temperature in stages (e.g., to 100°C, 120°C, 140°C, 160°C, 180°C), holding at each stage for 2 hours under vacuum to ensure complete reaction and removal of HCl and solvent.[3]
-
The resulting solid is phosphoethanolamine hydrochloride.
-
The crude product can be purified by washing with an appropriate organic solvent to remove any unreacted starting materials or soluble byproducts.
Protocol 3: Theoretical Preparation of this compound
Materials:
-
O-Phosphoethanolamine
-
Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium chloride (CaCl₂)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve the synthesized O-phosphoethanolamine in a minimal amount of distilled water.
-
In a separate beaker, prepare a saturated solution of calcium hydroxide in water or a concentrated solution of calcium chloride.
-
Slowly add the calcium salt solution to the phosphoethanolamine solution with constant stirring.
-
Adjust the pH of the solution to neutral (pH ~7) using a dilute solution of calcium hydroxide or a suitable base if CaCl₂ was used. A precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration and wash with cold distilled water, followed by a wash with cold ethanol to remove excess water and any organic impurities.
-
Dry the resulting white solid under vacuum to yield this compound.
Visualizing the Synthesis and Biological Pathway
To better understand the chemical transformations and the biological context of phosphoethanolamine, the following diagrams have been generated.
Caption: Chemical synthesis workflows for phosphoethanolamine and its calcium salt.
Caption: The Kennedy Pathway for phosphatidylethanolamine biosynthesis.
References
A Comparative Analysis of the Bioavailability of Different Calcium Formulations with an Insight into Phosphoethanolamine Conjugation
For Researchers, Scientists, and Drug Development Professionals
Comparative Bioavailability of Calcium Formulations
The oral bioavailability of calcium is a critical factor in the efficacy of calcium supplements and fortified foods. It is influenced by the chemical form of the calcium salt, the dosage, and the physiological condition of the individual. The following table summarizes key pharmacokinetic parameters for several common calcium formulations based on available human studies. It is important to note that these values are compiled from different studies with varying methodologies, and therefore, direct comparisons should be made with caution.
| Calcium Formulation | Dosage (Elemental Ca) | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | AUC (Area Under the Curve) | Study Population | Reference |
| Calcium Carbonate | 1000 mg | Significantly larger than Calcium Citrate (B86180) (p=0.01) | ~2.63 ± 1.24 h | Significantly greater than Calcium Citrate (p=0.001) | Healthy premenopausal women | [1] |
| Calcium Citrate | 500 mg | Lower than Calcium Carbonate | ~3.23 ± 1.32 h | Lower than Calcium Carbonate | Healthy premenopausal women | [1] |
| Calcium Fumarate | 75 mg | 3.26 ± 0.40 mmol/l | 2.11 h | Similar to Calcium Gluconate | Healthy volunteers | [2] |
| Calcium Gluconate | 75 mg | 2.94 ± 0.32 mmol/l | 2.19 h | Similar to Calcium Fumarate | Healthy volunteers | [2] |
| Calcium Glucoheptonate | 500 mg | Not significantly different from Calcium Carbonate | Not significantly different from Calcium Carbonate | Relative bioavailability of 89% compared to Calcium Carbonate | Healthy adult volunteers | [3][4] |
| Calcium Lactate Citrate | 500 mg | Increase of 7.6% from baseline | 2 h | Not specified | Healthy young men | [5] |
| Calcium Lactate Malate | 500 mg | Increase of 7.4% from baseline | 2 h | Not specified | Healthy young men | [5] |
Note: Cmax, Tmax, and AUC values are presented as reported in the respective studies. Direct numerical comparison across different studies may be misleading due to variations in study design, dosage, and analytical methods. The p-values indicate statistically significant differences observed within a single study.
Potential Role of Phosphoethanolamine in Calcium Bioavailability
Phosphoethanolamine is a key intermediate in the Kennedy pathway for the synthesis of phosphatidylethanolamine, a major component of cell membranes. While there is no direct evidence from human clinical trials on the bioavailability of a phosphoethanolamine calcium salt, the chemical properties of phosphoethanolamine suggest potential mechanisms by which it could influence calcium absorption. Amino acids and their derivatives have been shown to sometimes enhance the absorption of minerals by forming soluble chelates that can be more readily absorbed.
Experimental Protocols
The following sections detail typical methodologies employed in the assessment of calcium bioavailability.
Typical In Vivo Bioavailability Study Protocol
A standard protocol for an in vivo bioavailability study of a calcium formulation in humans generally includes the following steps:
-
Subject Recruitment: A cohort of healthy volunteers is recruited. Exclusion criteria often include gastrointestinal diseases, renal impairment, and the use of medications that could interfere with calcium metabolism.
-
Dietary Control: Participants are typically placed on a standardized diet with a controlled, and often restricted, calcium intake for a period before and during the study to minimize dietary influences on calcium absorption.
-
Study Design: A randomized, crossover design is frequently used. In this design, each subject receives each of the different calcium formulations being tested, with a "washout" period between each treatment phase to eliminate any carry-over effects. A placebo group may also be included.
-
Dosing: A single, standardized oral dose of the calcium formulation is administered to fasting subjects, often with a low-calcium meal to mimic real-world consumption.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the administration of the calcium supplement (e.g., at 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Urine Collection: Timed urine collections are often performed to assess calcium excretion.
-
Biochemical Analysis: Serum and urine samples are analyzed for total and/or ionized calcium concentrations using validated analytical methods such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry.
-
Pharmacokinetic Analysis: The collected data are used to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC. Statistical analyses are then performed to compare the bioavailability of the different formulations.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of phosphoethanolamine and a typical workflow for a bioavailability study.
Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.
Caption: Typical Experimental Workflow for a Calcium Bioavailability Study.
References
- 1. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
Phosphoethanolamine Calcium: A Comparative Analysis of its Preclinical Anti-Inflammatory Effects
A detailed examination of Phosphoethanolamine Calcium's potential as an anti-inflammatory agent, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical settings. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of relevant experimental data and methodologies.
In the quest for novel anti-inflammatory therapeutics, this compound has emerged as a compound of interest. This guide provides a comparative analysis of its potential anti-inflammatory efficacy, drawing upon preclinical data from related phosphoethanolamine compounds, and contrasts it with the well-documented effects of widely used NSAIDs, namely Indomethacin and Diclofenac. The following sections detail the experimental protocols for standard preclinical inflammation models, present comparative efficacy data in a structured format, and visualize the key signaling pathways implicated in their mechanisms of action.
Comparative Efficacy in Preclinical Inflammation Models
The anti-inflammatory potential of a test compound is typically evaluated in established animal models that mimic different aspects of the inflammatory cascade. Here, we compare the reported efficacy of Indomethacin and Diclofenac in the Carrageenan-Induced Paw Edema and Adjuvant-Induced Arthritis models. While direct preclinical data for this compound is not available, the potential efficacy is extrapolated from studies on related phosphatidylethanolamine (B1630911) (PE) compounds which suggest a possible role in modulating inflammatory responses through mechanisms distinct from traditional NSAIDs.
Table 1: Comparison of Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose | Time Point (post-carrageenan) | Inhibition of Edema (%) | Citation |
| Indomethacin | 10 mg/kg | 4 hours | 87.3% | [1] |
| Diclofenac | Data not available in cited literature | - | - | |
| This compound (Hypothesized) | To be determined | To be determined | To be determined |
Table 2: Comparison of Anti-Inflammatory Effects in the Adjuvant-Induced Arthritis Model in Rats
| Compound | Dose | Measurement Day | Inhibition of Edema (%) | Key Cytokine Modulation | Citation |
| Indomethacin | 1 mg/kg | Day 21 | 29% | - | [1] |
| Indomethacin-loaded Nanocapsules | - | Day 14-21 | 35 ± 2% | ↓ TNF-α (83 ± 8%), ↓ IL-6 (84 ± 11%), ↑ IL-10 (196 ± 55%) | [2] |
| Diclofenac | Data not available in cited literature | - | - | - | |
| This compound (Hypothesized based on PE studies) | To be determined | To be determined | To be determined | Potential downregulation of NLRP3 inflammasome components | [3] |
Experimental Protocols
Standardized protocols are crucial for the validation and comparison of anti-inflammatory agents. The following are detailed methodologies for two of the most common preclinical models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute inflammation.[4]
-
Animal Model: Male or female Sprague-Dawley rats (100-150 g) are typically used.[5]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound), a standard drug (e.g., Indomethacin 10 mg/kg), or the vehicle (control) is administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.[5]
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[5]
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[1]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
This model is used to study the chronic inflammatory processes associated with rheumatoid arthritis.[6]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the left hind paw.
-
Development of Arthritis: The primary inflammation develops in the injected paw within hours, followed by a secondary systemic immune-mediated inflammation that typically manifests in the contralateral (non-injected) paw around day 11 to 14.
-
Drug Administration: Treatment with the test compound, standard drug (e.g., Indomethacin 1 mg/kg), or vehicle is usually initiated on the day of adjuvant injection and continued daily for a specified period (e.g., 21 days).[1]
-
Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured periodically.
-
Arthritic Score: The severity of arthritis in each paw is scored based on erythema, swelling, and joint deformity.
-
Biochemical Markers: At the end of the study, serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) can be measured using ELISA.[2]
-
Histopathology: The joints can be collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and NSAIDs are mediated through distinct signaling pathways.
Hypothesized Anti-Inflammatory Pathway of Phosphoethanolamine
Based on studies of related compounds like phosphatidylethanolamine (PE), it is hypothesized that Phosphoethanolamine may exert its anti-inflammatory effects by modulating mitochondrial function and inhibiting the NLRP3 inflammasome pathway.[3]
Caption: Hypothesized mechanism of Phosphoethanolamine's anti-inflammatory action.
Mechanism of Action of NSAIDs (Indomethacin and Diclofenac)
NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7][8]
Caption: General mechanism of action for NSAIDs like Indomethacin and Diclofenac.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical validation of a novel anti-inflammatory agent.
Caption: A streamlined workflow for preclinical anti-inflammatory drug testing.
References
- 1. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 2. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine exerts anti-inflammatory action by regulating mitochondrial function in macrophages of large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpras.com [ijpras.com]
- 6. gyanvihar.org [gyanvihar.org]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Safety Profiles of Phosphoethanolamine Calcium and Conventional Calcium Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of phosphoethanolamine as a potential calcium carrier versus established calcium supplements such as calcium carbonate, calcium citrate (B86180), and calcium gluconate. The comparison is based on available preclinical and toxicological data. A significant disparity exists in the volume and quality of safety research, with conventional supplements having a well-documented history of use and regulatory assessment, whereas data on phosphoethanolamine calcium is sparse and often situated within the controversial context of its investigation as an unproven anti-cancer agent.
Comparative Safety and Toxicological Data
The following table summarizes key quantitative safety data for phosphoethanolamine and common calcium supplements. It is critical to note that robust, peer-reviewed toxicological studies for "this compound" as a distinct supplement are not available. The data for phosphoethanolamine is derived from studies on the base compound, which has been investigated for other therapeutic purposes.
| Substance | Parameter | Value | Species / Test System | Method / Notes |
| O-Phosphoethanolamine | LD50 (Oral) | 5,050 mg/kg | Mouse | Not specified |
| LD50 (Oral) | 5,820 mg/kg | Rat | Not specified | |
| Calcium Carbonate | LD50 (Oral) | > 2,000 mg/kg | Rat | OECD Guideline 420 |
| LD50 (Oral) | 6,450 mg/kg | Rat | IUCLID | |
| LD50 (Dermal) | > 2,000 mg/kg | Rat | Not specified | |
| NOAEL (Repeated Dose) | 1,000 mg/kg | Rat | 48-day oral study | |
| Calcium Citrate | LD50 (Oral) | 11,700 mg/kg | Rat | OECD Test Guideline 401 |
| LD50 (Oral) | 5,400 mg/kg | Mouse | OECD Test Guideline 401 | |
| LD50 (Dermal) | > 2,000 mg/kg | Rat | Not specified | |
| Calcium Gluconate | LD50 / LC50 | No data available | - | Not specified in available safety data sheets |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. A higher LD50 indicates lower acute toxicity. NOAEL: No-Observed-Adverse-Effect Level. The highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
The available data indicates that O-Phosphoethanolamine exhibits low acute toxicity in rodents.[1] Similarly, established supplements like calcium carbonate and calcium citrate demonstrate very low acute toxicity, with high LD50 values.[2][3][4] For calcium carbonate, a No-Observed-Adverse-Effect Level (NOAEL) has been established from a 48-day repeated dose study in rats, providing further evidence of its safety with repeated exposure.
It is important to highlight the context of synthetic phosphoethanolamine research. While some preclinical studies have explored its potential as an anti-tumor agent[5][6], its development has been marked by controversy, with concerns raised about insufficient preclinical safety assessments and a lack of pharmaceutical quality control for the products used in unsanctioned trials.[7][8]
Signaling Pathways and Biological Roles
Understanding the biological pathways influenced by these compounds is crucial for evaluating their safety profiles.
Systemic Calcium Homeostasis
All calcium supplements, by their nature, influence the systemic calcium homeostasis pathway. This well-regulated system involves the parathyroid hormone (PTH) and calcitonin to maintain blood calcium levels within a narrow physiological range. Ingested calcium is absorbed in the intestine, a process enhanced by active Vitamin D. When blood calcium levels fall, PTH is secreted, which stimulates calcium release from bones and reabsorption in the kidneys.[9][10][11] Conversely, high calcium levels suppress PTH and stimulate calcitonin release to promote calcium deposition in bones. An excessive calcium load from any supplement can potentially disrupt this balance.
Caption: Hormonal regulation of systemic calcium homeostasis.
Cellular Metabolism of Phosphoethanolamine
Phosphoethanolamine is a natural metabolite and a precursor in the biosynthesis of phosphatidylethanolamine (B1630911) (PE), a critical component of cell membranes.[12][13] Exogenous phosphoethanolamine enters the Kennedy pathway, where it is converted in three enzymatic steps to PE.[14][15][16] This pathway is essential for maintaining membrane integrity and function. While this metabolic role is fundamental, the toxicological implications of administering high doses of phosphoethanolamine are not well-characterized.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.accentuate.io [cdn.accentuate.io]
- 3. azomures.com [azomures.com]
- 4. web.faa.illinois.edu [web.faa.illinois.edu]
- 5. Synthetic phosphoethanolamine induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic phosphoethanolamine a precursor of membrane phospholipids reduce tumor growth in mice bearing melanoma B16-F10 and in vitro induce apoptosis and arrest in G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Phosphoethanolamine and the danger of unproven drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Physiology, Parathyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 13. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 14. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - ProQuest [proquest.com]
Unraveling the Role of Phosphoethanolamine Calcium in Mitochondrial Dynamics: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available scientific literature confirms the multifaceted role of phosphoethanolamine and its derivatives in mitochondrial function. This guide provides a comparative overview for researchers, scientists, and drug development professionals, detailing the impact of phosphoethanolamine on key mitochondrial performance indicators and contrasting its effects with other mitochondrial modulators.
Phosphoethanolamine is a critical precursor in the synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mitochondrial membranes. PE is integral to mitochondrial integrity and function, influencing membrane structure, protein assembly, and cellular respiration. While direct experimental data on the calcium salt of phosphoethanolamine is limited, studies on phosphoethanolamine and its lipid form, PE, offer significant insights into its potential effects on mitochondrial bioenergetics.
Comparative Analysis of Mitochondrial Function Modulators
To provide a clear perspective on the efficacy and mechanism of phosphoethanolamine, this guide compares its effects with those of other well-characterized mitochondrial modulators. The following table summarizes quantitative data from various experimental studies.
| Compound/Condition | Model System | ATP Production | Oxygen Consumption Rate (OCR) | Mitochondrial Membrane Potential (ΔΨm) | Reactive Oxygen Species (ROS) Production | Reference |
| Phosphoethanolamine | Isolated rat liver mitochondria | Not specified | Inhibited in a dose-dependent manner | Not specified | Not specified | [1] |
| Phosphatidylethanolamine (PE) Depletion | Mammalian cells | Decreased | Decreased respiratory capacity | Not specified | Not specified | [2] |
| PE Supplementation (in a model of mitochondrial dysfunction) | C. elegans | Partially restored | Partially restored | Partially restored | Decreased (alleviated oxidative stress) | [3][4][5] |
| Calcium (Ca2+) | Isolated mitochondria/ various cell lines | Biphasic effect: low to moderate concentrations stimulate, high concentrations inhibit | Biphasic effect: low to moderate concentrations stimulate, high concentrations can lead to uncoupling | High concentrations can cause depolarization | Can increase under conditions of overload | |
| Metformin | Various cell lines | Decreased (due to Complex I inhibition) | Decreased (due to Complex I inhibition) | Can cause hyperpolarization or depolarization depending on context | Can decrease or increase depending on context | |
| Coenzyme Q10 (CoQ10) | Various cell lines | Increased | Increased | Maintained or increased | Decreased (antioxidant effect) |
In-Depth Look at Phosphoethanolamine's Role
Phosphoethanolamine's influence on mitochondria appears to be complex and context-dependent. While it is an essential building block for the vital membrane component PE, direct application of phosphoethanolamine to isolated mitochondria has been shown to inhibit respiratory activity.[1] This suggests that the cellular processing of phosphoethanolamine into PE is crucial for its beneficial effects on mitochondria.
In a state of mitochondrial dysfunction, such as that induced by caffeine (B1668208) in C. elegans, supplementation with PE has demonstrated a restorative effect.[3][4][5] This highlights the importance of maintaining adequate levels of PE within the mitochondrial membrane to support the electron transport chain and mitigate oxidative stress.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in phosphoethanolamine metabolism and its impact on mitochondrial health, the following diagrams have been generated.
The above diagram illustrates the two primary pathways for the synthesis of phosphatidylethanolamine (PE). The Kennedy pathway, occurring in the endoplasmic reticulum, utilizes phosphoethanolamine. The phosphatidylserine (B164497) decarboxylase (PSD) pathway takes place in the mitochondria.
This workflow outlines the key steps in a typical experiment to assess the impact of a compound on mitochondrial oxygen consumption, a primary measure of respiratory function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
1. Measurement of Mitochondrial Oxygen Consumption
-
Objective: To determine the effect of a substance on the rate of oxygen consumption in isolated mitochondria or whole cells.
-
Methodology:
-
Mitochondria are isolated from tissue homogenates (e.g., rat liver) by differential centrifugation. For whole-cell measurements, cells are cultured to an appropriate density.
-
A high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer is used to measure oxygen concentration in a sealed chamber.
-
A baseline oxygen consumption rate is established.
-
The test compound (e.g., phosphoethanolamine) is added at various concentrations.
-
Changes in oxygen consumption are recorded to determine stimulatory or inhibitory effects.
-
For a more detailed analysis of the electron transport chain, a mitochondrial stress test can be performed by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and rotenone/antimycin A (Complex I and III inhibitors, respectively).
-
2. ATP Production Assay
-
Objective: To quantify the rate of ATP synthesis by mitochondria.
-
Methodology:
-
Isolated mitochondria or cultured cells are incubated under conditions that support oxidative phosphorylation.
-
The test compound is added.
-
At specified time points, the reaction is stopped, and the amount of ATP produced is measured.
-
ATP levels are typically quantified using a luciferase-based assay, where the light produced is proportional to the ATP concentration.
-
3. Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To assess the integrity and function of the mitochondrial inner membrane.
-
Methodology:
-
Cultured cells are treated with the test compound.
-
A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM) is added.
-
The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.
-
4. Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the production of ROS by mitochondria.
-
Methodology:
-
Cultured cells are treated with the test compound.
-
A fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., DCFDA for general cellular ROS or MitoSOX Red for mitochondrial superoxide) is added.
-
The fluorescence intensity is measured by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates increased ROS production.
-
Conclusion
The available evidence underscores the critical, albeit indirect, role of phosphoethanolamine in maintaining robust mitochondrial function through its conversion to phosphatidylethanolamine. While direct administration of phosphoethanolamine may have inhibitory effects on isolated mitochondria, ensuring adequate cellular levels of its metabolic product, PE, is essential for mitochondrial health. Further research is warranted to elucidate the specific effects of the calcium salt of phosphoethanolamine and to explore the therapeutic potential of modulating the phosphoethanolamine-PE axis in diseases associated with mitochondrial dysfunction. This comparative guide provides a foundational resource for professionals engaged in the development of novel therapeutic strategies targeting mitochondrial metabolism.
References
- 1. Ethanolamine and phosphoethanolamine inhibit mitochondrial function in vitro: implications for mitochondrial dysfunction hypothesis in depression and bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Phosphoethanolamine Supplementation on Mitochondrial Activity and Lipogenesis in a Caffeine Ingestion Caenorhabditis elegans Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Phosphoethanolamine Calcium: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedural information for the safe handling and disposal of phosphoethanolamine calcium, a vital precursor in the structure of cell membranes. Adherence to these guidelines will help safeguard laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for O-Phosphoethanolamine, a related compound, indicates that it can cause severe skin burns and eye damage[1]. Another SDS for a formulation containing phosphorylethanolamine highlights potential reproductive toxicity[2][3]. Therefore, at a minimum, a lab coat, nitrile gloves, and protective eyewear should be worn. If there is a risk of generating dust or aerosols, a face shield or other full-face protection should be used[3].
Step-by-Step Disposal Procedures
The primary rule for the disposal of any chemical waste is that it should not be discharged into the sewage system, mixed with municipal solid waste, or released into the environment in any form[4]. Evaporation is also not an acceptable method of disposal[5][6]. Unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all waste chemicals should be treated as hazardous[5].
1. Waste Characterization and Segregation:
-
Hazard Assessment: Based on available SDS information for related compounds, this compound should be handled as a hazardous chemical.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals, when mixed, can react violently or release flammable or poisonous gases[7]. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[7].
2. Containerization:
-
Appropriate Containers: Use only approved, sturdy, and leak-proof containers for chemical waste storage. Plastic containers are often preferred[8]. The container material must be chemically compatible with this compound[9].
-
Secure Closure: Waste containers must have a secure, leak-proof cap and should be kept closed at all times, except when adding waste[5][7].
-
Filling Level: Do not overfill containers. Leave at least one inch of headspace to allow for expansion[7].
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.
4. Storage (Satellite Accumulation Area):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[8][9].
-
Safe Storage Conditions: The SAA should be away from heat sources, direct sunlight, and high-traffic areas[4]. Ensure the area is inspected weekly for any signs of leakage[7].
-
Secondary Containment: It is best practice to use secondary containment systems to capture any potential leaks or spills[9].
5. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full (approximately three-quarters full) or has been in accumulation for 150 days, submit a hazardous waste pickup request to your institution's EHS office[6].
-
Do Not Drain Dispose: While one university guideline suggests that "Phosphoethanolamine, o-" may be suitable for sanitary sewer disposal, this is not a universal recommendation and may not apply to the calcium salt or be permissible under your local regulations[10]. Therefore, drain disposal is not recommended unless you have received explicit approval from your EHS department.
Empty Container Disposal:
An empty container that has held a hazardous chemical must be managed properly. If the chemical is classified as an acute hazardous waste, the container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash[5]. For non-acute hazardous waste, the container should be emptied of as much residue as possible, the label defaced, and the cap removed before disposal in the regular trash[5].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Container Headspace | At least 1 inch | [7] |
| Maximum Accumulation Time | 12 months (if accumulation limits are not exceeded) | [8] |
| Neutralized pH for Drain Disposal | Between 5.5 and 9.5 (for corrosive waste with no other hazards) | [11] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling Phosphoethanolamine Calcium
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phosphoethanolamine calcium, offering procedural, step-by-step guidance to answer your operational questions and build a foundation of trust in your laboratory practices.
Immediate Safety and Handling Protocols
This compound and its related free acid form, O-Phosphoethanolamine, are classified as causing severe skin burns and eye damage[1][2][3]. Strict adherence to safety protocols is crucial to prevent exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations for the closely related O-Phosphoethanolamine.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and dust, which can cause severe eye damage[1][2][3]. |
| Face Shield | To be worn in addition to safety goggles. | Provides a secondary layer of protection for the entire face from splashes. | |
| Hand Protection | Chemical-resistant Gloves | Inspected prior to use. Specific material and thickness should be determined based on a site-specific risk assessment. | Prevents skin contact, which can cause severe burns[1][2][3]. |
| Body Protection | Lab Coat or Impervious Clothing | Fire/flame resistant. | Protects skin and personal clothing from contamination[3]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[2][3]. | Prevents inhalation of dusts or mists[1]. |
Step-by-Step Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible[2]. The work area should be well-ventilated, preferably within a chemical fume hood[2].
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling :
-
Storage :
Emergency Procedures and Disposal Plan
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[3]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor[1][3]. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately[3][4]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately[3][4]. |
Spill and Disposal Protocol
-
Spill Containment :
-
Disposal :
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains, as discharge into the environment must be avoided[3].
-
Operational Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
